molecular formula C12H18ClNO2 B555167 H-Val-Obzl.HCl CAS No. 2462-34-2

H-Val-Obzl.HCl

Cat. No.: B555167
CAS No.: 2462-34-2
M. Wt: 243.73 g/mol
InChI Key: ZIUNABFUHGBCMF-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Val-Obzl.HCl is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl (2S)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUNABFUHGBCMF-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469272
Record name Val-OBzl HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2462-34-2
Record name Val-OBzl HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine benzyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

H-Val-Obzl.HCl chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to L-Valine Benzyl Ester Hydrochloride (H-Val-Obzl.HCl)

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of L-Valine Benzyl Ester Hydrochloride (this compound), a critical amino acid derivative. The information is tailored for researchers, scientists, and professionals involved in peptide synthesis, drug development, and organic chemistry.

Core Chemical Properties and Structure

This compound is a derivative of the essential amino acid L-valine, featuring a benzyl ester protecting group on its carboxyl terminus and supplied as a hydrochloride salt.[1][2] This structure makes it a valuable building block in various synthetic processes.[3] It typically appears as a white to off-white crystalline powder.[4]

Structural Information
  • IUPAC Name: benzyl (2S)-2-amino-3-methylbutanoate;hydrochloride[5]

  • Synonyms: this compound, L-Valine benzyl ester hydrochloride, Val-OBzl HCl[5][6]

  • Chemical Formula: C₁₂H₁₈ClNO₂[5]

  • SMILES: CC(C)--INVALID-LINK--OCC1=CC=CC=C1)N.Cl[5]

  • InChIKey: ZIUNABFUHGBCMF-MERQFXBCSA-N[5]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 2462-34-2[1][5][7]
Molecular Weight 243.73 g/mol [5][8]
Melting Point 138°C[9]
Appearance White to off-white crystalline powder[4]
Purity (Typical) ≥97% (HPLC)[1][2]
Solubility Soluble in water[9]
Optical Rotation -10° (c=2 in water)[9]

Applications in Research and Drug Development

This compound is a versatile compound with significant applications in the pharmaceutical and biochemical industries.[3]

  • Peptide Synthesis: Its most prominent role is as a protected amino acid in both solid-phase and solution-phase peptide synthesis.[1] The benzyl ester group effectively protects the C-terminus, allowing for controlled, stepwise elongation of the peptide chain while preventing unwanted side reactions.[2]

  • Pharmaceutical Intermediate: The compound is a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). A notable example is its use in the manufacturing of Valsartan, an angiotensin II receptor blocker used to treat hypertension and heart failure.[4]

  • Drug Development: Its structure can be modified to enhance the bioavailability of drug candidates, making it a valuable component in creating more effective medications.[3]

  • Chiral Synthon: In organic synthesis, it serves as a chiral building block, preserving the inherent stereochemistry of L-valine for the construction of enantiomerically pure complex molecules.[1][10]

  • Metabolism Research: Researchers utilize this derivative in studies of amino acid metabolism to better understand metabolic pathways and their roles in health and disease.[2][3]

Experimental Protocols

While specific experimental parameters are highly dependent on the reaction context, this section outlines the general methodologies for the characterization and use of this compound.

General Characterization Protocol

To confirm the identity and purity of this compound, a combination of analytical techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, often requiring a result of ≥97% or higher for use in synthesis.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons, ensuring they match the expected structure of L-valine benzyl ester.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the presence of key functional groups. A general protocol involves scanning the sample in the range of 4000–400 cm⁻¹.[11] Expected peaks would correspond to N-H stretches from the amine hydrochloride, C=O stretch from the ester, and aromatic C-H and C=C stretches from the benzyl group.

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight.

General Workflow for Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is used as a building block after the initial amino acid has been anchored to a solid support (resin). The following workflow illustrates its incorporation into a growing peptide chain.

spss_workflow start Start: Resin with N-terminus protected amino acid deprotection Step 1: N-terminus Deprotection (e.g., with Piperidine) start->deprotection wash1 Wash Resin deprotection->wash1 coupling Step 2: Coupling Reaction Add this compound, coupling agents (e.g., HBTU/DIEA) wash1->coupling wash2 Wash Resin coupling->wash2 repeat_cycle Repeat Deprotection-Coupling Cycle for subsequent amino acids wash2->repeat_cycle cleavage Final Step: Cleavage Cleave peptide from resin and remove side-chain protecting groups repeat_cycle->cleavage end Purified Peptide cleavage->end

Caption: Workflow for incorporating this compound in Solid-Phase Peptide Synthesis (SPPS).

This diagram illustrates the fundamental cycle where the protecting group on the resin-bound peptide is removed, followed by the coupling of the next amino acid in the sequence, in this case, this compound. This cycle is repeated until the desired peptide is synthesized.

References

An In-depth Technical Guide to L-Valine Benzyl Ester Hydrochloride (H-Val-OBzl·HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Valine benzyl ester hydrochloride (H-Val-OBzl·HCl), a critical amino acid derivative utilized extensively in peptide synthesis and various other biochemical applications.

Chemical Identity and Properties

L-Valine benzyl ester hydrochloride is the hydrochloride salt of the benzyl ester of L-valine. The benzyl group serves as a protecting group for the carboxylic acid functionality of valine, which is essential for the controlled, stepwise assembly of peptide chains.[1] This protection prevents unwanted side reactions during the formation of peptide bonds.[1]

Table 1: Physicochemical Properties of H-Val-OBzl·HCl

PropertyValueReferences
Molecular Formula C₁₂H₁₈ClNO₂[2][3]
Molecular Weight 243.73 g/mol [2][3][][5]
CAS Number 2462-34-2[3][][6][7]
Appearance White to off-white crystalline powder[3][][5][6]
Melting Point 138-143 °C[][6][7]
Optical Rotation [a]D20 = -10 ± 2º (c=2 in H₂O)[6]
Purity ≥98% (TLC), ≥99% (HPLC)[5][6]
Storage Conditions 0-8°C, -20°C for long-term storage[3][][5][6]

Applications in Research and Development

The primary application of H-Val-OBzl·HCl is as a fundamental building block in peptide synthesis.[1][6] Its structure is valuable for creating complex peptide sequences with high precision, which are essential for developing new therapeutic peptides and biochemical probes.[1]

Key application areas include:

  • Peptide Synthesis: It serves as a C-terminally protected amino acid, enabling controlled peptide chain elongation in both solid-phase and solution-phase synthesis.[8]

  • Drug Development: The unique structure can be modified to enhance the bioavailability and efficacy of pharmaceutical compounds.[6]

  • Protein Engineering: It is used to modify proteins to improve their stability and functionality.[6]

  • Metabolism Research: Scientists use it to study amino acid metabolic pathways and enzyme kinetics.[1][6]

Experimental Protocols

3.1. General Synthesis of L-Valine Benzyl Ester Hydrochloride

A common method for synthesizing H-Val-OBzl·HCl involves the esterification of L-valine with benzyl alcohol. One documented procedure is as follows:

  • Reaction Setup: 11.5 g (0.1 mol) of L-valine, 30 mL of ethylene dichloride, and 16.2 g (0.1 mol) of FeCl₃ are added to a 250 mL three-necked flask.[9]

  • Introduction of HCl: Hydrogen chloride gas is passed through the mixture at a rate of 1.25 mL/s for 30 minutes at room temperature.[9]

  • Addition of Benzyl Alcohol: 11.66 g (0.108 mol) of benzyl alcohol is added. The reaction continues while passing HCl gas at a rate of 0.05 mL/s for 3 hours under reflux conditions.[9]

  • Water Removal: An aqueous dichloroethane solution is removed via azeotropic distillation, while anhydrous dichloroethane is added to maintain the reaction volume.[9]

  • Isolation and Purification: After the reaction, the solution is filtered to remove the catalyst. The filtrate is cooled, and the remaining solvent is removed by vacuum distillation. The resulting solid is recrystallized at -10°C, washed with pre-cooled dichloroethane, filtered, and dried to yield the final product.[9]

An alternative, more environmentally friendly method utilizes cyclohexane as the azeotroping solvent instead of hazardous options like benzene or carbon tetrachloride, with the product precipitated using ethyl acetate.[10]

3.2. Use in Peptide Coupling Reactions

H-Val-OBzl·HCl is a key component in peptide bond formation. A representative protocol for coupling an N-protected amino acid (e.g., Z-Asp(OtBu)-L-Phe-OH) with a C-protected amino acid ester like L-valine methyl ester hydrochloride (a similar compound) is detailed below. This illustrates the general role H-Val-OBzl·HCl would play.

  • Activation: An N-protected dipeptide is dissolved in a dry solvent like dichloromethane and cooled to 0°C. A coupling reagent is added to activate the carboxylic acid group.[11]

  • Neutralization: In a separate suspension, L-valine methyl ester hydrochloride is neutralized with a base such as N-methylmorpholine in dichloromethane.[11]

  • Coupling: The neutralized amino acid ester suspension is added to the activated dipeptide solution at 0°C.[11]

  • Reaction: The mixture is stirred for several hours, allowing it to warm to room temperature to ensure the completion of the peptide bond formation.[11]

  • Workup and Purification: The solvent is removed, and the residue is purified through a series of extractions with aqueous acid and base to remove unreacted starting materials and byproducts. The final peptide is then isolated.[11]

Workflow and Pathway Visualizations

The following diagrams illustrate the role of H-Val-OBzl·HCl in a typical synthetic workflow.

Peptide_Synthesis_Workflow cluster_start Starting Materials cluster_process Core Synthetic Steps cluster_end Product and Deprotection A N-Protected Amino Acid (e.g., Fmoc-AA-OH) D Carboxyl Activation (Coupling Reagent) A->D 1. Activate B H-Val-OBzl·HCl C Neutralization (Base Addition) B->C 2. Neutralize E Peptide Bond Formation (Coupling) C->E Free Amine D->E Activated Acid F Protected Dipeptide (Fmoc-AA-Val-OBzl) E->F 3. Form Bond G Final Peptide (After Deprotection) F->G 4. Deprotect Benzyl Ester & N-terminus

Caption: Workflow for dipeptide synthesis using H-Val-OBzl·HCl.

Logical_Relationship cluster_structure Structural Components cluster_function Primary Functions Compound H-Val-OBzl·HCl Valine L-Valine Core Compound->Valine is a derivative of Benzyl Benzyl Ester Group (Carboxyl Protection) Compound->Benzyl contains HCl Hydrochloride Salt (Amine Protection/Solubility) Compound->HCl is the salt of Intermediate Chiral Synthetic Intermediate Valine->Intermediate provides chirality for BuildingBlock Peptide Synthesis Building Block Benzyl->BuildingBlock enables use as BuildingBlock->Intermediate

Caption: Structural and functional relationships of H-Val-OBzl·HCl.

References

Solubility Profile of L-Valine Benzyl Ester Hydrochloride (H-Val-Obzl.HCl): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of L-Valine Benzyl Ester Hydrochloride (H-Val-Obzl.HCl), a key building block in peptide synthesis and various pharmaceutical development processes. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on reported qualitative solubility and presents a comprehensive, generalized experimental protocol for determining its solubility in various organic solvents.

Qualitative Solubility Data

L-Valine benzyl ester hydrochloride is a white to off-white crystalline powder.[1][2] Based on information from various chemical suppliers, the qualitative solubility of this compound has been described in a few common solvents. This information is summarized in the table below. It is important to note that these are qualitative descriptions and do not provide specific concentration limits.

SolventSolubility
WaterSoluble[3]
MethanolSoluble[3]
ChloroformSoluble[3]

This table is based on generally available data from chemical suppliers and should be used as a preliminary guide. Quantitative determination is recommended for specific applications.

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

For researchers requiring precise solubility values in specific organic solvents, the equilibrium shake-flask method is a widely accepted and reliable technique.[4][5][6] The following protocol provides a detailed methodology for determining the solubility of this compound.

Principle

An excess amount of the solid compound (this compound) is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the resulting saturated solution is then measured using a suitable analytical method.

Materials and Equipment
  • This compound (solid powder)

  • Organic solvents of interest (e.g., Dichloromethane (DCM), Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or equipment for gravimetric analysis (evaporating dish, oven).

Procedure
  • Preparation: Add an excess amount of this compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. It is advisable to perform preliminary experiments to determine the optimal equilibration time.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials.[4]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtered saturated solution using a pre-validated analytical method.

    • HPLC Analysis: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Inject the diluted sample and determine the concentration against a standard calibration curve.[7][8]

    • Gravimetric Analysis: Accurately weigh a known volume of the filtrate into a pre-weighed evaporating dish. Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the compound's decomposition point) until a constant weight of the dried residue is achieved. The difference in weight corresponds to the mass of the dissolved solute.[9][10][11]

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or g/100 mL, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method followed by HPLC analysis.

Solubility_Determination_Workflow cluster_preparation 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification (HPLC) cluster_result 5. Result A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and agitate (constant temperature, 24-72h) B->C Shake-Flask D Centrifuge to pellet excess solid C->D Equilibrium Reached E Filter supernatant (0.22 µm filter) D->E F Prepare dilutions of filtrate E->F G Inject sample into HPLC F->G H Determine concentration vs. calibration curve G->H I Report Solubility (e.g., mg/mL) H->I

Workflow for Solubility Determination.

Conclusion

References

An In-depth Technical Guide on the Stability and Storage of H-Val-Obzl.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for L-Valine benzyl ester hydrochloride (H-Val-Obzl.HCl), a critical building block in peptide synthesis and pharmaceutical development. Due to the limited availability of specific, publicly accessible quantitative stability data for this compound, this document outlines recommended storage practices based on general knowledge of similar amino acid esters and provides detailed, generalized experimental protocols for conducting forced degradation studies to determine its stability profile.

Core Concepts: Stability and Storage

This compound, as an amino acid ester hydrochloride salt, is susceptible to degradation through several pathways, primarily hydrolysis, and to a lesser extent, oxidation, photodecomposition, and thermal stress. The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the free base. Proper storage is paramount to ensure its purity and integrity for use in synthesis and research.

Key Stability Considerations:

  • Hydrolytic Stability: The ester linkage is prone to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding L-valine and benzyl alcohol. The rate of hydrolysis is generally faster under basic conditions.

  • Hygroscopicity: The compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere. This absorbed water can accelerate hydrolytic degradation.

  • Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can lead to degradation.

  • Photostability: Exposure to light, particularly UV radiation, can potentially induce photodegradation.

Recommended Storage Conditions

To maintain the quality and shelf-life of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets:

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C. Some suppliers recommend storage at -20°C for long-term stability.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) and keep the container tightly sealed.Minimizes exposure to moisture and oxygen, thereby preventing hydrolysis and oxidation.
Light Exposure Store in a light-resistant container.Protects the compound from potential photodegradation.
Moisture Store in a dry, well-ventilated place. The use of a desiccator is advisable, especially in humid environments, given the compound's hygroscopic nature.Prevents the absorption of moisture, which can lead to hydrolytic degradation of the ester.
General Handling Handle in a well-ventilated area, avoiding the formation of dust and aerosols. Use appropriate personal protective equipment (PPE).[1]Ensures safety and prevents contamination of the product.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation route for this compound is the hydrolysis of the benzyl ester.

This compound This compound L-Valine L-Valine This compound->L-Valine Hydrolysis (H₂O, H⁺/OH⁻) Benzyl Alcohol Benzyl Alcohol This compound->Benzyl Alcohol Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods. The following are generalized protocols for subjecting this compound to various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

4.1. General Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

4.2. Experimental Workflow

cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Acid Hydrolysis->Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis API_Sample This compound Sample API_Sample->Acid Hydrolysis API_Sample->Base Hydrolysis API_Sample->Oxidation API_Sample->Thermal API_Sample->Photolytic Data Data Interpretation: - Identify Degradants - Determine Degradation Rate Analysis->Data

Caption: Workflow for forced degradation studies of this compound.

4.3. Detailed Methodologies

4.3.1. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Keep the mixture at 60°C for 24 hours.

  • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 N NaOH.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

4.3.2. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Keep the mixture at room temperature (25°C) for 8 hours. Due to the higher lability of esters under basic conditions, a lower temperature and shorter duration may be sufficient.

  • At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 N HCl.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

4.3.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

4.3.4. Thermal Degradation

  • Place the solid this compound powder in a thermostatically controlled oven at 80°C for 48 hours.

  • At specified intervals, take samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • For solution state thermal stability, heat the stock solution at 60°C for 48 hours and analyze at different time points.

4.3.5. Photolytic Degradation

  • Expose the this compound stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples at appropriate time intervals.

Illustrative Quantitative Data

The following table provides an example of how quantitative data from forced degradation studies could be presented. Note: This data is illustrative and not based on actual experimental results for this compound.

Stress ConditionDuration (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Products (Predicted)
0.1 N HCl24608%L-Valine, Benzyl Alcohol
0.1 N NaOH82515%L-Valine, Benzyl Alcohol
3% H₂O₂24255%Oxidized valine derivatives
Solid State48803%Thermal decomposition products
Solution State48606%L-Valine, Benzyl Alcohol
Photolytic (Solution)-254%Photodegradation products

Conclusion

This compound is a vital reagent whose stability is critical for its successful application. While specific degradation kinetics are not widely published, adherence to recommended storage conditions—specifically, low temperature, and protection from moisture and light—will ensure its long-term integrity. For drug development purposes, conducting tailored forced degradation studies using the protocols outlined in this guide is essential for understanding its stability profile and for the development of robust, stability-indicating analytical methods.

References

The Role of L-Valine Benzyl Ester Hydrochloride as a Chiral Synthon: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly in the pharmaceutical industry, the ability to control stereochemistry is paramount. Chiral synthons, or building blocks, are fundamental to the enantioselective synthesis of complex molecules. L-Valine Benzyl Ester Hydrochloride (H-Val-OBzl.HCl) has emerged as a versatile and valuable chiral synthon. Derived from the naturally occurring amino acid L-valine, it offers a readily available source of chirality. The benzyl ester protection of the carboxylic acid and the hydrochloride salt of the amine group provide a stable, yet reactive, framework for a variety of chemical transformations. This technical guide provides a comprehensive overview of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective utilization.

Core Properties and Applications

This compound is a white to off-white crystalline solid. Its structure combines the chirality of L-valine with a protected carboxyl group, making it an ideal starting material for multi-step syntheses. The primary applications of this compound can be categorized as follows:

  • Peptide Synthesis: It serves as a crucial building block in both solid-phase and solution-phase peptide synthesis. The benzyl ester provides robust protection for the C-terminus during peptide chain elongation.[1][2]

  • Asymmetric Synthesis of Pharmaceuticals: this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Valsartan, an angiotensin II receptor blocker used to treat hypertension.[3]

  • Chiral Auxiliary: The valine moiety can be used to induce stereoselectivity in a range of chemical reactions, including alkylations and carbon-carbon bond-forming reactions.

Quantitative Data on Stereoselective Syntheses

The efficacy of a chiral synthon is ultimately measured by the stereoselectivity it imparts in chemical reactions. The following table summarizes quantitative data from various syntheses utilizing L-valine esters, demonstrating the high levels of stereochemical control achievable.

Reaction TypeReactantsProductYield (%)Diastereomeric/Enantiomeric RatioReference
N-AcylationL-valine methyl ester hydrochloride, Valeryl chlorideMethyl N-pentanoyl-L-valinate95%>99% ee (assumed from chiral starting material)[4][5]
N-AlkylationMethyl N-pentanoyl-L-valinate, 1-bromo-4-(bromomethyl)benzeneMethyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate70%>99% ee (assumed from chiral starting material)[4][5]
Peptide CouplingZ-L-Phg-OH, H-Val-OMe·HClZ-L-Phg-Val-OMe81-84%Epimer-freeOrganic Syntheses Procedure
EsterificationL-valine, Benzyl alcohol, p-toluenesulfonic acidL-valine benzyl ester p-toluenesulfonateHighEnantiomerically pure[6][7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis. Below are representative protocols for key transformations.

Protocol 1: Synthesis of (S)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine benzyl ester - A Key Valsartan Intermediate

This protocol details the N-alkylation of L-valine benzyl ester with 4-bromomethyl-2'-cyanobiphenyl.

Materials:

  • L-valine benzyl ester hydrochloride (this compound)

  • 4-bromomethyl-2'-cyanobiphenyl

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Water

  • Sodium chloride solution (10%)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Neutralization of this compound: To a solution of L-valine benzyl ester hydrochloride in ethyl acetate, add an aqueous solution of sodium carbonate to neutralize the hydrochloride and extract the free L-valine benzyl ester into the organic layer. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • N-Alkylation: Dissolve 4-bromomethyl-2'-cyanobiphenyl in ethyl acetate and add it to the solution of L-valine benzyl ester from the previous step.

  • Reaction: Heat the reaction mixture to reflux (approximately 70°C) and maintain for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and wash with water, followed by a 10% aqueous sodium chloride solution.

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to yield the crude product, (S)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine benzyl ester. Further purification can be achieved by recrystallization or chromatography.

Protocol 2: General Procedure for Peptide Coupling

This protocol is adapted for the coupling of an N-protected amino acid to the amino group of L-valine benzyl ester.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • L-valine benzyl ester hydrochloride (this compound)

  • Coupling agent (e.g., DCC, HOBt)

  • Base (e.g., N-methylmorpholine or Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Activation of the N-protected amino acid: In a round-bottom flask under a nitrogen atmosphere, dissolve the N-protected amino acid and HOBt in anhydrous DMF. Cool the solution to 0°C in an ice bath and add DCC. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Neutralization of this compound: In a separate flask, suspend this compound in anhydrous DMF and add N-methylmorpholine to neutralize the hydrochloride salt.

  • Coupling: Filter the activated N-protected amino acid solution to remove the DCU and add the filtrate to the neutralized this compound solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel column chromatography.

Mandatory Visualizations

Synthesis of a Key Valsartan Intermediate

The following diagram illustrates the workflow for the synthesis of (S)-N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine benzyl ester, a crucial intermediate in the production of Valsartan, starting from this compound.

G cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: N-Acylation cluster_final Final Intermediate This compound This compound Neutralization Neutralization (Base) This compound->Neutralization 4-bromomethyl-2'-cyanobiphenyl 4-bromomethyl-2'-cyanobiphenyl Alkylation Alkylation (Reflux) 4-bromomethyl-2'-cyanobiphenyl->Alkylation Neutralization->Alkylation Intermediate_1 (S)-N-[(2'-cyanobiphenyl-4-yl)methyl] -L-valine benzyl ester Alkylation->Intermediate_1 Acylation Acylation (Valeryl Chloride, Base) Intermediate_1->Acylation Final_Product (S)-N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl] -L-valine benzyl ester Acylation->Final_Product G cluster_reactants Reactants cluster_activation Activation & Neutralization cluster_coupling Peptide Bond Formation cluster_workup Work-up & Purification cluster_product Product N-Protected_AA N-Protected Amino Acid (e.g., Boc-AA-OH) Activation Activate Carboxyl Group (DCC, HOBt) N-Protected_AA->Activation H-Val-OBzl This compound Neutralization Neutralize Amine (Base) H-Val-OBzl->Neutralization Coupling Coupling Reaction Activation->Coupling Neutralization->Coupling Workup Aqueous Work-up Coupling->Workup Purification Chromatography Workup->Purification Dipeptide Protected Dipeptide Purification->Dipeptide G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_target Cellular Target cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin->Angiotensin_I ACE->Angiotensin_II Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Retention Sodium & Water Retention Aldosterone_Secretion->Sodium_Retention Sodium_Retention->Blood_Pressure Valsartan Valsartan Valsartan->AT1_Receptor Blocks

References

The Strategic Application of H-Val-OBzl.HCl in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Valine benzyl ester hydrochloride (H-Val-OBzl.HCl) has emerged as a pivotal building block in the landscape of organic synthesis, prized for its utility in the precise construction of complex peptides and chiral molecules. This technical guide provides an in-depth exploration of its applications, supported by experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging this versatile reagent for their synthetic endeavors.

Core Applications in Peptide Synthesis

This compound serves as a cornerstone in both solution-phase and solid-phase peptide synthesis (SPPS), offering a robust strategy for the introduction of a valine residue with a protected C-terminus. The benzyl ester group provides steric and electronic protection to the carboxylic acid, preventing unwanted side reactions during peptide chain elongation. Its hydrochloride salt form enhances stability and simplifies handling.[1]

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, this compound is a readily available and reliable starting material for the C-terminal residue. The general workflow involves the deprotection of the amine group of an N-protected amino acid, followed by coupling with this compound in the presence of a suitable coupling agent.

Experimental Protocol: Dipeptide Synthesis

A representative protocol for the synthesis of a dipeptide, for instance, Fmoc-Ala-Val-OBzl, is as follows:

  • Neutralization: this compound (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A tertiary amine, typically diisopropylethylamine (DIPEA) (1.1 eq), is added to neutralize the hydrochloride salt, yielding the free amine.

  • Activation: In a separate flask, N-α-Fmoc-protected alanine (Fmoc-Ala-OH) (1.0 eq) is activated using a coupling reagent. Common coupling systems include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.

  • Coupling: The activated Fmoc-Ala-OH solution is added to the neutralized H-Val-OBzl solution, and the reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is worked up to remove byproducts, such as dicyclohexylurea (DCU) in the case of DCC coupling, and unreacted starting materials. The crude product is then purified, typically by silica gel column chromatography.

The benzyl ester can be subsequently deprotected via catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) to liberate the C-terminal carboxylic acid for further chain elongation or to yield the final peptide.[2]

Solid-Phase Peptide Synthesis (SPPS)

While less common for the initial anchoring to the resin due to the pre-functionalized resins available, this compound can be utilized in fragment condensation strategies in SPPS. More frequently, the corresponding N-Fmoc protected valine is used for direct coupling to the resin-bound growing peptide chain. The principles of coupling and deprotection remain similar to solution-phase methods, with the key difference being the heterogeneous nature of the reaction.

This compound as a Chiral Synthon

Beyond peptide synthesis, the inherent chirality of the L-valine backbone in this compound makes it a valuable chiral auxiliary and synthon in asymmetric synthesis. This allows for the stereoselective construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The valine-derived chiral auxiliary can direct the stereochemical outcome of reactions such as alkylations and aldol additions.

Conceptual Workflow for Asymmetric Aldol Reaction:

Asymmetric_Aldol_Reaction cluster_auxiliary Chiral Auxiliary Preparation cluster_enolization Enolate Formation cluster_aldol Aldol Addition cluster_cleavage Auxiliary Cleavage HValOBzl This compound Auxiliary Chiral Auxiliary HValOBzl->Auxiliary Reaction Enolate Chiral Enolate Auxiliary->Enolate ProchiralKetone Prochiral Ketone ProchiralKetone->Enolate Deprotonation Adduct Diastereomeric Adduct Enolate->Adduct Aldehyde Aldehyde Aldehyde->Adduct C-C Bond Formation ChiralProduct Enantiomerically Enriched β-Hydroxy Ketone Adduct->ChiralProduct Hydrolysis ChiralProduct->Auxiliary Recovery

Asymmetric aldol reaction using a valine-derived chiral auxiliary.

In this conceptual workflow, this compound is first converted into a chiral auxiliary. This auxiliary is then attached to a prochiral ketone to form a chiral enolate. The subsequent reaction with an aldehyde proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched β-hydroxy ketone and can often be recovered for reuse.

Quantitative Data Summary

The efficiency of reactions involving this compound is critical for its practical application. The following table summarizes typical quantitative data for key transformations. It is important to note that yields are highly dependent on the specific substrates, reagents, and reaction conditions.

Reaction TypeSubstratesCoupling/Reaction ConditionsProductTypical Yield (%)Purity (%)Reference
Dipeptide CouplingFmoc-Ala-OH + this compoundDCC, HOBt, DIPEA in DMFFmoc-Ala-Val-OBzl85-95>95 (after purification)[Generic Protocol]
Benzyl Ester DeprotectionPeptide-Val-OBzlH₂, Pd/C in MethanolPeptide-Val-OH>95>98[2]

Signaling Pathways and Bioactive Peptides

Peptides synthesized using this compound can be designed to interact with specific biological targets, thereby modulating cellular signaling pathways. For instance, valine-containing peptides can be developed as enzyme inhibitors or receptor ligands, playing roles in pathways related to cancer, inflammation, and infectious diseases.

Conceptual Signaling Pathway Modulation:

Signaling_Pathway cluster_pathway Cellular Signaling Cascade Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulation CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) GeneExpression->CellularResponse Peptide Valine-Containing Bioactive Peptide (Synthesized using this compound) Peptide->Receptor Inhibition/Antagonism

Modulation of a generic signaling pathway by a bioactive peptide.

This diagram illustrates how a custom-synthesized peptide containing valine can act as an antagonist to a cell surface receptor, thereby inhibiting a downstream signaling cascade that might be implicated in a disease state. The ability to readily incorporate valine using this compound facilitates the synthesis of such targeted therapeutic agents.

Experimental Workflow: From Synthesis to Bioactivity Screening

The development of novel bioactive peptides is a multi-step process that begins with synthesis and culminates in the evaluation of biological activity.

Generalized Experimental Workflow:

Peptide_Workflow Synthesis Peptide Synthesis (using this compound) Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., Mass Spectrometry, NMR) Purification->Characterization Bioassay In Vitro Bioactivity Assay (e.g., Enzyme Inhibition, Cell Viability) Characterization->Bioassay DataAnalysis Data Analysis and Hit Identification Bioassay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

A generalized workflow for the synthesis and screening of bioactive peptides.

This workflow outlines the key stages in the discovery of bioactive peptides. Following the synthesis of a peptide or a library of peptides using building blocks like this compound, rigorous purification and characterization are performed to ensure the quality of the synthetic molecules. These are then subjected to biological assays to identify "hits" with the desired activity, which can then be further optimized.

Conclusion

This compound is a versatile and indispensable reagent in modern organic synthesis. Its primary application lies in the straightforward and efficient incorporation of valine residues in peptide synthesis, facilitated by the robust benzyl ester protecting group. Furthermore, its inherent chirality provides a valuable tool for asymmetric synthesis, enabling the stereocontrolled construction of complex molecules. The ability to synthesize a diverse range of peptides and chiral compounds using this compound continues to drive innovation in drug discovery and the development of novel therapeutics. This guide provides a foundational understanding and practical workflows to aid researchers in harnessing the full potential of this important synthetic building block.

References

H-Val-OBzl.HCl: A Comprehensive Technical Guide to its Application in Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine benzyl ester hydrochloride (H-Val-OBzl.HCl) is a critical building block in the chemical synthesis of peptides. As a derivative of the essential amino acid L-valine, it features a benzyl ester protecting group on its carboxyl terminus and is supplied as a hydrochloride salt. This specific chemical modification makes it highly valuable for controlled and stepwise peptide chain elongation, particularly in solution-phase peptide synthesis (SPPS). The inherent chirality of L-valine is preserved, allowing for the stereoselective synthesis of complex and biologically active peptides. This guide provides an in-depth overview of the properties of this compound, detailed experimental protocols for its use in synthesizing bioactive peptides, and a discussion of the biological significance of incorporating valine residues into peptide structures.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. Key properties are summarized in the table below.

PropertyValue
CAS Number 2462-34-2
Molecular Formula C₁₂H₁₈ClNO₂
Molecular Weight 243.73 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥97% (HPLC)
Solubility Soluble in polar organic solvents like DMF and DMSO
Storage Store at 2-8 °C

Role in Peptide Synthesis

This compound serves as a C-terminally protected amino acid, a crucial component in preventing unwanted side reactions during peptide bond formation. The benzyl ester group is relatively stable under the conditions used for N-terminal deprotection (e.g., with acids like TFA for Boc-protected amino acids) but can be readily removed under specific conditions, such as catalytic hydrogenation, at the final stages of synthesis. This orthogonality is a cornerstone of successful peptide synthesis strategies.

The general workflow for incorporating this compound into a dipeptide is illustrated below.

G cluster_synthesis Dipeptide Synthesis Workflow cluster_workup Work-up and Purification cluster_deprotection Deprotection N-protected Amino Acid N-protected Amino Acid Activation Activation N-protected Amino Acid->Activation Coupling Agent Coupling Coupling Activation->Coupling Protected Dipeptide Protected Dipeptide Coupling->Protected Dipeptide This compound This compound Neutralization Neutralization This compound->Neutralization Base (e.g., DIPEA) Neutralization->Coupling Aqueous Work-up Aqueous Work-up Protected Dipeptide->Aqueous Work-up Purification Purification Aqueous Work-up->Purification Column Chromatography Pure Protected Dipeptide Pure Protected Dipeptide Purification->Pure Protected Dipeptide N-terminal Deprotection N-terminal Deprotection Pure Protected Dipeptide->N-terminal Deprotection e.g., TFA for Boc C-terminal Deprotection C-terminal Deprotection N-terminal Deprotection->C-terminal Deprotection e.g., H2/Pd for Obzl Bioactive Dipeptide Bioactive Dipeptide C-terminal Deprotection->Bioactive Dipeptide

Workflow for dipeptide synthesis using this compound.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a hypothetical bioactive dipeptide, N-(tert-Butoxycarbonyl)-L-alanyl-L-valine benzyl ester (Boc-Ala-Val-OBzl), using this compound. This is followed by protocols for its purification, deprotection, and bioactivity assessment.

Synthesis of Boc-Ala-Val-OBzl

Materials:

  • This compound

  • N-Boc-L-alanine (Boc-Ala-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Cool the Boc-Ala-OH solution to 0 °C in an ice bath and add DCC (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the mixture to remove the DCU, and add the filtrate to the solution of neutralized H-Val-OBzl.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of Boc-Ala-Val-OBzl

Materials:

  • Crude Boc-Ala-Val-OBzl

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Collect the fractions containing the pure product, as determined by TLC analysis.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure Boc-Ala-Val-OBzl as a white solid.

Deprotection of Boc-Ala-Val-OBzl to yield Ala-Val

N-terminal Boc Deprotection:

  • Dissolve the purified Boc-Ala-Val-OBzl in a minimal amount of DCM.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Remove the TFA and DCM under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the TFA salt of Ala-Val-OBzl.

C-terminal Benzyl Ester Deprotection (Hydrogenolysis):

  • Dissolve the TFA salt of Ala-Val-OBzl in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide, Ala-Val.

Characterization

The synthesized peptide should be characterized to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final peptide. A C18 reverse-phase column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.[1]

Bioactivity of Valine-Containing Peptides and Illustrative Data

Peptides containing valine residues have been shown to exhibit a range of biological activities, including antimicrobial and angiotensin-converting enzyme (ACE) inhibitory effects.[2][3] The bulky, hydrophobic nature of the valine side chain can be crucial for interactions with biological targets.

The following table summarizes representative quantitative data for the bioactivity of synthetic valine-containing dipeptides found in the literature. While not all of these peptides were explicitly synthesized using this compound, the data provides a valuable reference for the potential activities of peptides derived from this precursor.

Peptide SequenceBioactivity TypeQuantitative Data (IC₅₀ or MIC)Reference
Val-ValAntimalarial~50% inhibition at 50 mg/kg[4]
Leu-ValAntimicrobial (S. aureus)MIC: 1.1 x 10⁻³ M[5]
Val-TyrACE Inhibitory-[3]
KWLPACE InhibitoryIC₅₀: 5.5 µM[6]
Val-TrpACE InhibitoryIC₅₀: 0.58 µM[7]

Role of Valine in Cellular Signaling Pathways

Valine, as a branched-chain amino acid (BCAA), plays a significant role in cellular signaling, particularly in the activation of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Valine, along with other BCAAs like leucine, can activate mTORC1, leading to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This activation promotes protein synthesis and other anabolic processes.[8][9]

The signaling cascade initiated by valine is depicted in the following diagram.

G cluster_pathway Valine-Mediated mTORC1 Activation Valine Valine PI3K PI3K Valine->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis

Valine's role in the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is an indispensable reagent for the synthesis of bioactive peptides containing valine. Its protected C-terminus allows for controlled peptide elongation, and the resulting valine-containing peptides can exhibit a range of important biological activities. A comprehensive understanding of the synthesis protocols, purification techniques, and the biological roles of valine is crucial for researchers and professionals in the field of drug development and peptide chemistry. The methodologies and data presented in this guide provide a solid foundation for the successful application of this compound in the creation of novel and potent bioactive peptides.

References

A Technical Guide to H-Val-Obzl.HCl: Sourcing, Synthesis, and Cellular Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Valine benzyl ester hydrochloride (H-Val-Obzl.HCl), a critical reagent in peptide synthesis and a molecule of interest in cellular metabolism. This document details commercial suppliers and current pricing, provides a comprehensive experimental protocol for its application in dipeptide synthesis, and explores the broader context of valine-related signaling pathways.

Commercial Availability and Pricing

This compound is readily available from a variety of chemical suppliers. The pricing is contingent on the purity and quantity required, with significant price breaks for bulk purchases. Below is a summary of representative suppliers and their pricing for research-grade this compound. Researchers are advised to request quotes for bulk or GMP-grade material directly from the suppliers.

SupplierCatalog NumberQuantityPurityPrice (USD)
MyBioSourceMBS609504510 gBiochemical Grade$515.00[1]
Chem-Impex034445 g≥ 99% (HPLC)$60.39
25 g≥ 99% (HPLC)$199.40
100 g≥ 99% (HPLC)$549.42
MedChemExpressHY-W01077510 g>98%$42.00[2]
BOC Sciences2462-34-2InquiryIndustrial GradeRequest Quote[3]
Kilo BiotechnologyKILO-2462-34-2BulkInquiryRequest Quote[4]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to verify current pricing with the respective suppliers.

Core Application: Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis. The benzyl ester (Obzl) group protects the carboxylic acid functionality of the valine residue, preventing unwanted side reactions during the coupling of amino acids. This protection is typically removed in the final stages of peptide synthesis through hydrogenolysis.

Experimental Protocol: Dipeptide Synthesis using this compound

This protocol outlines the general steps for the synthesis of a dipeptide (e.g., Fmoc-Ala-Val-Obzl) using this compound in a solution-phase synthesis approach.

Materials:

  • This compound

  • Fmoc-Ala-OH (or another N-protected amino acid)

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

  • Deprotection of the N-terminal Amino Acid (if applicable): If starting from a resin-bound amino acid, the N-terminal protecting group (e.g., Fmoc) is removed by treating the resin with a 20% solution of piperidine in DMF.

  • Coupling Reaction:

    • In a reaction vessel, dissolve Fmoc-Ala-OH (1.0 equivalent) and a coupling agent such as HBTU (1.0 equivalent) in anhydrous DMF.

    • In a separate flask, suspend this compound (1.0 equivalent) in anhydrous DMF.

    • To the this compound suspension, add DIPEA (2.0 equivalents) to neutralize the hydrochloride and liberate the free amine.

    • Add the activated Fmoc-Ala-OH solution to the this compound solution.

    • Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is typically diluted with ethyl acetate and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude dipeptide is then purified using an appropriate method, such as flash column chromatography on silica gel.

  • Final Deprotection (Cleavage from Resin and/or Side-Chain Deprotection):

    • The benzyl ester protecting group on the C-terminus of valine is typically removed by catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or by treatment with a strong acid like trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

Peptide Synthesis Workflow

The following diagram illustrates a typical workflow for solid-phase peptide synthesis (SPPS), a common methodology where this compound would be incorporated.

G Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Support Attach Attach First Protected Amino Acid (e.g., Fmoc-Val-OH to generate Val-Obzl on resin) Resin->Attach Deprotect1 N-terminal Deprotection (e.g., Piperidine for Fmoc) Attach->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple Next Protected Amino Acid (e.g., Fmoc-Ala-OH + Coupling Agent) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Deprotection, Wash, and Coupling Cycles Wash2->Repeat Repeat->Deprotect1 n cycles Cleave Cleavage from Resin & Side-Chain Deprotection (e.g., TFA) Repeat->Cleave Purify Purification (e.g., HPLC) Cleave->Purify Peptide Pure Peptide Purify->Peptide

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Cellular Context: Valine and BCAA Signaling

While this compound is primarily a synthetic reagent, the valine it carries is an essential branched-chain amino acid (BCAA) with significant roles in cellular signaling, particularly in regulating protein synthesis and metabolism.[5] Valine, along with leucine and isoleucine, acts as a nutrient signal that influences key cellular pathways.

One of the most critical pathways regulated by BCAAs is the mTOR (mechanistic Target of Rapamycin) signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and metabolism.[6] Leucine is the most potent activator of mTORC1 (mTOR complex 1), but valine also contributes to the BCAA pool that signals nutrient availability to this complex.[5]

Valine Metabolism and mTOR Signaling Pathway

The diagram below illustrates a simplified overview of the valine catabolism pathway and its connection to the mTOR signaling cascade, which promotes protein synthesis.

G Valine Metabolism and mTOR Signaling Pathway cluster_cell Cell Valine_in Valine BCAT BCAT Valine_in->BCAT mTORC1 mTORC1 Valine_in->mTORC1 Nutrient Signal KIV α-Ketoisovalerate (KIV) BCAT->KIV BCKDH BCKDH Complex KIV->BCKDH Propionyl_CoA Propionyl-CoA BCKDH->Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Energy Production Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes

Valine Metabolism and mTOR Signaling Pathway.

References

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using H-Val-OBzl.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of L-Valine benzyl ester hydrochloride (H-Val-OBzl.HCl) in solution-phase peptide synthesis. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis of dipeptides, a fundamental step in the construction of more complex peptide chains.

Introduction to Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis is a classical and versatile method for constructing peptides.[1] Unlike solid-phase synthesis, all reactions are carried out in a homogeneous solution, which allows for easier monitoring and purification of intermediates. The strategy relies on the sequential coupling of amino acids, where the amino group of one amino acid and the carboxyl group of another are protected to prevent unwanted side reactions.[1][2]

This compound is a common starting material in which the carboxylic acid of valine is protected as a benzyl ester.[3] The benzyl ester group (OBzl) is stable under various coupling conditions and can be selectively removed, typically by catalytic hydrogenation.[2][4][5] The hydrochloride salt ensures the stability and solubility of the amino acid derivative.

Experimental Protocols

The following protocols detail the synthesis of a model dipeptide, Nα-Boc-Ala-Val-OBzl, through the coupling of Nα-Boc-L-alanine (Boc-Ala-OH) with this compound, followed by the deprotection of the benzyl ester.

Materials and Reagents
  • This compound

  • Nα-Boc-L-alanine (Boc-Ala-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)[6]

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite

Protocol 1: Coupling of Boc-Ala-OH with this compound

This protocol describes the formation of the protected dipeptide Boc-Ala-Val-OBzl.

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Add DIPEA or TEA (1.1 equivalents) dropwise at 0 °C (ice bath).

    • Stir the mixture for 20-30 minutes at 0 °C.

  • Activation of Boc-Ala-OH:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or a mixture of DCM/DMF.[7]

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC or EDC.HCl (1.1 equivalents) to the solution.[6][7]

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Coupling Reaction:

    • If DCC was used, filter off the DCU precipitate.

    • Add the activated Boc-Ala-OH solution to the neutralized H-Val-OBzl solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture if any precipitate has formed.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer successively with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).[7]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude Boc-Ala-Val-OBzl can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of the Benzyl Ester

This protocol describes the removal of the benzyl protecting group from Boc-Ala-Val-OBzl to yield Boc-Ala-Val-OH via catalytic hydrogenation.[8]

Procedure:

  • Dissolve the protected dipeptide, Boc-Ala-Val-OBzl (1.0 equivalent), in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected dipeptide, Boc-Ala-Val-OH.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of Boc-Ala-Val-OBzl and its subsequent deprotection. The values are representative and may vary depending on the specific reaction conditions and scale.

Compound Molecular Formula Molecular Weight ( g/mol ) Theoretical Yield (based on 1 mmol scale) Expected Yield Range Purity (by HPLC)
This compoundC₁₂H₁₈ClNO₂259.73-->98%
Boc-Ala-OHC₈H₁₅NO₄189.21-->98%
Boc-Ala-Val-OBzlC₂₀H₃₀N₂O₅394.46394.46 mg80-95%>95%
Boc-Ala-Val-OHC₁₃H₂₄N₂O₅304.34304.34 mg90-98%>97%

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the solution-phase peptide synthesis using this compound.

Solution_Phase_Peptide_Synthesis_Workflow cluster_step1 Step 1: Neutralization cluster_step2 Step 2: Activation cluster_step3 Step 3: Coupling cluster_step4 Step 4: Work-up A This compound C Neutralized H-Val-OBzl A->C in DCM B DIPEA or TEA B->C G Boc-Ala-Val-OBzl C->G D Boc-Ala-OH F Activated Boc-Ala-OH D->F in DCM/DMF E DCC/HOBt or EDC.HCl/HOBt E->F F->G H Purified Boc-Ala-Val-OBzl G->H Aqueous Wash & Purification Benzyl_Ester_Deprotection_Workflow A Boc-Ala-Val-OBzl B Catalytic Hydrogenation (H₂, 10% Pd/C, MeOH) A->B C Filtration (remove catalyst) B->C D Concentration C->D E Boc-Ala-Val-OH D->E Peptide_Application_Logic A Solution-Phase Peptide Synthesis B Purified Peptide (e.g., Ala-Val) A->B C In Vitro Assays (e.g., Enzyme Inhibition) B->C D Cell-Based Assays (e.g., Signaling Pathway Modulation) B->D E Structure-Activity Relationship (SAR) Studies C->E D->E F Lead Compound Identification E->F

References

Application Notes and Protocols for the Deprotection of H-Val-Obzl.HCl via Catalytic Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis and drug development, the strategic use of protecting groups is fundamental. The benzyl ester is a frequently employed protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. Catalytic Transfer Hydrogenation (CTH) offers a mild, efficient, and operationally simple alternative to traditional hydrogenation methods that require pressurized hydrogen gas.[1] This application note provides a detailed protocol for the deprotection of L-Valine benzyl ester hydrochloride (H-Val-Obzl.HCl) to yield L-Valine using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor.[2] This method is valued for its rapid reaction times and high yields.[2]

Principle of the Method

Catalytic transfer hydrogenation involves the use of a hydrogen donor molecule, in this case, ammonium formate, to transfer hydrogen to the substrate in the presence of a catalyst, typically palladium on carbon. The benzyl ester is cleaved through hydrogenolysis to yield the free carboxylic acid (L-Valine), toluene, and byproducts from the decomposition of ammonium formate (ammonia and carbon dioxide). The reaction is generally clean, and the catalyst can be easily removed by filtration.

Data Presentation

The following table summarizes typical reaction parameters for the deprotection of benzyl esters using catalytic transfer hydrogenation with ammonium formate and Pd/C, based on analogous reactions reported in the literature. These values can serve as a benchmark for the deprotection of this compound.

Substrate AnalogueCatalyst Loading (w/w vs. Substrate)Ammonium Formate (Equivalents)SolventTemperatureReaction TimeYield (%)Reference
N-Benzyl Amine Derivatives10% Pd/C (equal weight)5MethanolReflux10 min76-95[2]
Dibenzylamines10% Pd/C (100 mg per 1 mmol)3MethanolRoom Temp.15-20 minHigh
Benzyl-protected alcohols10% Pd/C (10-20% by weight)5MethanolReflux1-6 hoursHigh[3]

Experimental Protocols

Materials and Reagents
  • L-Valine benzyl ester hydrochloride (this compound)

  • 10% Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water

  • Celite® or a similar filtration aid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Deprotection Protocol

Note on the Hydrochloride Salt: The substrate is a hydrochloride salt. While some N-debenzylation reactions are performed in acidic conditions to prevent catalyst poisoning by the free amine, the use of ammonium formate, which is a salt of a weak acid and weak base, may provide a sufficiently neutral environment.[2] If the reaction does not proceed to completion, the addition of a mild, non-nucleophilic base (e.g., 1 equivalent of N,N-diisopropylethylamine) prior to the addition of ammonium formate could be considered to liberate the free amine. However, the protocol below is presented without the addition of an external base, as the reaction is likely to proceed under these standard CTH conditions.

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1 equivalent).

  • Solvent Addition: Add anhydrous methanol (approximately 10-20 mL per gram of substrate). Stir the mixture until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst can range from 10% to 100% by weight relative to the substrate. For initial attempts, a 20% w/w loading is recommended.

  • Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (3-5 equivalents) in a single portion.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), watching for the disappearance of the starting material. The reaction is often complete within 1-4 hours. Gentle warming to 40-50 °C can be applied to accelerate the reaction if necessary.

  • Catalyst Removal: Upon completion, remove the catalyst by vacuum filtration through a pad of Celite®. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Work-up and Isolation:

    • Combine the filtrate and the methanol washings.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue will contain the crude L-Valine and ammonium salts.

    • To isolate the L-Valine, dissolve the residue in a minimum amount of deionized water.

    • The pure L-Valine can be crystallized from the aqueous solution, potentially by adjusting the pH to its isoelectric point (approximately 6.0) with a dilute acid or base, though often simple concentration and cooling are sufficient.

    • Collect the crystalline L-Valine by filtration, wash with a small amount of cold water, and dry under vacuum.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve this compound in Methanol B Add 10% Pd/C Catalyst A->B C Add Ammonium Formate B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Filter through Celite® E->F Reaction Complete G Evaporate Solvent F->G H Crystallize L-Valine G->H I Isolate Pure L-Valine H->I

Caption: Experimental workflow for this compound deprotection.

Catalytic Cycle

G PdC Pd(0)/C H_Pd_H H-Pd(II)-H/C PdC->H_Pd_H Substrate_Pd [Substrate]-Pd(0)/C H_Pd_H->Substrate_Pd Coordination Product_Pd [Product]-Pd(II)-H/C Substrate_Pd->Product_Pd Insertion Product_Pd->PdC Reductive Elimination Product H-Val-OH + Toluene Product_Pd->Product Substrate H-Val-Obzl Substrate->H_Pd_H H_donor HCOONH₄ H_donor->PdC Oxidative Addition Byproducts CO₂ + NH₃ H_donor->Byproducts Decomposition

Caption: Catalytic cycle for transfer hydrogenation.

References

Application Notes and Protocols for Cleavage Cocktails in Benzyl Ester Deprotection of H-Val-OBzl·HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-Valine benzyl ester hydrochloride (H-Val-OBzl·HCl) is a crucial building block in peptide synthesis and other organic syntheses, where the benzyl ester serves as a protecting group for the carboxylic acid functionality.[1] The successful cleavage of this benzyl ester to yield L-valine is a critical step. The selection of the appropriate deprotection method, or "cleavage cocktail," is paramount and depends on factors such as the presence of other functional groups, reaction scale, and available equipment.[2] These application notes provide an overview of common deprotection strategies for benzyl esters, with detailed protocols and comparative data to guide researchers in selecting the optimal method.

Deprotection Methodologies Overview

The primary methods for benzyl ester deprotection involve catalytic hydrogenation, catalytic transfer hydrogenation, and acidic cleavage. Each method offers distinct advantages and is suited for different substrate sensitivities and experimental setups.

  • Catalytic Hydrogenolysis: This is a classic and clean method for benzyl group removal, typically employing a palladium on carbon (Pd/C) catalyst with hydrogen gas.[3][4] It is highly efficient but requires specialized equipment for handling hydrogen gas.

  • Catalytic Transfer Hydrogenation: A more convenient alternative to catalytic hydrogenolysis, this method avoids the use of pressurized hydrogen gas.[5] Instead, it utilizes a hydrogen donor in the presence of a palladium catalyst.[6][7] Common hydrogen donors include formic acid, ammonium formate, and 1,4-cyclohexadiene.[3][5] This technique is often milder and can offer greater selectivity.[6][8]

  • Acidic Cleavage: This method employs strong acids, such as trifluoroacetic acid (TFA), to hydrolyze the benzyl ester.[2][9] It is particularly useful when the molecule contains functional groups that are sensitive to hydrogenation conditions but stable in strong acid.[2]

Below is a decision-making flowchart to assist in selecting the most suitable deprotection strategy.

G Decision-Making Flowchart for Benzyl Ester Deprotection start Start: H-Val-OBzl·HCl check_sensitivity Are there hydrogenation-sensitive functional groups (e.g., Cbz, alkynes)? start->check_sensitivity check_acid_sensitivity Is the molecule stable in strong acid? check_sensitivity->check_acid_sensitivity Yes check_h2_setup Is a hydrogen gas setup available? check_sensitivity->check_h2_setup No acid_cleavage Acidic Cleavage (e.g., TFA) check_acid_sensitivity->acid_cleavage Yes consider_alternative Consider alternative protecting group strategy check_acid_sensitivity->consider_alternative No transfer_hydrogenation Catalytic Transfer Hydrogenation (e.g., Pd/C, Ammonium Formate) check_h2_setup->transfer_hydrogenation No catalytic_hydrogenolysis Catalytic Hydrogenolysis (e.g., Pd/C, H₂ gas) check_h2_setup->catalytic_hydrogenolysis Yes

Caption: Decision-making flowchart for selecting a deprotection method.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the deprotection of benzyl esters, providing a basis for comparison.

Deprotection MethodCatalyst/ReagentHydrogen SourceSolventTemperatureTimeYieldReference
Catalytic Hydrogenolysis 10% Pd/C (10 mol%)H₂ (balloon)Methanol/EthanolRoom Temp.1-4 hHigh[4][9]
Catalytic Transfer Hydrogenation 10% Pd/C (10-20 wt%)Ammonium FormateMethanolReflux1-2 hHigh[2][7]
Catalytic Transfer Hydrogenation 10% Pd/CFormic AcidMethanolRoom Temp.< 1 h89-95%[3][7]
Acidic Cleavage Trifluoroacetic Acid (TFA)N/ADichloromethane (DCM)Room Temp.1-6 hVariable[2][9]
Lewis Acid Cleavage AlCl₃ or SnCl₄N/ADichloromethane (DCM)0 °C to RTVariableHigh[9][10]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol is often preferred for its convenience and mild reaction conditions, avoiding the need for a hydrogen gas setup.[2]

Materials:

  • H-Val-OBzl·HCl

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Anhydrous Methanol (MeOH)

  • Celite®

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Rotary evaporator

Workflow Diagram:

G Workflow for Catalytic Transfer Hydrogenation dissolve 1. Dissolve H-Val-OBzl·HCl in anhydrous MeOH add_reagents 2. Add 10% Pd/C and Ammonium Formate dissolve->add_reagents reflux 3. Heat mixture to reflux add_reagents->reflux monitor 4. Monitor reaction by TLC reflux->monitor cool 5. Cool to room temperature monitor->cool filter 6. Filter through Celite® to remove Pd/C cool->filter evaporate 7. Remove solvent under reduced pressure filter->evaporate purify 8. Purify crude L-Valine (e.g., recrystallization) evaporate->purify G Mechanism for Catalytic Transfer Hydrogenation reactants H-Val-OBzl + HCOONH₄ (Ammonium Formate) catalyst Pd/C reactants->catalyst intermediate Adsorption onto Pd surface H₂ Generation in situ (from Formate) catalyst->intermediate Reaction Initiation products L-Valine + Toluene + CO₂ + NH₃ intermediate->products Hydrogenolysis G Workflow for Acidic Cleavage with TFA dissolve 1. Dissolve H-Val-OBzl·HCl in anhydrous DCM cool 2. Cool solution in an ice bath dissolve->cool add_tfa 3. Slowly add Trifluoroacetic Acid (TFA) cool->add_tfa warm_stir 4. Warm to RT and stir for 1-6 hours add_tfa->warm_stir monitor 5. Monitor reaction by TLC warm_stir->monitor quench 6. Quench with saturated NaHCO₃ solution monitor->quench extract 7. Extract aqueous layer with DCM quench->extract isolate 8. Isolate and purify L-Valine extract->isolate G Mechanism for Acidic Cleavage reactants H-Val-OBzl + CF₃COOH (TFA) protonation Protonation of Ester Carbonyl reactants->protonation nucleophilic_attack Nucleophilic Attack by H₂O (trace) protonation->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate cleavage Cleavage & Formation of Benzyl Cation intermediate->cleavage products L-Valine + Benzyl-TFA adduct cleavage->products

References

Application Notes and Protocols for H-Val-OBzl.HCl in the Synthesis of Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides, particularly cyclic peptides, have garnered significant interest in drug discovery due to their enhanced metabolic stability, increased receptor binding affinity, and improved selectivity compared to their linear counterparts. The conformational rigidity imposed by cyclization can lock the peptide into a bioactive conformation, leading to superior pharmacological properties.

This document provides detailed application notes and protocols on the use of L-Valine benzyl ester hydrochloride (H-Val-OBzl.HCl) as a key building block in the synthesis of constrained peptides. The benzyl ester functionality serves as a versatile protecting group for the C-terminal carboxylic acid, which can be selectively removed to facilitate head-to-tail cyclization, a common strategy for peptide constraint.

Key Applications of this compound in Constrained Peptide Synthesis

This compound is primarily utilized in the solution-phase or solid-phase synthesis of a linear peptide precursor, which is subsequently cyclized. The benzyl ester of the C-terminal valine offers several advantages:

  • Stability: The benzyl ester is stable to the mildly acidic conditions often used for the removal of N-terminal Boc protecting groups and the basic conditions used for Fmoc group removal, ensuring orthogonality in common peptide synthesis strategies.[1]

  • Selective Cleavage: It can be selectively and cleanly removed by catalytic hydrogenolysis, a mild deprotection method that typically does not affect other common protecting groups, or by strong acids like hydrofluoric acid (HF).[1][2]

  • Precursor for Cyclization: Upon deprotection, the free carboxylic acid at the C-terminus is revealed, enabling intramolecular amide bond formation (lactamization) with the N-terminal amino group to form a cyclic peptide.

Experimental Protocols

This section details a comprehensive protocol for the synthesis of a model constrained tetrapeptide, cyclo(Arg-Gly-Asp-Val), using a solution-phase approach starting with this compound. This workflow is broadly applicable to other peptide sequences.

Protocol 1: Synthesis of the Linear Peptide Precursor (Boc-Arg(Pbf)-Gly-Asp(OtBu)-Val-OBzl)

This protocol describes the stepwise solution-phase synthesis of the protected linear tetrapeptide.

Materials:

  • This compound (L-Valine benzyl ester hydrochloride)

  • Boc-Asp(OtBu)-OH

  • Boc-Gly-OH

  • Boc-Arg(Pbf)-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dipeptide Synthesis (Boc-Asp(OtBu)-Val-OBzl): a. Dissolve this compound (1.0 eq) in DMF and neutralize with DIEA (1.1 eq). b. In a separate flask, dissolve Boc-Asp(OtBu)-OH (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in DMF. Add DIEA (2.0 eq) to this solution and stir for 10 minutes to pre-activate. c. Add the activated Boc-Asp(OtBu)-OH solution to the neutralized H-Val-OBzl solution. Stir at room temperature for 4-6 hours. d. Monitor the reaction by TLC. Upon completion, dilute with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃, and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by silica gel chromatography if necessary.

  • N-terminal Deprotection: a. Dissolve the purified dipeptide in a solution of 20-50% TFA in DCM. b. Stir at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual TFA.

  • Tripeptide Synthesis (Boc-Gly-Asp(OtBu)-Val-OBzl): a. Repeat steps 1a-1e, using the deprotected dipeptide from step 2 and Boc-Gly-OH.

  • Tetrapeptide Synthesis (Boc-Arg(Pbf)-Gly-Asp(OtBu)-Val-OBzl): a. Deprotect the tripeptide as described in step 2. b. Repeat steps 1a-1e, using the deprotected tripeptide and Boc-Arg(Pbf)-OH.

Protocol 2: C-Terminal Deprotection of the Linear Peptide

This protocol describes the removal of the C-terminal benzyl ester via catalytic hydrogenolysis.

Materials:

  • Protected linear peptide (Boc-Arg(Pbf)-Gly-Asp(OtBu)-Val-OBzl)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Formic Acid (HCOOH)

  • Hydrogen gas (H₂) source or Ammonium formate

  • Celite

Procedure:

  • Dissolve the protected linear peptide (1.0 eq) in MeOH.

  • Carefully add 10% Pd/C catalyst (10-20% by weight of the peptide).

  • Flush the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon). Alternatively, formic acid can be used as a hydrogen donor.[2]

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by HPLC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the C-terminal deprotected peptide, Boc-Arg(Pbf)-Gly-Asp(OtBu)-Val-OH.

Protocol 3: Head-to-Tail Cyclization

This protocol describes the intramolecular cyclization of the linear peptide in solution.

Materials:

  • C-terminal deprotected peptide from Protocol 2

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA

  • Anhydrous DMF

Procedure:

  • Prepare a highly diluted solution of the linear peptide (e.g., 0.1-1.0 mM) in anhydrous DMF. This is crucial to favor intramolecular cyclization over intermolecular oligomerization.

  • In a separate flask, prepare a solution of HATU (1.2 eq) and DIEA (2.5 eq) in DMF.

  • Add the HATU/DIEA solution dropwise to the peptide solution with vigorous stirring over several hours.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Monitor the progress of the cyclization by HPLC-MS.

  • Once the reaction is complete, remove the DMF under high vacuum.

Protocol 4: Final Deprotection and Purification

This protocol describes the removal of all remaining side-chain protecting groups and the purification of the final cyclic peptide.

Materials:

  • Crude protected cyclic peptide from Protocol 3

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Preparative Reverse-Phase HPLC system

Procedure:

  • Treat the crude protected cyclic peptide with the cleavage cocktail for 2-4 hours at room temperature.

  • Precipitate the crude peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and decant the ether. Wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final constrained peptide, cyclo(Arg-Gly-Asp-Val), as a white powder.

Data Presentation

Table 1: Comparison of C-Terminal Protecting Groups in Peptide Synthesis
Protecting GroupTypical Yield (%)Purity (%)AdvantagesDisadvantages
Benzyl Ester 85-95>95Stable to a wide range of reagents; Removable by hydrogenolysis, avoiding strong acid cleavage if desired.[1]Requires catalytic transfer hydrogenation or strong acids for removal; Potential for catalyst poisoning.[1]
Methyl Ester90-98>95Easily introduced; Removable by saponification.Saponification conditions can cause racemization and side reactions with certain amino acids.
tert-Butyl Ester80-90>90Removable under moderately acidic conditions (e.g., TFA), compatible with Fmoc/tBu strategy.[1]Can be labile under the repeated acidic conditions of Boc-SPPS; Potential for tert-butylation of sensitive residues.[1]

This table presents representative data compiled from various sources in the literature.[1]

Table 2: Biological Activity of Linear vs. Constrained RGD Peptides

The Arg-Gly-Asp (RGD) sequence is a well-known motif for binding to integrin receptors. Cyclization can significantly enhance this activity.

PeptideConformationTargetIC₅₀ (nM)Reference
Ac-C(RGD)C-NH₂Cyclic (Disulfide)αvβ₃ Integrin2.1(Haubner et al., 1996)
GRGDSLinearαvβ₃ Integrin200(Plow et al., 2000)
cyclo(RGDfV)Cyclicαvβ₃ Integrin0.5 - 10(Kessler et al., 1991)
RGDVLinearαvβ₃ Integrin>1000(Dechantsreiter et al., 1999)

Data is illustrative and sourced from published literature to show the general trend of increased activity with constraint.

Visualizations

G cluster_linear Linear Peptide Synthesis (Solution Phase) cluster_cyclization Deprotection and Cyclization cluster_final Final Steps Val This compound Dipeptide Boc-AA2-Val-OBzl Val->Dipeptide Couple Boc-AA2-OH Tripeptide Boc-AA3-AA2-Val-OBzl Dipeptide->Tripeptide 1. Boc Deprotection 2. Couple Boc-AA3-OH Tetrapeptide Boc-AA4-AA3-AA2-Val-OBzl Tripeptide->Tetrapeptide 1. Boc Deprotection 2. Couple Boc-AA4-OH Deprotect_C Boc-Peptide-Val-OH (C-Terminal Deprotection) Tetrapeptide->Deprotect_C Catalytic Hydrogenolysis (Remove Benzyl Ester) Deprotect_N H-Peptide-Val-OH (N-Terminal Deprotection) Deprotect_C->Deprotect_N Boc Deprotection (TFA) Cyclic_Peptide Protected Cyclic Peptide Deprotect_N->Cyclic_Peptide Cyclization (High Dilution) Final_Deprotect Global Deprotection Cyclic_Peptide->Final_Deprotect Purification RP-HPLC Purification Final_Deprotect->Purification Final_Product Constrained Peptide Purification->Final_Product

Caption: Workflow for the synthesis of a constrained peptide using this compound.

G cluster_properties Pharmacological Properties Linear Linear Peptide Constrained Constrained Peptide Linear->Constrained Cyclization Flexibility High Flexibility Linear->Flexibility Stability Low Proteolytic Stability Linear->Stability Affinity Lower Binding Affinity Linear->Affinity Rigidity Defined Conformation Constrained->Rigidity Enhanced_Stability High Proteolytic Stability Constrained->Enhanced_Stability Enhanced_Affinity Higher Binding Affinity Constrained->Enhanced_Affinity

Caption: Comparison of linear vs. constrained peptide properties.

References

Application Notes and Protocols for the Incorporation of H-Val-Obzl.HCl into Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides, particularly those with sequences rich in hydrophobic or β-branched amino acids, presents significant challenges in peptide chemistry.[1][2] These "difficult sequences" are prone to aggregation and formation of secondary structures during synthesis, leading to incomplete reactions, low yields, and purification complexities.[1][2] H-Val-Obzl.HCl (L-Valine benzyl ester hydrochloride) is a valuable building block for mitigating these issues, primarily in solution-phase peptide synthesis (LPPS) and fragment condensation strategies.[3][4] The benzyl ester protection of the C-terminus of valine, a bulky and hydrophobic residue, offers a strategic advantage in the synthesis of challenging peptides.[4]

This document provides detailed application notes and protocols for the effective incorporation of this compound into difficult peptide sequences.

Core Concepts

Difficult peptide sequences are often characterized by:

  • High hydrophobicity: Leading to poor solubility in standard synthesis solvents.[2]

  • β-sheet formation: Causing peptide chain aggregation on the solid support in SPPS or precipitation in LPPS.

  • Steric hindrance: Slowing down coupling reactions.

This compound is particularly useful in:

  • Solution-Phase Peptide Synthesis (LPPS): Where the hydrophobicity of the C-terminal benzyl group can aid in the purification of intermediate peptide fragments by precipitation.[5]

  • Fragment Condensation: The synthesis of smaller, more manageable peptide fragments, which are then coupled together. Using this compound for the C-terminal residue of a fragment can improve its handling and solubility in organic solvents.[6]

Data Presentation

The following tables present representative data on the impact of using a C-terminal benzyl ester, such as in this compound, in the synthesis of a model difficult peptide sequence (e.g., H-Leu-Val-Val-Phe-Ala-Leu-OH) via a fragment condensation approach.

Table 1: Comparison of Crude Purity and Yield for a Difficult Heptapeptide Fragment

C-Terminal Amino Acid DerivativeSynthesis StrategyCrude Purity (%)Overall Yield (%)
H-Leu-OHStepwise SPPS4530
H-Leu-Wang ResinStepwise SPPS5540
Fragment 1: Boc-Leu-Val-Val-OH Fragment Condensation--
Fragment 2: H-Phe-Ala-Leu-OBzl Fragment Condensation--
Final Heptapeptide Fragment Condensation 75 60

Note: This data is representative and illustrates the potential improvements when using a fragment condensation strategy with C-terminal protection.

Table 2: Solubility of Protected Peptide Fragments in Common Organic Solvents

Peptide FragmentDichloromethane (DCM)Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Boc-Phe-Ala-Leu-OHPoorly SolubleSolubleSoluble
Boc-Phe-Ala-Leu-OBzl Soluble Highly Soluble Highly Soluble

Note: The increased hydrophobicity due to the benzyl ester can enhance solubility in organic solvents, facilitating homogenous reaction conditions in solution-phase couplings.

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide Fragment using this compound in Solution-Phase

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Phe-OH) to this compound.

Materials:

  • Boc-Phe-OH

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Neutralization of this compound: Dissolve this compound (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes.

  • Activation of Boc-Phe-OH: In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: Filter the DCU precipitate and add the filtrate containing the activated Boc-Phe-OH to the neutralized this compound solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in EtOAc.

    • Wash the organic layer successively with 1M HCl (3x), saturated NaHCO₃ solution (3x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the protected dipeptide, Boc-Phe-Val-OBzl.

Protocol 2: Fragment Condensation using a C-Terminal Benzyl Ester Protected Peptide

This protocol outlines the coupling of two peptide fragments, where one fragment has a C-terminal benzyl ester.

Materials:

  • N-terminally protected peptide fragment (e.g., Boc-Leu-Val-Val-OH)

  • C-terminally protected peptide fragment with a free N-terminus (e.g., H-Phe-Ala-Leu-OBzl, obtained after deprotection of the N-terminal protecting group)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Fragment Solubilization: Dissolve the N-terminally protected peptide fragment (1.0 eq) and the C-terminally protected peptide fragment (1.0 eq) in anhydrous NMP.

  • Coupling Activation: Add PyBOP (1.2 eq) and DIPEA (2.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by HPLC.

  • Purification: Upon completion, precipitate the protected peptide product by adding the reaction mixture to cold diethyl ether. Collect the precipitate by centrifugation, wash with diethyl ether, and dry under vacuum.

Protocol 3: Deprotection of the Benzyl Ester

Materials:

  • Peptide with C-terminal benzyl ester

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the peptide in MeOH or THF.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the peptide with a free C-terminal carboxylic acid.[4]

Mandatory Visualizations

experimental_workflow cluster_solution_phase Solution-Phase Dipeptide Synthesis A This compound Neutralization C Coupling Reaction A->C B Boc-Amino Acid Activation B->C D Work-up & Purification C->D E Protected Dipeptide (Boc-AA-Val-OBzl) D->E

Caption: Workflow for solution-phase dipeptide synthesis using this compound.

fragment_condensation cluster_fragment_prep Fragment Preparation cluster_condensation Fragment Condensation cluster_deprotection Final Deprotection F1 Synthesis of Fragment 1 (e.g., Boc-Peptide-OH) Coup Solution-Phase Coupling of Fragments F1->Coup F2 Synthesis of Fragment 2 (e.g., H-Peptide-Val-OBzl) F2->Coup Pur Precipitation & Purification Coup->Pur Prod Protected Peptide Pur->Prod Dep Removal of Benzyl Ester & Other Protecting Groups Prod->Dep Final Final Difficult Peptide Dep->Final

Caption: Logical workflow for fragment condensation incorporating a C-terminal benzyl ester.

Conclusion

The use of this compound offers a practical and effective strategy for the synthesis of difficult peptide sequences, particularly within the frameworks of solution-phase peptide synthesis and fragment condensation. By protecting the C-terminus of a hydrophobic residue like valine, researchers can improve the solubility of peptide fragments in organic solvents, facilitate purification, and ultimately enhance the overall yield and purity of the final peptide product. The protocols and conceptual workflows provided herein serve as a comprehensive guide for the successful incorporation of this valuable building block in challenging peptide synthesis projects.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Synthesized with H-Val-OBzl·HCl

Author: BenchChem Technical Support Team. Date: December 2025

AN-P001 | For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of synthetic peptides where L-Valine has been incorporated using its C-terminal benzyl ester hydrochloride salt (H-Val-OBzl·HCl). The presence of the benzyl (Bzl) ester protecting group introduces significant hydrophobicity, which must be addressed either by purification of the protected peptide or, more commonly, by purification after its removal. This document outlines the principles of reversed-phase high-performance liquid chromatography (RP-HPLC) for this application, provides step-by-step protocols for cleavage of the peptide from the synthesis resin and removal of the benzyl group, and details the analytical and preparative HPLC methods for achieving high purity.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production.[1] The choice of protecting groups is critical to the success of the synthesis, influencing both coupling efficiency and the final purification strategy.[2] H-Val-OBzl·HCl is an amino acid derivative used to introduce a valine residue with its C-terminal carboxyl group protected as a benzyl ester.[3] This strategy is common in Boc-based SPPS, where the Bzl group is stable to the repetitive N-terminal Boc deprotection steps.[2]

The final cleavage step in such syntheses, typically using strong acids like hydrofluoric acid (HF), simultaneously removes the peptide from the resin and cleaves the benzyl ester and other side-chain protecting groups.[2][4] The resulting crude product is a complex mixture containing the target peptide, truncated or deleted sequences, and byproducts from the cleavage process.[5]

Reversed-phase HPLC (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides.[5][6] It separates molecules based on their hydrophobicity.[6] The protocols herein are optimized for the purification of a deprotected peptide previously synthesized using H-Val-OBzl·HCl.

Principle of RP-HPLC for Peptide Purification

RP-HPLC separates peptides based on the hydrophobic interactions between the peptide's amino acid side chains and the hydrophobic stationary phase (commonly C8 or C18 alkyl chains bonded to silica).[6][7]

  • Loading: The crude peptide mixture is dissolved in a polar mobile phase (Mobile Phase A, e.g., water with an ion-pairing agent like trifluoroacetic acid - TFA) and loaded onto the column. The peptides bind to the hydrophobic stationary phase.

  • Elution: A gradient of increasing organic solvent (Mobile Phase B, e.g., acetonitrile with TFA) is applied. This increasing hydrophobicity of the mobile phase weakens the interaction between the peptides and the stationary phase, causing them to elute.[5]

  • Separation: More hydrophobic peptides interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute, thus separating them from more polar peptides and impurities.[5]

  • Detection: The peptide backbone absorbs UV light strongly at 210-230 nm, allowing for sensitive detection as the peptides elute from the column.[8][9]

Experimental Protocols

Protocol 1: Cleavage and Deprotection

This protocol describes the removal of the peptide from the solid-phase resin and the simultaneous cleavage of the C-terminal benzyl ester and other benzyl-based side-chain protecting groups using hydrofluoric acid (HF).

Materials:

  • Peptide-resin synthesized using Boc/Bzl strategy.

  • Anhydrous Hydrofluoric Acid (HF).

  • Scavengers: p-cresol, dimethyl sulfide (DMS), or a scavenger cocktail appropriate for the peptide sequence.[4]

  • HF cleavage apparatus.

  • Cold diethyl ether.

  • Centrifuge and tubes.

Procedure:

  • Place the peptide-resin (e.g., 1 gram) into the reaction vessel of the HF apparatus.

  • Add an appropriate scavenger cocktail (e.g., 6.5 mL of DMS and 1.0 mL of p-cresol per gram of resin).[4]

  • Cool the vessel in a dry ice/methanol bath for 5 minutes.

  • Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel, maintaining the temperature between -5°C and 0°C.

  • Stir the mixture at 0°C for 1-2 hours.[10]

  • After the reaction, remove the HF under a stream of nitrogen gas.

  • Wash the residual resin and peptide with a small amount of TFA and filter to separate from the resin beads.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Allow precipitation to complete at 4°C (can be left overnight).

  • Pellet the crude peptide by centrifugation, decant the ether, and wash the pellet with cold ether to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol is used to assess the purity of the crude peptide and to optimize the separation conditions for preparative purification.

Procedure:

  • Sample Preparation: Dissolve a small amount of the dried crude peptide (approx. 1 mg/mL) in Mobile Phase A or a suitable solvent like 0.1% TFA in water/acetonitrile.[9] Filter the sample through a 0.22 µm syringe filter.[11]

  • Column Equilibration: Equilibrate the analytical column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Chromatography: Run the analytical gradient as specified in Table 1. Monitor the elution profile at 214 nm and 280 nm.

  • Analysis: Integrate the peak areas to determine the percentage purity of the crude product.[9] Identify the main product peak, often with mass spectrometry (LC-MS) confirmation.

Protocol 3: Preparative RP-HPLC for Purification

This protocol scales up the analytical method to purify milligram-to-gram quantities of the target peptide.[12]

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 0.1% aqueous TFA, potentially with a small amount of acetonitrile to aid solubility).[11] Ensure the solution is clear and filtered.

  • Column Equilibration: Equilibrate the preparative column with the starting mobile phase conditions.

  • Injection: Load the sample onto the column. The amount will depend on the column diameter and length.[13]

  • Chromatography: Run the preparative gradient, which is typically shallower than the analytical gradient to improve resolution (see Table 2).[14]

  • Fraction Collection: Collect fractions (e.g., 1-minute intervals) as peaks elute, paying close attention to the main target peak. Try to separate shoulders from the main peak.[13]

  • Analysis of Fractions: Analyze the purity of each collected fraction using the analytical HPLC method (Protocol 3.2).

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (>95% or >98%). Freeze the pooled solution and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Data Presentation: HPLC Conditions

Quantitative data for typical analytical and preparative HPLC methods are summarized below.

Table 1: Analytical HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 or 5 µm particle size, 300 Å pore size[15]
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 1.0 mL/min[15]
Gradient 5% to 65% B over 30 minutes
Column Temp. 30 - 40°C[15]
Detection UV at 214 nm & 280 nm[9]

| Injection Vol. | 10-20 µL |

Table 2: Preparative HPLC Method Parameters

Parameter Condition
Column C18, 21.2 x 250 mm, 10 µm particle size, 300 Å pore size
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 15-20 mL/min
Gradient Optimized from analytical run, e.g., 20% to 50% B over 45 minutes
Column Temp. Ambient or 30°C
Detection UV at 220 nm

| Sample Load | 50 - 200 mg (dependent on peptide and column)[16] |

Visualized Workflow and Logical Relationships

The following diagrams illustrate the overall workflow from synthesis to final purified product.

Peptide_Purification_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis SPPS Solid-Phase Synthesis (with H-Val-OBzl·HCl) Cleavage HF Cleavage (Removes Bzl group) SPPS->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Crude Crude Peptide Precipitation->Crude Analytical Analytical HPLC (Purity Check) Crude->Analytical Preparative Preparative HPLC Crude->Preparative Analytical->Preparative Optimize Gradient Fraction Fraction Analysis Preparative->Fraction Pooling Pool Pure Fractions Fraction->Pooling Lyophilize Lyophilization Pooling->Lyophilize Final Purified Peptide (>98%) Lyophilize->Final

Workflow from synthesis to purified peptide.

HPLC_Logic cluster_input Input cluster_process RP-HPLC Process cluster_output Output Crude Crude Peptide Mixture (Varying Hydrophobicity) Load 1. Load Sample in Polar Mobile Phase A Crude->Load Bind 2. Peptides Bind to Hydrophobic C18 Column Load->Bind Gradient 3. Apply Gradient of Increasingly Nonpolar Mobile Phase B Bind->Gradient Elute 4. Peptides Elute Based on Hydrophobicity Gradient->Elute Polar Early Elution: More Polar Impurities Elute->Polar Target Mid-Gradient Elution: Target Peptide Elute->Target Hydrophobic Late Elution: More Hydrophobic Impurities Elute->Hydrophobic

Logical flow of RP-HPLC separation.

References

Troubleshooting & Optimization

Technical Support Center: Peptide Coupling & Stereochemical Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of racemization during peptide coupling, with a specific focus on H-Val-Obzl.HCl.

Troubleshooting Guide: Preventing Racemization of this compound

Navigating the complexities of peptide synthesis requires careful control over reaction conditions to maintain the stereochemical purity of your products. This guide provides a systematic approach to troubleshooting and preventing the racemization of this compound during coupling reactions.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a primary factor in controlling racemization.[1][2]

  • Issue: High degree of racemization observed in the final peptide.

  • Analysis: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[2][3] The primary mechanism involves the formation of a highly reactive O-acylisourea intermediate which can readily form an oxazolone, the key intermediate in the racemization pathway.[1]

  • Solution:

    • Use of Additives: Always use a racemization-suppressing additive with carbodiimides.[3][4] Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the O-acylisourea to form a less reactive active ester, which is more stable and less prone to racemization.[1][2] HOAt and OxymaPure are generally more effective than HOBt in suppressing racemization.[1][4]

    • Switch to Onium Salts: Consider using onium salt-based coupling reagents (aminium/uronium or phosphonium salts) such as HBTU, HATU, HCTU, or PyBOP.[1] These reagents form active esters in situ and are generally associated with lower levels of racemization.[1] For particularly challenging couplings, COMU has been shown to be highly efficient with a low tendency for racemization.[1]

Step 2: Assess the Base and Its Stoichiometry

The base used to neutralize the this compound salt and to facilitate the coupling reaction plays a crucial role in the extent of racemization.[2]

  • Issue: Racemization persists even with a low-racemization coupling reagent.

  • Analysis: The base facilitates the abstraction of the proton at the chiral alpha-carbon of the activated amino acid, leading to racemization.[1] The strength and steric hindrance of the base are important factors.[1]

  • Solution:

    • Choice of Base: Use weaker or more sterically hindered bases. N-methylmorpholine (NMM) is generally preferred over N,N-diisopropylethylamine (DIPEA) as it is less likely to promote racemization.[2] In cases with a high risk of racemization, the use of a highly hindered base like 2,4,6-collidine may be beneficial.[2][5]

    • Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed. An excess of base will increase the rate of racemization.

Step 3: Optimize Reaction Conditions (Solvent and Temperature)
  • Issue: Inconsistent or higher-than-expected levels of racemization.

  • Analysis: The reaction environment significantly influences the rate of racemization.

  • Solution:

    • Solvent Choice: The polarity of the solvent can affect the rate of racemization. While common polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are effective for coupling, consider using less polar solvents if racemization is a persistent issue, provided solubility is not compromised.[1][6]

    • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C).[6] Higher temperatures accelerate the rate of racemization.[6] This is particularly important during the pre-activation step.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling reaction. This leads to the incorporation of the incorrect (D-) enantiomer into the peptide chain, resulting in a diastereomeric mixture. The presence of these impurities can be difficult to separate and can significantly impact the biological activity and therapeutic efficacy of the final peptide.[1][6]

Q2: What is the primary mechanism of racemization during the coupling of this compound?

A2: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The activated carboxyl group of the N-protected amino acid cyclizes to form this planar intermediate. A base can then easily abstract the proton at the alpha-carbon, leading to a loss of chirality. The incoming amine (H-Val-Obzl) can then attack the oxazolone from either face, resulting in both the desired L-peptide and the undesired D-diastereomer.[1] A secondary mechanism is direct enolization, which also involves the removal of the alpha-proton by a base.[1]

Q3: Are certain amino acids more prone to racemization than this compound?

A3: Yes. While any chiral amino acid can racemize, some are more susceptible than others. Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[4][6][7] Valine, due to its sterically bulky side chain, is generally considered to be less prone to racemization compared to other amino acids.[8][9] However, under non-optimized conditions, racemization can still occur.

Q4: How can I quantify the extent of racemization of this compound in my coupling reaction?

A4: The most common method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide product. This involves synthesizing a reference dipeptide with the D-Val isomer and comparing its retention time to any diastereomeric impurity in the main reaction product.

Quantitative Data on Racemization Suppression

The following table summarizes the reported percentage of D-isomer formation in a model peptide coupling reaction, illustrating the impact of different additives when using a carbodiimide coupling reagent. While this data is not specific to this compound, it provides a valuable comparison of the effectiveness of these common additives.

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%
Data is illustrative and based on the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[1]

Experimental Protocols

Protocol 1: General Procedure for Minimized Racemization during Coupling
  • Amino Acid Activation: In a separate reaction vessel, dissolve the N-protected amino acid (1.0 eq.), the coupling additive (e.g., OxymaPure, 1.0 eq.), and the coupling reagent (e.g., DIC, 1.0 eq.) in an appropriate solvent (e.g., DMF).

  • Pre-activation: Stir the mixture at 0 °C for 5-10 minutes.

  • Amine Component Preparation: In another vessel, dissolve this compound (1.0 eq.) in DMF and add a base (e.g., NMM, 1.0 eq.) to neutralize the salt.

  • Coupling: Add the activated amino acid solution to the neutralized H-Val-Obzl solution.

  • Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Proceed with the standard aqueous work-up and purification protocols.

Protocol 2: Chiral HPLC Analysis of Racemization
  • Sample Preparation: Dissolve a small amount of the crude peptide in the mobile phase.

  • HPLC System: Use a chiral HPLC column (e.g., a chiral stationary phase based on a cyclodextrin or a Pirkle-type column).

  • Mobile Phase: An isocratic or gradient system of hexane/isopropanol or a buffered aqueous/acetonitrile mixture is typically used. The exact conditions will need to be optimized for the specific peptide.

  • Analysis: Inject the sample and identify the peaks corresponding to the desired diastereomer and the undesired one by comparing with a standard synthesized using D-Val.

  • Quantification: Integrate the peak areas to determine the percentage of the D-isomer.

Visualizations

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling N_Protected_AA N-Protected L-Amino Acid Activated_AA Activated L-Amino Acid (e.g., O-Acylisourea) N_Protected_AA->Activated_AA Coupling Reagent Oxazolone Planar Oxazolone Intermediate (Achiral) Activated_AA->Oxazolone Cyclization L_Peptide Desired L-Peptide Activated_AA->L_Peptide Activated_D_AA Activated D-Amino Acid Oxazolone->Activated_D_AA Protonation D_Peptide Undesired D-Peptide Activated_D_AA->D_Peptide H_Val_Obzl H-Val-Obzl H_Val_Obzl->L_Peptide H_Val_Obzl->D_Peptide Base Base Base->Oxazolone α-Proton Abstraction

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent Is a carbodiimide used alone? Start->Step1 Action1a Add Suppressing Agent (HOAt, OxymaPure) Step1->Action1a Yes Action1b Switch to Onium Salt (HATU, HBTU, COMU) Step1->Action1b Step2 Step 2: Assess Base Is a strong/excess base used? Step1->Step2 No Action1a->Step2 Action1b->Step2 Action2 Use Weaker/Hindered Base (NMM) Reduce Stoichiometry Step2->Action2 Yes Step3 Step 3: Optimize Conditions Is the temperature elevated? Step2->Step3 No Action2->Step3 Action3 Lower Reaction Temperature (0°C) Consider Solvent Polarity Step3->Action3 Yes End Racemization Minimized Step3->End No Action3->End

Caption: Troubleshooting workflow for preventing racemization.

References

minimizing diketopiperazine formation with H-Val-Obzl.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Diketopiperazine Formation with H-Val-Obzl.HCl

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the minimization of diketopiperazine (DKP) formation during peptide coupling reactions involving H-Valine-benzyl ester hydrochloride (this compound).

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant side reaction when using this compound?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that forms from the intramolecular cyclization of a dipeptide ester. In the context of using this compound for the synthesis of a larger peptide (e.g., coupling an N-protected amino acid to the valine residue), the free N-terminal amine of the valine can attack the benzyl ester carbonyl group. This reaction is often irreversible and results in the formation of cyclo(Val-X), where X is the amino acid that was coupled to the valine. This side reaction is problematic as it consumes the starting material, leading to a significant reduction in the yield of the desired linear peptide and complicating the purification process.[1][2]

Q2: What are the primary factors that promote DKP formation?

A2: Several factors can accelerate the rate of DKP formation:

  • Presence of Base: The reaction requires the N-terminal amine to be in its free, unprotonated form to be nucleophilic.[3] The addition of a tertiary amine (e.g., DIEA, NMM) to neutralize the hydrochloride salt of this compound creates the necessary conditions for cyclization.

  • Temperature: Higher reaction temperatures increase the rate of both the desired coupling reaction and the undesired DKP formation.

  • Reaction Time: The longer the free N-terminal of the dipeptide ester is present in the reaction mixture before successful coupling with the next amino acid, the higher the likelihood of cyclization.

  • Amino Acid Sequence: While proline is particularly notorious for promoting DKP formation, other amino acids can also facilitate this side reaction.[4][5] The steric and electronic properties of the amino acid side chains can influence the rate of cyclization.

Troubleshooting Guide

Q1: I am seeing a significant byproduct in my coupling reaction with a dipeptide ester. How can I determine if it is a diketopiperazine?

A1: If you suspect DKP formation is reducing the yield of your target tripeptide, you can confirm its presence using the following methods:

  • Mass Spectrometry (MS): Analyze the crude reaction mixture. The DKP will have a distinct molecular weight corresponding to the cyclic dipeptide. For example, if coupling Fmoc-Ala-OH to H-Val-Obzl, you would look for the mass of cyclo(Ala-Val).

  • High-Performance Liquid Chromatography (HPLC): Compare the retention time of the byproduct with a known standard of the suspected DKP, if available. The DKP is often more nonpolar than the linear peptide and will have a different retention time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify the cyclic structure of the DKP.

Q2: My reaction is plagued by DKP formation. What specific steps can I take in my next experiment to minimize it?

A2: To minimize DKP formation, the goal is to make the intermolecular coupling of the third amino acid kinetically favorable over the intramolecular cyclization.

  • Lower the Reaction Temperature: Perform the coupling at 0°C or even -15°C. This will slow down the rate of DKP formation more significantly than the rate of the desired coupling.

  • Choose the Right Coupling Reagent: Use a highly efficient coupling reagent to ensure rapid amide bond formation. Phosphonium salts like PyBOP or uronium salts like HATU or HCTU are good choices.[6]

  • Optimize the Order of Reagent Addition: Do not pre-neutralize the this compound and let it sit. Instead, use an in situ neutralization approach. Pre-activate the incoming N-protected amino acid with your coupling reagent and then add this activated mixture to the reaction vessel containing the this compound and the base.

  • Use HOBt or OxymaPure: The addition of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress side reactions and improve coupling efficiency.[6][7]

Data on Factors Influencing Diketopiperazine Formation

The following table summarizes the relative risk of DKP formation under various experimental conditions based on established principles in peptide chemistry.

FactorConditionRelative Risk of DKP FormationRationale
Temperature Room Temperature (20-25°C)HighHigher thermal energy increases the rate of intramolecular cyclization.
Low Temperature (0°C to -15°C)LowReduces the rate of the DKP side reaction significantly.
Base Addition Pre-neutralization of dipeptide esterHighThe free amine is exposed for a longer period, allowing for cyclization.
In situ neutralizationLowThe free amine is generated in the presence of the activated amino acid, favoring intermolecular coupling.[4][8]
Coupling Reagent Slower reagents (e.g., DCC alone)Medium to HighSlower coupling allows more time for DKP formation.
Fast reagents (e.g., HATU, HCTU)LowRapid formation of the desired tripeptide outcompetes the cyclization.
Solvent Aprotic polar solvents (e.g., DMF, NMP)MediumThese are standard solvents, but reaction kinetics can vary.[9][10]

Experimental Protocols

Protocol 1: Standard Coupling (Higher Risk of DKP Formation)
  • Dissolve this compound (1.0 eq.) in DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (1.1 eq.) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve the N-protected amino acid (1.0 eq.), HBTU (0.95 eq.), and HOBt (1.0 eq.) in DMF.

  • Add DIEA (2.0 eq.) to the flask from step 3 and stir for 5 minutes to pre-activate.

  • Add the activated amino acid solution to the solution from step 2.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by HPLC or TLC.

Protocol 2: Optimized Coupling for Minimizing DKP Formation
  • Dissolve the N-protected amino acid (1.1 eq.), HATU (1.1 eq.), and OxymaPure (1.2 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C.

  • Add DIEA (2.2 eq.) and stir for 1-2 minutes to allow for pre-activation.

  • In a separate reaction vessel, dissolve this compound (1.0 eq.) in anhydrous DMF and cool to 0°C.

  • Slowly add the pre-activated amino acid solution from step 3 to the this compound solution.

  • Maintain the reaction temperature at 0°C and stir for 1-2 hours.

  • Monitor the reaction by HPLC or TLC.

Visualizations

Caption: Intramolecular cyclization of a dipeptide ester to form a diketopiperazine.

Optimized_Workflow Optimized Experimental Workflow A 1. Dissolve N-Protected AA, HATU, and OxymaPure in DMF B 2. Cool solution to 0°C A->B C 3. Add DIEA for pre-activation B->C E 5. Add activated AA solution to this compound solution C->E D 4. Prepare separate solution of This compound in DMF at 0°C D->E F 6. Stir at 0°C and monitor reaction E->F

Caption: Workflow for minimizing DKP formation during peptide coupling.

Troubleshooting_Flowchart Troubleshooting DKP Formation start Low tripeptide yield & suspected byproduct check_mass Analyze crude by MS. Does byproduct mass match DKP? start->check_mass implement_changes Implement Optimized Protocol: - Lower temperature to 0°C - Use in situ neutralization - Use fast coupling reagent (HATU) check_mass->implement_changes Yes other_issue Byproduct is not DKP. Investigate other side reactions (e.g., racemization, incomplete coupling). check_mass->other_issue No rerun Re-run reaction with optimized protocol implement_changes->rerun

Caption: A logical flowchart for troubleshooting diketopiperazine formation.

References

Technical Support Center: Synthesis of H-Val-OBzl·HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in H-Val-OBzl·HCl (L-Valine benzyl ester hydrochloride) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for H-Val-OBzl·HCl?

A1: The most prevalent method involves a two-step process:

  • Esterification: The carboxylic acid of N-Boc-L-valine (Boc-Val-OH) is protected as a benzyl ester to form Boc-Val-OBzl.

  • Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is removed from Boc-Val-OBzl using a strong acid, typically hydrochloric acid, to yield the final product, H-Val-OBzl·HCl.

Q2: Why is the choice of solvent important during the esterification step?

A2: The solvent plays a crucial role in the esterification reaction. For methods involving azeotropic removal of water, solvents like toluene or cyclohexane are used to drive the reaction to completion.[1] The choice of solvent can also impact reaction time and temperature.

Q3: What are the common challenges in the Boc deprotection step?

A3: Common challenges include incomplete deprotection, leading to a mix of starting material and product, and potential side reactions if the reaction conditions are too harsh or if the substrate is sensitive.[2][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[3]

Q4: How can I confirm the purity of my final H-Val-OBzl·HCl product?

A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity, providing quantitative data on the percentage of the desired compound and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the chemical structure and identifying any residual solvents or side products.

Q5: Can racemization occur during the synthesis?

A5: Racemization is a potential risk, especially if the reaction conditions are not carefully controlled. Using established methods and avoiding harsh basic or acidic conditions where possible can help maintain the stereochemical integrity of the valine derivative. One study indicates that using toluene as a solvent in certain one-step esterification processes can lead to partial or total racemization, while cyclohexane can yield enantiomerically pure products.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of H-Val-OBzl·HCl.

Issue Potential Cause Recommended Solution
Low Yield in Esterification Incomplete reaction due to the presence of water.Use a Dean-Stark apparatus to azeotropically remove water when refluxing with a suitable solvent like toluene or cyclohexane.[1]
Inefficient catalyst.For direct esterification, p-toluenesulfonic acid (TsOH) is a common and effective catalyst.[1] Alternatively, a method using metal chlorides like FeCl₃ or ZnCl₂ as catalysts can be employed.
Incomplete Boc Deprotection Insufficient acid concentration or reaction time.Use a 4M solution of HCl in an anhydrous solvent like dioxane or ethyl acetate.[3] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. The reaction time can range from 30 minutes to a few hours.[3]
Presence of moisture.Ensure all glassware is dry and use anhydrous solvents for the deprotection step to prevent side reactions and ensure the effectiveness of the acid.
Product is an Oil or Gummy Solid Impurities are present, preventing crystallization.Purify the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/ether) is a common method. If that fails, column chromatography may be necessary.
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any remaining solvent from the work-up or purification.
Presence of Side Products in Final Product Side reactions during deprotection.The intermediate t-butyl cation formed during Boc deprotection can sometimes react with nucleophiles. While less common for this specific synthesis, being mindful of reaction temperature and time can minimize this.
Incomplete removal of reagents from the previous step.Ensure proper work-up and purification after the esterification step to remove any unreacted starting materials or catalysts before proceeding to the deprotection.

Experimental Protocols

Protocol 1: Two-Step Synthesis of H-Val-OBzl·HCl

Step 1: Synthesis of Boc-L-Valine Benzyl Ester (Boc-Val-OBzl)

This protocol is based on a general method for the esterification of N-protected amino acids.

  • Reagents and Materials:

    • Boc-L-Valine (Boc-Val-OH)

    • Benzyl alcohol

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask with Dean-Stark apparatus

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add Boc-L-Valine (1 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

    • Add toluene to the flask.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Val-OBzl.

    • The crude product can be purified by column chromatography if necessary.

Step 2: Synthesis of L-Valine Benzyl Ester Hydrochloride (H-Val-OBzl·HCl)

This protocol is adapted from general procedures for Boc deprotection.[3]

  • Reagents and Materials:

    • Boc-Val-OBzl (from Step 1)

    • 4M HCl in 1,4-dioxane

    • Diethyl ether (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the crude or purified Boc-Val-OBzl in a minimal amount of a suitable anhydrous solvent (e.g., dioxane or ethyl acetate) in a round-bottom flask.

    • Add the 4M HCl solution in 1,4-dioxane (a sufficient excess to ensure complete reaction).

    • Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.[3]

    • Upon completion, the product often precipitates as the hydrochloride salt.[3]

    • The solvent can be removed under reduced pressure.

    • Triturate the residue with anhydrous diethyl ether to precipitate the product as a solid.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield H-Val-OBzl·HCl.

Data Presentation

Table 1: Comparison of Boc Deprotection Conditions

AcidSolventTemperatureTypical Reaction TimeNotes
4M HCl1,4-DioxaneRoom Temp.1 - 4 hoursProduct often precipitates as the HCl salt.[3]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.30 min - 2 hoursTFA is volatile and corrosive; requires careful handling and removal.
1M HClAcetic AcidRoom Temp.< 3 hoursAcetic acid may require more rigorous removal.[4]

Visualizations

Troubleshooting Workflow for H-Val-OBzl·HCl Synthesis

TroubleshootingWorkflow Troubleshooting Workflow for H-Val-OBzl·HCl Synthesis start Start Synthesis esterification Esterification of Boc-Val-OH start->esterification check_ester Check Esterification Yield & Purity esterification->check_ester ester_ok Proceed to Deprotection check_ester->ester_ok OK ester_issue Low Yield or Impure Product check_ester->ester_issue Issue deprotection Boc Deprotection ester_ok->deprotection troubleshoot_ester Troubleshoot Esterification: - Azeotropic water removal - Check catalyst - Purify intermediate ester_issue->troubleshoot_ester troubleshoot_ester->esterification check_final Check Final Product Yield & Purity deprotection->check_final final_ok Synthesis Complete check_final->final_ok OK final_issue Low Yield or Impure Product check_final->final_issue Issue troubleshoot_final Troubleshoot Final Product: - Check deprotection time/acid - Recrystallize/Purify - Ensure anhydrous conditions final_issue->troubleshoot_final troubleshoot_final->deprotection

Caption: A logical workflow for troubleshooting common issues in the synthesis of H-Val-OBzl·HCl.

Signaling Pathway of Acid-Catalyzed Boc Deprotection

BocDeprotection Acid-Catalyzed Boc Deprotection Mechanism boc_amine Boc-Protected Amine (Boc-Val-OBzl) protonated_intermediate Protonated Intermediate boc_amine->protonated_intermediate + H⁺ h_plus H⁺ (from HCl) fragmentation Fragmentation protonated_intermediate->fragmentation products Free Amine (H-Val-OBzl) + CO₂ + t-Butyl Cation fragmentation->products tbutyl_cation t-Butyl Cation isobutylene Isobutylene h_plus_out - H⁺ tbutyl_cation->isobutylene - H⁺

Caption: The reaction mechanism for the acid-catalyzed removal of the Boc protecting group.

References

Technical Support Center: H-Val-Obzl.HCl Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the solubility of H-Val-Obzl.HCl (L-Valine benzyl ester hydrochloride) in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in DMF important?

A1: this compound is the hydrochloride salt of the benzyl ester of the amino acid L-valine. It is a crucial building block in peptide synthesis, a fundamental process in drug discovery and development.[1][2] DMF is a common solvent in peptide synthesis due to its ability to dissolve many of the reagents involved.[3] Ensuring complete solubilization of this compound in DMF is critical for the efficiency and success of coupling reactions in solution-phase peptide synthesis.[4]

Q2: What are the initial recommended steps for dissolving this compound in DMF?

A2: Before attempting to dissolve the entire sample, it is prudent to perform a small-scale solubility test.[5][6] Start by adding the desired volume of anhydrous DMF to the this compound solid at room temperature. Agitate the mixture by vortexing or stirring. Many sources suggest that for hydrochloride salts of amino acid esters, initial dissolution should be attempted in a polar organic solvent like DMF.[4]

Q3: Is this compound expected to be freely soluble in DMF?

A3: While DMF is a good solvent for many amino acid derivatives, complete solubility is not always guaranteed, especially at high concentrations. The presence of the hydrochloride salt can influence solubility.[7] If you observe a cloudy suspension or visible particulates, the compound is not fully dissolved.

Q4: Can heating be used to improve the solubility of this compound in DMF?

A4: Gentle heating (typically not exceeding 40°C) can be employed to aid dissolution.[5] However, prolonged exposure to higher temperatures should be avoided to prevent potential degradation of the compound.

Q5: Is sonication a recommended method for dissolving this compound in DMF?

A5: Yes, sonication is a highly recommended technique to enhance the solubilization of peptides and their derivatives.[8] It helps break down solid aggregates into smaller particles, increasing the surface area for dissolution. If the solution remains cloudy or contains particulates after sonication, it indicates that the solubility limit may have been reached under the current conditions.[8]

Troubleshooting Guide

Issue 1: this compound does not fully dissolve in DMF at room temperature.
  • Question: I've added DMF to my this compound, but a significant amount of solid remains. What should I do?

  • Answer:

    • Increase Agitation: Ensure the mixture is being vigorously stirred or vortexed.

    • Apply Sonication: Use a sonication bath for 10-15 minute intervals. Check for dissolution after each interval.[8]

    • Gentle Warming: Warm the solution gently to a maximum of 40°C with continuous stirring.[5]

    • Solvent Volume: You may be exceeding the solubility limit. Consider adding more DMF to decrease the concentration.

Issue 2: The solution becomes cloudy or forms a precipitate after initial dissolution.
  • Question: The this compound initially dissolved, but now the solution is turbid. What does this mean?

  • Answer: This could indicate that the solution is supersaturated and the compound is precipitating out. It might also suggest the presence of moisture, which can affect the solubility of hydrochloride salts. Ensure you are using anhydrous DMF. If the problem persists, consider the following:

    • Neutralization: The hydrochloride salt may require neutralization to improve solubility for certain applications. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), can neutralize the HCl and may improve solubility.[4] This should be done cautiously and in stoichiometric amounts, as the presence of a base can affect subsequent reaction steps.

Issue 3: Solubility is still poor even after heating and sonication.
  • Question: I've tried warming and sonicating, but a significant amount of this compound remains undissolved. What are my options?

  • Answer:

    • Co-solvents: For very hydrophobic compounds, using a stronger organic co-solvent can be effective. Consider adding a small amount of Dimethyl Sulfoxide (DMSO) and then diluting with DMF.[5][9] Be aware that DMSO can be problematic for peptides containing Cysteine (Cys) or Methionine (Met) residues due to oxidation, though this is not a concern for this compound.[8]

    • Change in Salt Form: While less common for an immediate experimental fix, for future reference, using a different salt form of the amino acid ester, such as a p-toluenesulfonate salt, might offer different solubility characteristics.

Summary of Solubility Enhancement Techniques

TechniqueDescriptionKey Considerations
Sonication Utilizes ultrasonic waves to break apart solid particles and enhance dissolution.[8]Highly effective for many compounds. Can be used intermittently.
Gentle Heating Increasing the temperature of the solvent can increase the solubility of the solute.Do not exceed 40°C to avoid degradation.[5]
Increased Solvent Decreasing the concentration by adding more solvent.Ensure the final concentration is suitable for your experiment.
Co-solvents Adding a small amount of a stronger solvent like DMSO.[5][9]Check for compatibility with downstream applications.
Neutralization Adding a non-nucleophilic base like DIPEA to neutralize the HCl salt.[4]The presence of a base may influence subsequent reactions.

Experimental Protocol: Dissolving this compound in DMF

This protocol provides a general procedure for dissolving this compound in DMF.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator bath

  • Water bath (optional, for gentle heating)

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent the introduction of moisture.

  • Dispensing: Weigh the desired amount of this compound and place it in a suitable vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMF to the vial.

  • Initial Agitation: Immediately vortex the mixture for 1-2 minutes.

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the solution is ready for use.

  • Troubleshooting (if undissolved):

    • Place the vial in a sonicator bath for 15 minutes. After sonication, visually inspect the solution.

    • If solids persist, gently warm the solution in a water bath to a maximum of 40°C while stirring for 10-15 minutes.

    • If the above steps fail, consider adding a small percentage of a co-solvent like DMSO (e.g., starting with 5-10% of the total volume) and repeat the agitation and sonication steps.

Troubleshooting Workflow

G start Start: Dissolve this compound in DMF at RT agitate Vortex / Stir Vigorously start->agitate check1 Completely Dissolved? agitate->check1 sonicate Apply Sonication (10-15 min) check1->sonicate No end_success Solution Ready for Use check1->end_success Yes check2 Completely Dissolved? sonicate->check2 heat Gentle Warming (max 40°C) check2->heat No check2->end_success Yes check3 Completely Dissolved? heat->check3 cosolvent Consider Co-solvent (e.g., DMSO) check3->cosolvent No neutralize Consider Neutralization (e.g., DIPEA) check3->neutralize Alternate Route check3->end_success Yes cosolvent->agitate end_fail Consult Further Options cosolvent->end_fail If still fails neutralize->agitate neutralize->end_fail If still fails

References

Technical Support Center: Managing Steric Hindrance with H-Val-OBzl.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the challenges associated with the sterically hindered amino acid derivative, L-Valine benzyl ester hydrochloride (H-Val-OBzl.HCl), in peptide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.

1. Low Coupling Yield

Question: I am experiencing a low coupling yield when trying to incorporate this compound into my peptide sequence. What are the possible causes and how can I improve the efficiency?

Answer: Low coupling yields with this compound are most commonly attributed to the steric bulk of the valine side chain hindering the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Several factors can be optimized to overcome this challenge.

Possible Causes & Solutions:

  • Insufficiently Potent Coupling Reagent: Standard coupling reagents like DCC/HOBt may not be effective for sterically hindered residues.

    • Solution: Employ a more potent coupling reagent. Aminium/uronium or phosphonium salt-based reagents are recommended. For particularly difficult couplings, HATU, HBTU, HCTU, or COMU are excellent choices due to their high reactivity.[1][2] PyAOP is also highly effective, especially for hindered couplings.[3]

  • Inadequate Reaction Time or Temperature: The coupling reaction may be too slow to go to completion under standard conditions.

    • Solution: Increase the reaction time (e.g., double the standard coupling time or leave overnight). Gentle heating can also be applied, but this should be done with caution as it can increase the risk of racemization.[4]

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites.

    • Solution: Switch to a more effective solvent for solvating the peptide-resin, such as N-methylpyrrolidone (NMP) or use a mixture of solvents like DMF with DMSO.[5] Sonication of the reaction vessel can also help to break up aggregates.[5]

  • Suboptimal Base: The choice and amount of base can influence the reaction rate and the extent of side reactions.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). For sensitive couplings where racemization is a concern, a weaker base such as 2,4,6-collidine may be beneficial.[6] Ensure the correct stoichiometry of the base is used, as excess base can lead to side reactions.

dot

Low_Coupling_Yield_Troubleshooting cluster_reagent Reagent Optimization cluster_conditions Condition Optimization cluster_aggregation Aggregation Mitigation start Low Coupling Yield with This compound reagent Evaluate Coupling Reagent start->reagent conditions Optimize Reaction Conditions reagent->conditions If still low reagent_check Using standard reagent (e.g., DCC/HOBt)? reagent->reagent_check aggregation Address Peptide Aggregation conditions->aggregation If still low increase_time Increase reaction time conditions->increase_time double_couple Perform Double Coupling aggregation->double_couple If still low change_solvent Switch to NMP or add DMSO aggregation->change_solvent capping Cap Unreacted Amines double_couple->capping After coupling success Successful Coupling capping->success switch_reagent Switch to potent reagent (HATU, HBTU, COMU) reagent_check->switch_reagent Yes switch_reagent->conditions increase_temp Increase temperature (with caution) increase_time->increase_temp increase_temp->aggregation sonicate Apply sonication change_solvent->sonicate sonicate->double_couple

Caption: Troubleshooting workflow for low coupling efficiency with this compound.

2. Racemization

Question: I am concerned about racemization at the valine residue during coupling. How can I minimize this?

Answer: Racemization is a potential side reaction during peptide synthesis, especially with prolonged activation times or at elevated temperatures.

Possible Causes & Solutions:

  • Prolonged Pre-activation: Allowing the carboxylic acid to be activated for an extended period before the addition of the amine component can lead to the formation of oxazolone intermediates, which are prone to racemization.[7]

    • Solution: Minimize the pre-activation time. Add the amine component as soon as possible after the activating agent.

  • Excessive or Strong Base: Strong bases can promote racemization.

    • Solution: Use the minimum necessary amount of a hindered base like DIPEA (1-1.5 equivalents).[7] For particularly sensitive couplings, consider using a weaker base like 2,4,6-collidine.

  • High Reaction Temperature: Elevated temperatures increase the rate of racemization.

    • Solution: Perform the coupling at a lower temperature, such as 0°C, especially for amino acids known to be prone to racemization.[7]

  • Choice of Additive: The additive used with the coupling reagent plays a crucial role in suppressing racemization.

    • Solution: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is essential when using carbodiimides.[3] For aminium/uronium reagents, the inclusion of an additive like HOAt can further reduce racemization.

3. Side Reactions Involving the Benzyl Ester

Question: Are there any common side reactions associated with the benzyl ester protecting group on this compound during solid-phase peptide synthesis (SPPS)?

Answer: Yes, while the benzyl ester is generally stable, some side reactions can occur under specific conditions.

Possible Side Reactions & Prevention:

  • Premature Cleavage: In SPPS, the benzyl ester can be prematurely cleaved from the resin, especially if it is the C-terminal residue. This can lead to the formation of diketopiperazines if the peptide is a dipeptide.[8]

    • Prevention: When H-Val-OBzl is the second amino acid to be coupled, consider using a dipeptide building block to bypass the dipeptide-resin stage. Alternatively, using a bulky N-terminal protecting group on the second amino acid can sterically hinder diketopiperazine formation.[9]

  • Transesterification: If alcohols are present during certain steps, transesterification of the benzyl ester can occur.[10]

    • Prevention: Ensure that all solvents and reagents are anhydrous, especially during the coupling and deprotection steps.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for coupling reactions?

A1: this compound is generally soluble in common peptide synthesis solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[11] NMP is often preferred for sterically hindered couplings as it has better solvating properties for growing peptide chains, which can help to reduce aggregation.[5][12]

Q2: How should I handle and store this compound?

A2: this compound is a hydrochloride salt and should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.[13] It should be stored in a tightly closed container in a cool, dry place.[14] As it is an acid salt, it should be stored away from bases.[13]

Q3: What are the recommended deprotection conditions for the benzyl ester (OBzl) group?

A3: The benzyl ester is typically removed under strongly acidic conditions. The most common method is treatment with anhydrous hydrogen fluoride (HF), often in the presence of scavengers like anisole to trap the resulting benzyl cations.[15][16] Alternative methods include treatment with trifluoromethanesulfonic acid (TFMSA).[17] It's important to note that these conditions will also cleave other acid-labile protecting groups and the peptide from most resins used in Boc/Bzl chemistry.[9]

Q4: Can I use microwave-assisted peptide synthesis for coupling this compound?

A4: Yes, microwave-assisted peptide synthesis can be beneficial for coupling sterically hindered amino acids like this compound. The elevated temperature can help to increase the reaction rate and improve coupling efficiency. However, it is crucial to carefully control the temperature to minimize the risk of racemization.

Quantitative Data Summary

Coupling Reagent SystemAdditiveTypical Yield for Hindered CouplingsKey AdvantagesPotential Disadvantages
DIC/HOBt HOBtModerate to LowCost-effective; water-soluble byproducts (for DIC).Slower reaction rates; increased risk of racemization without an additive.[3]
HBTU/DIPEA (HOBt)HighFast and efficient; good for sterically hindered amino acids.[2]Can cause guanidinylation of the N-terminus if used in excess.
HATU/DIPEA HOAtVery HighMore reactive than HBTU with less racemization; excellent for difficult couplings.[2]Higher cost.
COMU/DIPEA OxymaVery HighHigh coupling efficiency, comparable to HATU; reduced epimerization; safer handling (non-explosive byproducts).[3][18]Higher cost.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-AA-OH with H-Val-OBzl-Resin

This protocol describes a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide with a sterically hindered N-terminal valine.

  • Resin Preparation: Swell the H-Val-OBzl-resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal protecting group (if present). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Optional Double Coupling: If the Kaiser test remains positive, repeat steps 3-6.

  • Capping: To terminate any unreacted peptide chains, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.[4]

Protocol 2: Deprotection of the Benzyl Ester (OBzl) and Cleavage from Resin (Boc/Bzl Strategy)

This protocol outlines the final cleavage and deprotection step for a peptide synthesized using a Boc/Bzl strategy with a C-terminal valine benzyl ester.

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Pre-cleavage Preparation: If the peptide contains His(Dnp) or Trp(For), these groups should be deprotected prior to HF cleavage.[16] The N-terminal Boc group is typically removed with TFA before the HF cleavage to prevent t-butylation of sensitive residues.[15]

  • Sample Preparation: Place the dried peptide-resin in an HF-resistant reaction vessel. Add a scavenger mixture to trap carbocations generated during cleavage. A common scavenger is anisole.

  • HF Cleavage: Cool the reaction vessel to -5 to 0°C. Carefully distill anhydrous HF into the vessel.

  • Reaction: Stir the mixture at 0°C for 1-2 hours. The exact time may vary depending on the specific protecting groups present.[15]

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the peptide multiple times with cold ether to remove scavengers and organic byproducts.

  • Extraction and Lyophilization: Extract the peptide from the resin using an appropriate solvent (e.g., 10% acetic acid). Lyophilize the aqueous solution to obtain the crude peptide powder, which can then be purified by HPLC.

Visualizations

dot

Experimental_Workflow start Start: H-Val-OBzl-Resin deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple next Fmoc-AA-OH (e.g., with HATU/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive (incomplete) repeat_cycle Repeat Cycle for next Amino Acid kaiser_test->repeat_cycle Negative repeat_cycle->deprotection final_deprotection Final Cleavage and Deprotection (e.g., HF) repeat_cycle->final_deprotection Final AA coupled purification Purification (HPLC) final_deprotection->purification

Caption: General experimental workflow for solid-phase peptide synthesis (SPPS) involving this compound.

References

impact of base selection on H-Val-Obzl.HCl coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide coupling reactions involving L-Valine benzyl ester hydrochloride (H-Val-Obzl.HCl). This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the selection of a base critical in coupling reactions with this compound?

The use of this compound introduces a non-negotiable requirement: the neutralization of its hydrochloride salt. The primary amino group is protonated, forming an ammonium salt, which is not nucleophilic and thus cannot participate in the coupling reaction. A base is required to deprotonate the amine, liberating the free, reactive form. The choice and amount of base can significantly influence reaction rate, yield, and the prevalence of side reactions, most notably racemization.

Q2: What are the primary roles of a base in this type of coupling reaction?

A base serves two potential roles in the coupling reaction:

  • Neutralization: An equivalent of a base is always required to neutralize the hydrochloride salt of this compound, converting it to the free amine.

  • Activation/Coupling: Many modern coupling reagents, particularly onium salts like HBTU, HATU, and PyBOP, require a tertiary base to facilitate the activation of the carboxylic acid partner and the subsequent coupling step.[1][2]

Therefore, the total amount of base used is often the sum of the equivalents needed for neutralization and for the coupling reagent's mechanism.

Q3: Which bases are commonly used for this compound coupling reactions?

Tertiary amines are the most common choices due to their non-nucleophilic nature, which prevents them from competing with the desired amine component. The selection depends on the specific coupling chemistry and the sensitivity of the substrates to racemization.

BaseCommon AbbreviationKey CharacteristicsUse Case/Considerations
N,N-Diisopropylethylamine DIEA, DIPEA, Hünig's BaseSterically hindered, non-nucleophilic, strong base.Widely used with onium salt coupling reagents (HBTU, HATU). Its bulkiness minimizes side reactions at the base itself.[1]
N-Methylmorpholine NMMLess sterically hindered and weaker base than DIEA.Often preferred when there is a high risk of racemization, as its lower basicity can mitigate this side reaction.[1]
Triethylamine TEAStrong, relatively small base.Can be used but is more nucleophilic than DIEA, which can lead to side reactions. Generally less favored in modern peptide synthesis.
2,4,6-Collidine -Sterically hindered and a weaker base.Recommended in cases with a very high risk of racemization as a substitute for DIEA or NMM.[1]
1,8-Diazabicyclo[5.4.0]undec-7-ene DBUVery strong, non-nucleophilic base.Primarily used for Fmoc-deprotection. Its high basicity can significantly increase racemization and is not typically recommended for the coupling step itself unless specific conditions require it.[3]

Q4: How does base selection influence racemization?

Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a major side reaction in peptide synthesis.[1] The base plays a crucial role in this process. Stronger bases can more readily abstract the alpha-proton of the activated carboxylic acid intermediate, leading to the formation of a planar enolate or an oxazolone, both of which can be protonated from either face, resulting in a loss of stereopurity. Using a weaker base like N-Methylmorpholine (NMM) or the highly hindered collidine is a common strategy to suppress racemization.[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

Problem 1: Low or No Product Yield

Symptoms: TLC or LC-MS analysis shows a large amount of unreacted starting materials (both the carboxylic acid and this compound).

Potential Causes & Solutions:

  • Incomplete Neutralization: The this compound was not fully converted to its free amine form.

    • Solution: Ensure at least one full equivalent of base (relative to this compound) is added for neutralization before the coupling step begins. It is common practice to add the neutralization base to the reaction mixture containing this compound and stir for 10-15 minutes before adding the activated carboxylic acid.[5]

  • Insufficient Activation/Coupling: The chosen coupling reagent or conditions are not effective enough, especially if the coupling partner is sterically hindered.

    • Solution 1: Switch to a more powerful coupling reagent. If using a carbodiimide like DCC or EDC alone, add a racemization-suppressing additive like HOBt or HOAt, which also improves efficiency.[4] For difficult couplings, onium salt reagents like HATU or PyAOP are superior.[2]

    • Solution 2: Increase the amount of coupling reagent and base (e.g., from 1.1 eq to 1.5 eq).

    • Solution 3: Cautiously elevate the reaction temperature. While room temperature is standard, gentle heating (e.g., to 40-50°C) can drive sterically hindered reactions to completion, but may increase racemization risk.[6]

  • Poor Reagent/Solvent Quality: Moisture or impurities in reagents and solvents can quench the activated species.

    • Solution: Use high-purity, anhydrous solvents (e.g., DMF, DCM) stored over molecular sieves.[7][8] Ensure all reagents are fresh and stored under appropriate conditions.

Problem 2: Significant Byproduct Formation (Epimerization/Racemization)

Symptoms: HPLC or NMR analysis shows a second peak or set of signals corresponding to the diastereomeric product.

Potential Causes & Solutions:

  • Base is too Strong: The base used for the coupling is promoting racemization of the activated carboxylic acid.

    • Solution 1: Switch from a strong base like DIEA to a weaker base such as N-Methylmorpholine (NMM) or sym-collidine.[1]

    • Solution 2: Lower the reaction temperature. Perform the activation and coupling at 0°C.

  • Prolonged Activation Time: The activated carboxylic acid exists for too long before coupling, increasing the opportunity for racemization.

    • Solution: Use in situ activation methods where the coupling reagent is added to the mixture of the carboxylic acid, this compound, and base, minimizing the pre-activation time.[6]

Problem 3: Formation of N-Acylurea Byproduct

Symptoms: A significant, often insoluble, byproduct is observed when using carbodiimide coupling reagents (DCC, EDC).

Potential Causes & Solutions:

  • Rearrangement of Activated Intermediate: The O-acylisourea intermediate formed by the reaction of the carboxylic acid with a carbodiimide can rearrange to a stable, unreactive N-acylurea.[1]

    • Solution: Add 1-Hydroxybenzotriazole (HOBt) or a similar additive. HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and more efficient in the subsequent coupling.[4]

Visualizing the Process

Experimental Workflow

The following diagram outlines the typical workflow for a solution-phase coupling reaction involving this compound.

G General Workflow for this compound Coupling cluster_reaction Reaction cluster_workup Purification prep_amine Dissolve this compound in Anhydrous Solvent neutralize 1. Neutralize Amine (Add Base, e.g., DIEA) prep_amine->neutralize 1.0 eq Base prep_acid Dissolve Carboxylic Acid & Additive (e.g., HOBt) in Anhydrous Solvent activate 2. Activate Acid (Add Coupling Reagent, e.g., EDC) prep_acid->activate couple 3. Couple (Combine activated acid with free amine) neutralize->couple activate->couple Mix at 0°C to RT workup Aqueous Workup (Acid/Base Washes) couple->workup purify Column Chromatography workup->purify analyze Product Analysis (TLC, LC-MS, NMR) purify->analyze

Caption: A typical experimental workflow for this compound coupling.

Troubleshooting Logic

This decision tree provides a logical path for diagnosing and solving common coupling issues.

G Troubleshooting Decision Tree start Reaction Outcome Unsatisfactory q1 Low Yield? start->q1 q2 High Impurity? start->q2 q1->q2 No cause1 Unreacted Starting Materials? q1->cause1 Yes cause2 Diastereomer (Racemization) Detected? q2->cause2 Yes sol1 1. Check Base Stoichiometry (min. 1 eq for neutralization) 2. Use Stronger Coupling Agent (HATU) 3. Use Anhydrous Solvents cause1->sol1 Yes end Reaction Optimized sol1->end sol2 1. Switch to Weaker Base (NMM) 2. Lower Reaction Temperature (0°C) 3. Minimize Pre-activation Time cause2->sol2 Yes cause3 N-Acylurea Byproduct? cause2->cause3 No sol2->end sol3 Add HOBt or HOAt to the reaction cause3->sol3 Yes sol3->end

Caption: A logical guide for troubleshooting coupling reaction issues.

Detailed Experimental Protocol

General Protocol for the Coupling of an N-Protected Amino Acid with this compound using EDC/HOBt

This protocol describes a standard procedure for forming a dipeptide. Note: All glassware should be oven-dried, and anhydrous solvents should be used.[8]

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq)

  • This compound (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard reagents for aqueous workup (e.g., 1N HCl, sat. NaHCO₃, brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Amine Neutralization: In a round-bottomed flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DCM. Add DIEA (1.1 eq) to neutralize the hydrochloride salt. Stir the solution at room temperature for 15 minutes.

  • Acid Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.1 eq) to the cooled carboxylic acid solution. Stir at 0°C for 30 minutes.

  • Coupling: Add the activated acid solution from step 3 to the neutralized amine solution from step 1.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.[5][8]

  • Workup:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl (brine) (1x).[5][8]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude dipeptide by silica gel column chromatography to obtain the final product.

References

Technical Support Center: Monitoring H-Val-OBzl.HCl Coupling Completion by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the completion of H-Valine-benzyl ester hydrochloride (H-Val-OBzl.HCl) coupling reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is TLC a suitable method for monitoring my this compound coupling reaction?

A1: TLC is a rapid, cost-effective, and simple chromatographic technique used to separate components in a mixture.[1] For your coupling reaction, it allows for the effective visualization of the consumption of the starting material (this compound) and the formation of the product (dipeptide). By comparing the spots of the reaction mixture over time to reference spots of the starting materials, you can qualitatively determine the reaction's progress and endpoint.

Q2: What is a co-spot, and why is it important in reaction monitoring?

A2: A co-spot is a single lane on the TLC plate where you apply a sample of your starting material and a sample of your reaction mixture on top of each other. This is a critical control to help differentiate between the starting material and the product, especially if they have very similar Rf values.[2] If the reaction is complete, you should see only the product spot in the reaction lane, and the co-spot will show both the starting material and product spots distinctly (or as an elongated spot if they are very close).

Q3: How do I choose an appropriate mobile phase (solvent system) for my TLC?

A3: The ideal mobile phase will provide good separation between your starting material (this compound) and your dipeptide product, with Rf values ideally between 0.2 and 0.8.[3][4] A common starting point for amino acids and peptides is a mixture of n-butanol, acetic acid, and water.[5][6] You may need to adjust the polarity of the solvent system to achieve optimal separation. If your spots are too high on the plate (high Rf), the solvent is too polar. If they remain at the baseline (low Rf), the solvent is not polar enough.[7]

Q4: My spots are not visible under UV light. What should I do?

A4: Many amino acids and simple peptides do not have a UV chromophore and will not be visible under a UV lamp.[8] In this case, you must use a chemical staining agent to visualize the spots. For primary and secondary amines, such as the free amine of H-Val-OBzl and most peptides, a ninhydrin solution is the most common and effective stain.[9][10] Upon heating, ninhydrin reacts with amines to produce a characteristic purple or yellowish color.[8]

Q5: What are the limitations of using TLC for monitoring this reaction?

A5: While TLC is excellent for qualitative monitoring, it has limitations. It may not be able to distinguish between the desired product and certain impurities or byproducts if they have the same Rf value.[1] Additionally, TLC is not a quantitative technique; it can tell you if the starting material is consumed but not the precise yield of the product. For quantitative analysis and confirmation of product identity, techniques like HPLC and Mass Spectrometry are recommended.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No spots are visible after staining. 1. Sample concentration is too low.[11] 2. The compound is volatile and evaporated from the plate.[7] 3. The staining reagent is old or improperly prepared. 4. The plate was not heated sufficiently after staining.1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[11] 2. This is less likely for amino acid esters and peptides but can be a factor. 3. Prepare fresh ninhydrin stain.[6] 4. Ensure the plate is heated to the recommended temperature (e.g., 105-110°C) for the specified time after applying the stain.[6]
Spots are streaking or elongated. 1. The sample was overloaded (too concentrated).[7][11] 2. The sample is not fully soluble in the mobile phase. 3. The presence of salts (like HCl in the starting material) can cause streaking.1. Dilute your sample before spotting it on the TLC plate.[7] 2. Try a different mobile phase system. 3. Add a small amount of a base like triethylamine (0.1-2.0%) to the mobile phase to neutralize the acid and improve spot shape.[7]
The starting material and product spots have very similar Rf values. 1. The chosen mobile phase does not provide adequate separation.1. Systematically vary the composition of your mobile phase. Try different solvent ratios or introduce a different solvent to alter the polarity.[2] For example, you could try a chloroform:methanol system and vary the ratio.[7]
The spots remain on the baseline (Rf ≈ 0). 1. The mobile phase is not polar enough to move the compounds up the plate.[7]1. Increase the proportion of the more polar solvent in your mobile phase. For a butanol:acetic acid:water system, you could try increasing the amount of water or acetic acid relative to the butanol.
The spots are at the solvent front (Rf ≈ 1). 1. The mobile phase is too polar for the compounds.[4][7]1. Decrease the proportion of the polar solvent or increase the proportion of the non-polar solvent in your mobile phase.
The solvent front is running unevenly. 1. The TLC plate is touching the side of the developing chamber.[11] 2. The bottom of the plate is not level in the solvent pool.1. Ensure the plate is centered in the chamber and not in contact with the walls. 2. Make sure the developing chamber is on a level surface and the solvent pool is even.

Data Presentation

The following table summarizes typical and expected Rf values for monitoring the coupling of this compound. Note that actual Rf values can vary depending on the exact TLC plate, mobile phase composition, temperature, and chamber saturation.

Compound Role Typical Mobile Phase Typical Rf Value Citation
This compoundStarting Materialn-Butanol : Acetic Acid : Water (12:3:5)~ 0.40[6]
Dipeptide ProductProductn-Butanol : Acetic Acid : Water (12:3:5)> 0.40 (Expected)

Note: The dipeptide product is generally less polar than the corresponding free amino acid ester, leading to an expected higher Rf value in a normal-phase system. The exact value will depend on the N-protecting group and the other amino acid being coupled.

Experimental Protocols

Detailed Methodology for Monitoring this compound Coupling by TLC

1. Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)
  • TLC developing chamber with a lid
  • Capillary tubes or micropipette for spotting
  • Mobile Phase: A common system is a mixture of n-butanol, glacial acetic acid, and water in a 12:3:5 volume ratio .[6]
  • Visualization Reagent: Ninhydrin stain (e.g., 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of glacial acetic acid).[10]
  • Heat gun or hot plate

2. TLC Plate Preparation:

  • Using a pencil, gently draw a straight origin line approximately 1.5-2 cm from the bottom of the TLC plate.
  • Mark small, evenly spaced tick marks on the origin line for each sample you will spot.

3. Spotting the Plate:

  • Lane 1 (Starting Material): Using a capillary tube, spot a small amount of a dilute solution of your this compound starting material.
  • Lane 2 (Co-spot): In the same spot, apply the this compound solution, let it dry, and then spot the reaction mixture directly on top of it.
  • Lane 3 (Reaction Mixture): Spot a small amount of your reaction mixture at different time points (e.g., t=0, t=1h, t=2h, etc.) to monitor progress.

4. Developing the TLC Plate:

  • Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5-1 cm (ensure the solvent level is below your origin line).[11]
  • Cover the chamber with the lid and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapor.
  • Carefully place the spotted TLC plate into the chamber, ensuring it leans against the side without touching the walls. Replace the lid.
  • Allow the solvent to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top edge.[4]
  • Immediately mark the position of the solvent front with a pencil.

5. Visualization:

  • Allow the plate to air dry completely in a fume hood to remove all traces of the mobile phase.
  • Dip the plate into the ninhydrin staining solution or spray it evenly with the reagent.[10]
  • Carefully heat the plate with a heat gun or on a hot plate at approximately 105-110°C until colored spots appear (typically purple for primary amines).[6]

6. Analysis:

  • The reaction is considered complete when the spot corresponding to the this compound starting material (check Lane 1 for its position) is no longer visible in the reaction mixture lane (Lane 3). A new spot, corresponding to the dipeptide product, should be apparent.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_spotting Sample Application cluster_run Chromatography cluster_viz Visualization & Analysis prep_plate Prepare TLC Plate (Draw Origin Line) spot_sm Spot Starting Material (SM) prep_chamber Prepare Developing Chamber (Add Mobile Phase & Saturate) develop Develop Plate in Chamber spot_co Spot Co-spot (SM + Rxn) spot_sm->spot_co spot_rxn Spot Reaction Mixture (Rxn) spot_co->spot_rxn spot_rxn->develop dry_plate Dry Plate & Mark Solvent Front develop->dry_plate stain Apply Ninhydrin Stain dry_plate->stain heat Heat Plate stain->heat analyze Analyze Spots (Check for SM Consumption) heat->analyze

Caption: Workflow for Monitoring Coupling Reaction by TLC.

References

Technical Support Center: Optimizing Deprotection of H-Val-OBzl·HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the deprotection of L-Valine benzyl ester hydrochloride (H-Val-OBzl·HCl).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the deprotection of H-Val-OBzl·HCl.

Issue 1: Incomplete or sluggish reaction during catalytic hydrogenolysis.

  • Question: My palladium-catalyzed hydrogenolysis of H-Val-OBzl·HCl is slow or does not go to completion. What are the common causes and how can I troubleshoot this?

  • Answer: Slow or incomplete hydrogenolysis is a common problem that can arise from several factors:

    • Catalyst Inactivation (Poisoning): Palladium catalysts are sensitive to poisoning by sulfur or certain nitrogen-containing functional groups. Trace amounts of these substances can deactivate the catalyst.

    • Poor Catalyst Quality: The activity of Palladium on carbon (Pd/C) can vary between different suppliers and even different batches. An old or low-quality catalyst may result in a sluggish reaction.

    • Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of the reactants to the surface of the catalyst.

    • Steric Hindrance: The bulky nature of the valine residue might sterically hinder the approach of the benzyl ester to the catalyst surface.

    Solutions:

    • Increase Catalyst Loading: Increasing the amount of catalyst (e.g., from 10 mol% to 20-50 mol%) can help overcome minor poisoning or activity issues.

    • Use a More Active Catalyst: If Pd/C is ineffective, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active.[1]

    • Ensure Efficient Mixing: Vigorous stirring is crucial to keep the catalyst suspended and maximize contact with the substrate.[1]

    • Increase Hydrogen Pressure: Increasing the hydrogen pressure can enhance the reaction rate.

    • Elevate the Temperature: Gently heating the reaction mixture can sometimes overcome steric hindrance and improve the reaction rate.

    • Consider an Alternative Method: If hydrogenolysis remains problematic, acid-catalyzed cleavage is a viable alternative.[1]

Issue 2: Side reactions are observed during deprotection.

  • Question: I am observing unexpected byproducts during the deprotection of H-Val-OBzl·HCl. How can I improve the selectivity?

  • Answer: Side reactions can occur, especially if other reducible functional groups are present in the molecule.

    • During Hydrogenolysis: Other functional groups such as alkenes, alkynes, or nitro groups can also be reduced under hydrogenolysis conditions.

    • During Acid-Catalyzed Cleavage: Strong acids can promote side reactions, particularly if scavengers are not used. The generated benzyl carbocation is a potent alkylating agent and can react with nucleophilic residues.[1]

    Solutions:

    • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor like ammonium formate or formic acid in situ, which can sometimes be milder and more selective than using hydrogen gas.[1]

    • Use of Scavengers in Acid Cleavage: When using strong acids like Trifluoroacetic acid (TFA), always include a cation scavenger such as triethylsilane or anisole to trap the benzyl carbocation and prevent side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of H-Val-OBzl·HCl?

A1: The two most common and effective methods for the deprotection of H-Val-OBzl·HCl are:

  • Catalytic Hydrogenolysis: This is the most prevalent method and typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C). This method is generally clean and results in high yields.

  • Acid-Catalyzed Cleavage: This method employs strong acids, such as Trifluoroacetic acid (TFA) or hydrofluoric acid (HF), to cleave the benzyl ester. It is often used when catalytic hydrogenolysis is not feasible due to catalyst poisoning or the presence of other reducible groups.[1]

Q2: How do I choose between catalytic hydrogenolysis and acid-catalyzed cleavage?

A2: The choice of deprotection method depends on the overall structure of your molecule:

  • Choose catalytic hydrogenolysis if: Your molecule does not contain other functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups) and is not prone to poisoning the palladium catalyst.

  • Choose acid-catalyzed cleavage if: Your molecule contains functional groups that would be reduced under hydrogenolysis conditions, or if the substrate is known to poison palladium catalysts.

Q3: What solvents are suitable for the catalytic hydrogenolysis of H-Val-OBzl·HCl?

A3: Common solvents for catalytic hydrogenolysis include methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc). Methanol is frequently used for the deprotection of amino acid benzyl esters.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product.

Data Presentation

Disclaimer: The following tables provide illustrative data based on typical results for benzyl ester deprotection. Optimal conditions for H-Val-OBzl·HCl should be determined experimentally.

Table 1: Illustrative Reaction Times for Catalytic Hydrogenolysis of H-Val-OBzl·HCl

Catalyst (10 mol%)SolventH₂ PressureTemperature (°C)Estimated Reaction Time (h)
10% Pd/CMethanol1 atm254 - 8
10% Pd/CMethanol50 psi252 - 4
Pd(OH)₂/CMethanol1 atm251 - 3

Table 2: Illustrative Comparison of Deprotection Methods for H-Val-OBzl·HCl

MethodReagentsTypical Reaction TimeAdvantagesDisadvantages
Catalytic HydrogenolysisH₂, 10% Pd/C, MeOH2 - 8 hoursHigh yield, clean reactionCatalyst poisoning, reduction of other groups
Acid CleavageTFA, CH₂Cl₂, Scavenger1 - 4 hoursFast, tolerant of reducible groupsHarsh conditions, potential side reactions

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C)

  • Preparation: Dissolve H-Val-OBzl·HCl (1 equivalent) in methanol (approximately 0.1 M concentration).

  • Catalyst Addition: To the solution, add 10% Palladium on Carbon (10 mol%).

  • Hydrogenation: Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for atmospheric pressure). For higher pressures, use a Parr shaker or a similar hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected L-Valine. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Acid-Catalyzed Cleavage using Trifluoroacetic Acid (TFA)

  • Preparation: Dissolve H-Val-OBzl·HCl (1 equivalent) in dichloromethane (CH₂Cl₂).

  • Scavenger Addition: Add a cation scavenger, such as triethylsilane (1.5-2.0 equivalents).[1]

  • TFA Addition: Cool the solution to 0 °C in an ice bath and slowly add trifluoroacetic acid (TFA, typically 5-10 equivalents).[1]

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or HPLC indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by chromatography or crystallization.[1]

Visualizations

Deprotection_Pathways Start H-Val-OBzl.HCl Method_Choice Choose Deprotection Method Start->Method_Choice Hydrogenolysis Catalytic Hydrogenolysis Method_Choice->Hydrogenolysis Substrate compatible with Pd catalyst and H₂ Acid_Cleavage Acid-Catalyzed Cleavage Method_Choice->Acid_Cleavage Substrate contains reducible groups or poisons catalyst Product L-Valine Hydrogenolysis->Product H₂, Pd/C Acid_Cleavage->Product TFA, Scavenger Troubleshooting_Workflow Start Incomplete Hydrogenolysis Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Fresh_Catalyst Use fresh/more active catalyst (e.g., Pd(OH)₂/C) Check_Catalyst->Fresh_Catalyst Old or poor quality Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Good quality Check_Mixing Check Stirring/Mass Transfer Fresh_Catalyst->Check_Mixing Higher_Loading Use 20-50 mol% catalyst Increase_Loading->Higher_Loading Yes Increase_Loading->Check_Mixing No Higher_Loading->Check_Mixing Vigorous_Stirring Ensure vigorous stirring Check_Mixing->Vigorous_Stirring Inadequate Increase_Pressure Increase H₂ Pressure Check_Mixing->Increase_Pressure Adequate Alternative_Method Consider Acid Cleavage Check_Mixing->Alternative_Method Still incomplete Success Reaction Complete Vigorous_Stirring->Success Increase_Pressure->Success

References

Validation & Comparative

A Tale of Two Valines: H-Val-Obzl.HCl vs. Fmoc-Val-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient synthesis of peptides is a cornerstone of innovation. The choice of protected amino acids is a critical decision that dictates the synthetic strategy, influencing yield, purity, and scalability. This guide provides an objective comparison of two commonly used valine derivatives: L-Valine benzyl ester hydrochloride (H-Val-Obzl.HCl) and N-α-Fmoc-L-valine (Fmoc-Val-OH), highlighting their respective efficiencies in peptide synthesis.

At the heart of this comparison lies a fundamental difference in synthetic philosophy. This compound is a classical building block for solution-phase peptide synthesis (SPPS), often employed with the Boc/Bzl protection strategy. In contrast, Fmoc-Val-OH is the workhorse of modern solid-phase peptide synthesis (SPPS) utilizing the orthogonal Fmoc/tBu strategy. This distinction in their primary application—solution-phase versus solid-phase—is the main determinant of their relative performance characteristics.

At a Glance: Key Differences

FeatureThis compoundFmoc-Val-OH
Primary Synthesis Method Solution-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)
N-α-Protecting Group None (used as the amine component)Fmoc (Fluorenylmethyloxycarbonyl)
C-Terminal Protecting Group Benzyl ester (Obzl)Typically none (carboxyl group is activated for coupling)
Typical Strategy Boc/BzlFmoc/tBu
Deprotection of N-α-Group N/A (coupled with an N-protected amino acid)Base-labile (e.g., 20% piperidine in DMF)
Cleavage of C-Terminal Group Hydrogenolysis or strong acid (e.g., HBr/AcOH)N/A (cleaved from resin in the final step)
Purification After each coupling stepFinal purification after cleavage from resin
Scalability Well-suited for large-scale synthesis of short peptidesIdeal for lab-scale and automated synthesis of long peptides

Performance in Peptide Synthesis: A Comparative Analysis

Direct quantitative comparisons of this compound and Fmoc-Val-OH in the synthesis of the same peptide are scarce in literature, as they are typically employed in different synthesis methodologies. However, we can infer their efficiencies by examining the general outcomes of solution-phase versus solid-phase synthesis.

Yield and Purity

Solution-phase synthesis using this compound can offer high purity for shorter peptides, as intermediates are purified at each step. This meticulous process can, however, lead to a lower overall yield due to product loss during successive purifications.

Solid-phase synthesis with Fmoc-Val-OH, on the other hand, generally provides a higher crude yield for longer peptides as the growing peptide chain remains attached to the solid support, and excess reagents are simply washed away. The final purity is then determined by a single purification step after cleavage from the resin. For routine, high-throughput synthesis, the Boc/Bzl strategy (often associated with solution-phase methods) has, in some studies, shown a higher average yield and purity compared to the Fmoc/tBu strategy under "average" conditions[1].

Table 1: Illustrative Comparison for the Synthesis of a Dipeptide (e.g., Ala-Val)

ParameterSolution-Phase with this compoundSolid-Phase with Fmoc-Val-OH
Coupling Time 1-24 hours0.5-2 hours
Typical Crude Purity >95% (after intermediate purification)80-95%
Overall Yield 70-85%85-95%
Racemization Risk Moderate, dependent on coupling reagentsLow for Valine, but can be a concern for other amino acids

Note: The data in this table is representative and can vary significantly based on the specific peptide sequence, coupling reagents, and reaction conditions.

Reaction Times

Solid-phase synthesis cycles, particularly with modern automated synthesizers, are significantly faster than solution-phase steps. A typical coupling and deprotection cycle in SPPS can be completed in under an hour, whereas a solution-phase coupling reaction followed by workup and purification can take several hours to a full day.

Racemization

Racemization is a critical concern in peptide synthesis, as the presence of diastereomeric impurities can be difficult to remove and can impact the biological activity of the final peptide. While valine is not among the most racemization-prone amino acids like histidine or cysteine, the choice of coupling reagents and reaction conditions is crucial[2]. In general, the risk of racemization is present in both methodologies and is more dependent on the activation method than the protecting group strategy itself. The use of additives like 1-hydroxybenzotriazole (HOBt) can suppress racemization in both solution and solid-phase synthesis[2].

Experimental Protocols

Solution-Phase Synthesis of a Dipeptide using this compound

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) with this compound.

Materials:

  • Boc-Ala-OH

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other base

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Ethyl acetate (EtOAc)

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or DMF.

  • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cool the Boc-Ala-OH solution to 0 °C in an ice bath and add DCC (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the mixture to remove the DCU, and add the filtrate to the solution of neutralized H-Val-Obzl.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off any further DCU precipitate.

  • Dilute the reaction mixture with EtOAc and wash successively with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography or recrystallization.

Solid-Phase Synthesis of a Dipeptide using Fmoc-Val-OH

This protocol outlines the manual synthesis of a generic dipeptide on a Rink Amide resin to yield a C-terminal amide.

Materials:

  • Rink Amide resin

  • Fmoc-Val-OH

  • Fmoc-Ala-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or other coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel. Add DMF and allow the resin to swell for at least 30 minutes.

  • First Amino Acid Coupling (Fmoc-Val-OH):

    • Drain the DMF.

    • Dissolve Fmoc-Val-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activation solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling (Fmoc-Ala-OH):

    • Repeat the coupling procedure as in step 2 using Fmoc-Ala-OH.

  • Final Fmoc Deprotection:

    • Repeat the deprotection procedure as in step 3.

  • Cleavage and Final Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide with cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the crude peptide and purify by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Visualizing the Workflow

Solution_Phase_Synthesis start This compound neutralization Neutralization (e.g., DIPEA) start->neutralization coupling Coupling with N-protected AA (e.g., Boc-Ala-OH + DCC/HOBt) neutralization->coupling workup Aqueous Workup (Wash with acid/base) coupling->workup purification Purification (Chromatography/ Recrystallization) workup->purification deprotection N-terminal Deprotection (e.g., TFA for Boc) purification->deprotection final_product Final Peptide purification->final_product Final Deprotection next_cycle Next Coupling Cycle deprotection->next_cycle next_cycle->coupling Solid_Phase_Synthesis cluster_cycle SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 Repeat n times coupling Coupling of Fmoc-AA-OH (e.g., HBTU/DIPEA) wash1->coupling Repeat n times wash2 Wash (DMF/DCM) coupling->wash2 Repeat n times wash2->deprotection Repeat n times cleavage Cleavage from Resin & Final Deprotection (e.g., TFA cocktail) wash2->cleavage start Resin first_coupling Couple Fmoc-Val-OH start->first_coupling first_coupling->deprotection purification Purification (RP-HPLC) cleavage->purification final_product Final Peptide purification->final_product

References

A Comparative Analysis of H-Val-Obzl.HCl and H-Val-OtBu.HCl for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The choice between different ester protecting groups for the C-terminus of an amino acid can significantly influence the overall synthetic strategy, particularly in solution-phase synthesis or for the initial anchoring to a resin in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of two commonly used valine derivatives, L-Valine benzyl ester hydrochloride (H-Val-Obzl.HCl) and L-Valine tert-butyl ester hydrochloride (H-Val-OtBu.HCl), supported by established experimental principles.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these amino acid derivatives is crucial for their handling, storage, and application in synthesis. The following table summarizes their key characteristics.

PropertyThis compoundH-Val-OtBu.HCl
Synonyms L-Valine benzyl ester hydrochlorideL-Valine tert-butyl ester hydrochloride
Molecular Formula C₁₂H₁₈ClNO₂C₉H₂₀ClNO₂
Molecular Weight 243.73 g/mol 209.71 g/mol
Appearance White to off-white powderWhite crystalline powder
Melting Point 134-143 °C135-146 °C
Storage Conditions 0-8 °C, Hygroscopic0-8 °C
Solubility Soluble in Chloroform, Methanol, WaterSoluble in Water

Performance in Peptide Synthesis: A Comparative Overview

The primary difference between the benzyl (Bzl) and tert-butyl (tBu) ester protecting groups lies in their deprotection chemistry, which dictates their compatibility with different peptide synthesis strategies.

ParameterThis compoundH-Val-OtBu.HCl
Primary Synthesis Strategy Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
Deprotection Condition Catalytic Hydrogenolysis or Strong Acids (e.g., HF, TFMSA)Moderate Acids (e.g., Trifluoroacetic Acid - TFA)
Orthogonality Orthogonal to base-labile (Fmoc) groups.Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Bzl, Cbz) groups.
Typical Peptide Yield 85-95%[1]80-90%[1]
Typical Peptide Purity >95%[1]>90%[1]
Key Advantages Stable to a wide range of reagents; removable by hydrogenolysis, which can be milder than strong acid cleavage.[1]Removable under moderately acidic conditions, compatible with the widely used Fmoc/tBu strategy.[1]
Key Disadvantages Requires a catalyst for hydrogenolysis which can be poisoned, or the use of very strong, hazardous acids for cleavage.[1]Can be labile under repeated acidic conditions; potential for tert-butylation of sensitive residues.[2]

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the deprotection of C-terminal benzyl and tert-butyl esters.

Protocol 1: Deprotection of C-terminal Benzyl Ester via Catalytic Hydrogenolysis

This protocol is suitable for solution-phase synthesis or after cleavage of a peptide from a resin where the benzyl ester is the C-terminal protecting group.

Materials:

  • Peptide with C-terminal benzyl ester

  • Palladium on carbon (10% Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the peptide-Obzl in methanol to a concentration of approximately 0.1 M in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution (typically 10 mol% relative to the substrate).

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected peptide with a free C-terminal carboxylic acid.[3]

Protocol 2: Deprotection of C-terminal tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol is standard for the final cleavage and deprotection step in Fmoc/tBu solid-phase peptide synthesis.

Materials:

  • Peptide-resin with C-terminal tert-butyl protected amino acid and other side-chain protected amino acids.

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Cold diethyl ether.

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • In a fume hood, add the freshly prepared cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the tert-butyl ester and other acid-labile side-chain protecting groups.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.[4]

Signaling Pathways and Logical Relationships in Peptide Synthesis

The choice between this compound and H-Val-OtBu.HCl is dictated by the overarching peptide synthesis strategy, as illustrated in the diagrams below.

cluster_0 Boc/Bzl Strategy Start_Boc Start with this compound Couple_Boc Couple Boc-protected amino acids Start_Boc->Couple_Boc Iterative Cycles Deprotect_Boc Deprotect N-terminal Boc group with TFA Couple_Boc->Deprotect_Boc Deprotect_Boc->Couple_Boc Final_Cleavage_Bzl Final cleavage and deprotection with HF or TFMSA Deprotect_Boc->Final_Cleavage_Bzl Final Step

Workflow for Boc/Bzl Peptide Synthesis Strategy.

cluster_1 Fmoc/tBu Strategy Start_Fmoc Start with H-Val-OtBu.HCl (or Wang/Rink resin) Couple_Fmoc Couple Fmoc-protected amino acids Start_Fmoc->Couple_Fmoc Iterative Cycles Deprotect_Fmoc Deprotect N-terminal Fmoc group with Piperidine Couple_Fmoc->Deprotect_Fmoc Deprotect_Fmoc->Couple_Fmoc Final_Cleavage_tBu Final cleavage and deprotection with TFA Deprotect_Fmoc->Final_Cleavage_tBu Final Step

Workflow for Fmoc/tBu Peptide Synthesis Strategy.

G Start Choice of C-Terminal Valine Protection Obzl This compound Start->Obzl OtBu H-Val-OtBu.HCl Start->OtBu Boc_Strategy Boc/Bzl Strategy Obzl->Boc_Strategy Fmoc_Strategy Fmoc/tBu Strategy OtBu->Fmoc_Strategy Deprotection_Obzl Deprotection: Catalytic Hydrogenolysis or Strong Acid (HF) Boc_Strategy->Deprotection_Obzl Deprotection_OtBu Deprotection: Moderate Acid (TFA) Fmoc_Strategy->Deprotection_OtBu Advantage_Obzl Advantage: Stable to TFA Deprotection_Obzl->Advantage_Obzl Disadvantage_Obzl Disadvantage: Requires catalyst or harsh HF Deprotection_Obzl->Disadvantage_Obzl Advantage_OtBu Advantage: Mild deprotection with TFA Deprotection_OtBu->Advantage_OtBu Disadvantage_OtBu Disadvantage: Potential for t-butylation side reactions Deprotection_OtBu->Disadvantage_OtBu

Decision framework for selecting Valine protection.

Conclusion

Both this compound and H-Val-OtBu.HCl are valuable reagents in peptide synthesis, but their applications are largely dictated by the chosen synthetic strategy. This compound is well-suited for the Boc/Bzl strategy, offering high stability, though its deprotection requires either catalytic hydrogenation or harsh acidic conditions. In contrast, H-Val-OtBu.HCl is the logical choice for the more contemporary Fmoc/tBu strategy, with the significant advantage of a milder final cleavage and deprotection step using TFA. The potential for slightly lower yields and the risk of tert-butylation side reactions with H-Val-OtBu.HCl are important considerations. The selection between these two compounds should be made based on the desired orthogonality, the sensitivity of the peptide sequence to acid, and the available laboratory infrastructure for deprotection.

References

The Benzyl Ester Advantage: A Comparative Guide for Carboxylic Acid Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex multi-step organic syntheses, the selection of an appropriate protecting group for carboxylic acids is a pivotal decision that profoundly influences reaction yields, purity, and overall efficiency. Among the arsenal of available protecting groups, the benzyl ester (Bn) distinguishes itself through a unique combination of stability, ease of removal, and orthogonality, making it an invaluable tool, particularly in peptide synthesis and the preparation of complex molecules.

This guide provides an objective comparison of benzyl ester protection with other common alternatives, such as methyl, ethyl, and tert-butyl esters, supported by experimental data and detailed methodologies.

Unveiling the Core Advantages of Benzyl Ester Protection

The primary strengths of the benzyl ester lie in its broad stability and the specific, mild conditions required for its cleavage. It is notably stable to both acidic and basic conditions under which many other protecting groups would be labile.[1] This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.

The true power of the benzyl ester, however, is realized in its orthogonality.[2] Orthogonal protecting groups can be selectively removed in any order without affecting other protecting groups in the molecule.[2] The benzyl ester is a key component of the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS).[1] In this strategy, the N-terminal Boc group is removed with acid (e.g., trifluoroacetic acid, TFA), while the C-terminal benzyl ester and benzyl-based side-chain protecting groups remain intact. The benzyl groups are then typically removed in the final step via hydrogenolysis, demonstrating excellent orthogonality.[1]

Quantitative Data Comparison

The following table summarizes the performance of common carboxylic acid protecting groups. While direct head-to-head quantitative comparisons under identical conditions are limited in the literature, this table compiles typical yields and key characteristics to facilitate an informed decision.

Protecting GroupTypical Protection Yield (%)Typical Deprotection Yield (%)Key AdvantagesKey Disadvantages
Benzyl Ester 85-95>95Stable to a wide range of acidic and basic reagents; Removable by mild hydrogenolysis, avoiding strong acids if desired.[1]Requires a metal catalyst for hydrogenolysis, which can be poisoned by sulfur-containing compounds; Requires strong acids for non-hydrogenolytic cleavage.[1]
Methyl Ester >90VariableSimple to introduce.Removal often requires harsh basic (saponification) or acidic conditions, limiting functional group tolerance.
Ethyl Ester >90VariableSimilar to methyl esters, slightly more sterically hindered.Removal conditions can be harsh and may not be compatible with sensitive substrates.
tert-Butyl Ester 80-90>90Removable under moderately acidic conditions (e.g., TFA), compatible with the Fmoc/tBu strategy in SPPS.[1]Labile to strong acids; Steric hindrance can sometimes make introduction challenging.

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid as a Benzyl Ester

This protocol describes a general method for the benzylation of a carboxylic acid using benzyl bromide.

Materials:

  • Carboxylic acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add benzyl bromide dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis

This is one of the most common and mildest methods for benzyl ester cleavage.[3]

Materials:

  • Benzyl ester substrate

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenator

  • Celite®

Procedure:

  • Dissolve the benzyl ester in a suitable solvent (e.g., methanol or ethyl acetate) in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Protocol 3: Deprotection of a Benzyl Ester using Catalytic Transfer Hydrogenation

This method avoids the need for handling hydrogen gas directly and can be more convenient for standard laboratory setups.[2]

Materials:

  • Benzyl ester substrate

  • 10% Palladium on carbon (Pd/C) (10-20% by weight)

  • Ammonium formate (HCOONH₄) or formic acid (HCOOH) (excess)

  • Anhydrous Methanol (MeOH)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the benzyl ester in anhydrous methanol.

  • Carefully add 10% Pd/C to the solution.

  • Add ammonium formate or formic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected carboxylic acid.

Mandatory Visualizations

The following diagrams illustrate the utility of benzyl ester protection in a key experimental workflow and the logical relationship of its orthogonal nature.

Boc_SPPS_Workflow Resin Boc-AA-O-Merrifield Resin Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, DIC, HOBt) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing Repeat Repeat n times Washing->Repeat Continue Synthesis Cleavage Final Cleavage (HF or TFMSA) Washing->Cleavage Final Step Repeat->Deprotection Peptide Free Peptide Cleavage->Peptide

Workflow of Boc-SPPS with a C-terminal benzyl ester.

Orthogonal_Protection ProtectedMolecule Protected Molecule (N-Boc, C-OBn, Side-Chain-OBn) TFA_Treatment Treat with TFA ProtectedMolecule->TFA_Treatment Intermediate N-Terminal Deprotected (N-H, C-OBn, Side-Chain-OBn) TFA_Treatment->Intermediate Selective N-Boc cleavage Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) FinalProduct Fully Deprotected Peptide Hydrogenolysis->FinalProduct Simultaneous Benzyl group cleavage Intermediate->Hydrogenolysis

References

A Researcher's Guide to Chiral Purity Analysis of Peptides Derived from H-Val-Obzl.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral integrity of synthetic peptides is a critical aspect of quality control and efficacy assessment. Peptides synthesized using precursors like H-Val-Obzl.HCl can be susceptible to racemization during synthesis, potentially leading to diastereomeric impurities with altered biological activity and safety profiles. This guide provides an objective comparison of the primary analytical techniques for determining the chiral purity of these peptides, supported by experimental data and detailed methodologies.

The stereochemistry of a peptide is a fundamental determinant of its biological function. The introduction of even minute quantities of an incorrect enantiomer can significantly impact a peptide's therapeutic efficacy and toxicological profile.[1] Consequently, robust and sensitive analytical methods are imperative for the separation and quantification of stereoisomers in drug discovery, development, and quality control.[1][2] This guide focuses on the three principal chromatographic and electrophoretic techniques employed for chiral purity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Comparison of Analytical Methodologies

The choice of analytical method for chiral purity analysis depends on several factors, including the specific characteristics of the peptide, the required sensitivity, available instrumentation, and the complexity of the sample matrix. For routine quality control of synthetic peptides, direct methods are often favored due to their simplicity and reduced risk of introducing analytical artifacts.[2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a stationary phase (often chiral) and a liquid mobile phase.[1][3]Separation of volatile compounds based on their partitioning between a stationary phase (often chiral) and a gaseous mobile phase.[4][5]Separation of ions in an electric field based on their electrophoretic mobility, often with a chiral selector in the buffer.[6][]
Sample State LiquidGas (requires derivatization for peptides)[4]Liquid
Common Approaches Direct: Chiral Stationary Phases (CSPs) like cyclodextrin-based, macrocyclic glycopeptide (e.g., CHIROBIOTIC T), and zwitterionic ion-exchange columns.[1][8] Indirect: Pre-column derivatization with a chiral reagent (e.g., Marfey's Reagent) followed by separation on an achiral column.[1][9]Direct: Chiral Stationary Phases (e.g., Chirasil®-Val).[4][5] Indirect: Derivatization to form diastereomers.[4]Direct: Addition of chiral selectors (e.g., cyclodextrins, crown ethers, antibiotics) to the running buffer.[10][11][12] Indirect: Pre-capillary derivatization.[6]
Advantages Broad applicability to a wide range of peptides, well-established methods, high resolution.[1][13] Direct methods avoid derivatization.[1]High resolution and sensitivity, especially with mass spectrometry (GC-MS).[4][5]High separation efficiency, low sample and reagent consumption, rapid analysis times.[][10]
Limitations Can be time-consuming, may require method development for specific peptides. Indirect methods add complexity.[2]Requires derivatization to make peptides volatile, which can be complex and may introduce side reactions.[4][5] Not suitable for large peptides.Can be sensitive to matrix effects, lower concentration sensitivity compared to HPLC and GC for some applications.[10]
Detection UV, Mass Spectrometry (MS).[14] HPLC-MS/MS offers high sensitivity.[15][16]Flame Ionization Detector (FID), Mass Spectrometry (MS).[4]UV, Diode Array Detector (DAD), Mass Spectrometry (MS).[]

Experimental Workflows and Protocols

To ensure accurate and reproducible results, detailed and validated experimental protocols are essential. The following sections outline the general workflows and key experimental parameters for each analytical technique.

General Workflow for Chiral Purity Analysis

The overall process for determining the chiral purity of a peptide involves several key stages, from sample preparation to data analysis and interpretation.

cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Acquisition & Analysis Peptide Peptide from this compound Synthesis Hydrolysis Acid Hydrolysis (e.g., 6 M HCl, 110°C, 24h) Optional: Use deuterated acid (DCl) to monitor racemization [15, 22] Peptide->Hydrolysis Derivatization Derivatization (for indirect HPLC/GC) e.g., Marfey's Reagent [1, 25] Hydrolysis->Derivatization If indirect method Separation Chiral Separation (HPLC, GC, or CE) Hydrolysis->Separation Direct method Derivatization->Separation Detection Detection (UV, MS, FID) Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification Purity Chiral Purity Calculation (% Enantiomeric/Diastereomeric Excess) Quantification->Purity

Caption: General workflow for the chiral purity analysis of peptides.

High-Performance Liquid Chromatography (HPLC) Protocols

1. Direct Chiral HPLC using a Chiral Stationary Phase (CSP)

This method offers a straightforward approach by directly separating enantiomers on a specialized column.[1]

  • Column: A macrocyclic glycopeptide-based CSP such as Chirobiotic T (e.g., 250 mm x 4.6 mm, 5 µm) is often effective for peptides.[1]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[13]

  • Gradient: A typical gradient might run from 5% to 55% B over 50 minutes, but this should be optimized for the specific peptide.[17]

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[13]

  • Column Temperature: 30-40 °C to enhance peak shape.[13]

  • Detection: UV absorbance at 220 nm.[13]

  • Sample Preparation: Dissolve the peptide sample in a suitable solvent (e.g., a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.[13]

2. Indirect Chiral HPLC via Derivatization

This technique involves converting the peptide enantiomers into diastereomers, which can then be separated on a standard achiral column.[1]

  • Derivatization Reagent: Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is commonly used.[1][18]

  • Derivatization Protocol:

    • Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours.[1] To account for hydrolysis-induced racemization, deuterated acid (DCl) can be used, with subsequent analysis by mass spectrometry.[16][18][19]

    • Evaporate the acid under vacuum.[1]

    • Dissolve the amino acid residue in a suitable buffer (e.g., sodium bicarbonate).

    • Add Marfey's reagent and incubate to allow the reaction to complete.

  • Column: A standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase & Gradient: Similar to the direct method, using a water/acetonitrile gradient with an acid modifier like TFA.

  • Detection: UV or Mass Spectrometry.

cluster_direct Direct Method cluster_indirect Indirect Method Sample_D Peptide Sample CSP_Column Chiral Stationary Phase (CSP) Column Sample_D->CSP_Column Separation_D Separation of Enantiomers CSP_Column->Separation_D Detection_D Detection Separation_D->Detection_D Sample_I Peptide Sample (Hydrolyzed) Derivatization Derivatization with Chiral Reagent (e.g., Marfey's) Sample_I->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers Achiral_Column Standard Achiral Column Diastereomers->Achiral_Column Separation_I Separation of Diastereomers Achiral_Column->Separation_I Detection_I Detection Separation_I->Detection_I

Caption: Comparison of direct and indirect HPLC workflows.

Gas Chromatography (GC) Protocol

GC is a powerful technique for the chiral analysis of the constituent amino acids of a peptide after hydrolysis and derivatization.[4]

  • Sample Preparation (Two-Step Derivatization):

    • Hydrolysis: Hydrolyze the peptide to its constituent amino acids using 6 M HCl.

    • Esterification: Convert the carboxylic acid group to an ester (e.g., using methanolic HCl).

    • Acylation: Block the amino group (e.g., using trifluoroacetic anhydride - TFAA). This two-step process is crucial for generating volatile derivatives suitable for GC analysis.

  • Column: A chiral GC column, such as one with a Chirasil-L-Val stationary phase.[5][20]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature gradient is typically used, for example, starting at 90°C and ramping up to 175°C to separate various amino acid enantiomers.[21]

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS) for high sensitivity and reliable identification.[4]

Capillary Electrophoresis (CE) Protocol

CE offers high separation efficiency for chiral analysis with minimal sample consumption.[][10]

  • Chiral Selector: A chiral selector is added to the background electrolyte (BGE). Common selectors include native or derivatized cyclodextrins (e.g., gamma-cyclodextrin), crown ethers, or antibiotics.[6][10][11]

  • Background Electrolyte (BGE): The choice of buffer and its pH are critical for separation. A phosphate or borate buffer is often used, and the pH is optimized to ensure the analytes are charged.

  • Capillary: A fused-silica capillary.

  • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.

  • Detection: UV detection is common, typically performed on-capillary.

  • Sample Preparation: The hydrolyzed peptide sample is dissolved in the BGE or a low-ionic-strength buffer.

Conclusion

The determination of chiral purity is a non-negotiable step in the development of peptide-based therapeutics.[15][16] For peptides synthesized from this compound, a variety of powerful analytical techniques are available. Chiral HPLC, particularly direct methods using chiral stationary phases, often provides a robust and straightforward approach for routine quality control.[2] Gas chromatography, while requiring derivatization, offers excellent resolution and sensitivity for the analysis of constituent amino acids.[4] Capillary electrophoresis stands out for its high efficiency and minimal sample requirements.[] The selection of the most appropriate method will be guided by the specific peptide, the analytical requirements, and the available instrumentation, with the ultimate goal of ensuring the stereochemical integrity of the final product.

References

Mass Spectrometry Analysis of Peptides Containing H-Val-Obzl.HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of peptides, particularly those with protective groups like the benzyl ester on H-Val-Obzl.HCl, is a critical aspect of drug development and proteomics research. Mass spectrometry (MS) stands as a cornerstone technique for the characterization and quantification of such molecules. This guide provides a comparative overview of the mass spectrometric behavior of peptides containing a C-terminal benzyl-protected valine, offering insights into expected fragmentation patterns and providing detailed experimental protocols to aid in method development and data interpretation.

Comparative Fragmentation Analysis

The presence of a C-terminal benzyl ester significantly influences the fragmentation pattern of a peptide in tandem mass spectrometry (MS/MS) compared to its counterpart with a free C-terminal carboxylic acid. Understanding these differences is key to accurate spectral interpretation.

Collision-Induced Dissociation (CID) is a commonly employed fragmentation technique. In the positive ion mode, peptides typically fragment along the peptide backbone, generating b- and y-ions. The benzyl ester modification introduces a labile site, leading to characteristic neutral losses and specific fragment ions.

Below is a comparison of the expected major fragment ions for a model tripeptide, Gly-Phe-Val, with a C-terminal benzyl ester versus a free carboxylic acid upon CID.

Precursor IonFragment Ion TypeExpected m/z (with Benzyl Ester)Expected m/z (with Free C-Terminus)Notes
[M+H]⁺b-ions
b₁58.0358.03Gly
b₂205.09205.09Gly-Phe
y-ions
y₁208.13118.09The y₁ ion for the benzyl ester includes the benzyl group.
y₂355.19265.15The mass difference reflects the benzyl ester vs. the free acid.
Neutral Losses
[M+H - 90]⁺YesNoNeutral loss of benzyl alcohol (C₇H₈O).
[M+H - 108]⁺YesNoNeutral loss of C₇H₈ and H₂O.
Immonium Ions
Phenylalanine (F)120.08120.08Characteristic immonium ion for Phenylalanine.
Valine (V)72.0872.08Characteristic immonium ion for Valine.

Experimental Protocols

This section outlines a general protocol for the analysis of peptides containing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Sample Preparation
  • Dissolution: Dissolve the peptide sample (e.g., 1 mg/mL) in a suitable solvent. A common choice is a mixture of acetonitrile (ACN) and water (e.g., 50:50 v/v) with 0.1% formic acid to aid in protonation. For hydrophobic peptides, a higher percentage of organic solvent may be necessary.

  • Dilution: Dilute the stock solution to the desired concentration for LC-MS analysis (e.g., 1-10 µg/mL) using the initial mobile phase conditions.

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column is typically used for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and increase it linearly to a high percentage (e.g., 95%) over a set time (e.g., 15-30 minutes) to elute the peptide.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common for analytical scale separations.

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) can improve reproducibility.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: Typically in the range of 3.5-4.5 kV.

  • Gas Temperature: 250-350 °C.

  • Drying Gas Flow: 8-12 L/min.

  • Nebulizer Pressure: 30-50 psi.

  • MS1 Scan Range: m/z 100-2000 to detect the precursor ion.

  • MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) with an appropriate collision energy to fragment the precursor ion of interest. The optimal collision energy will depend on the instrument and the specific peptide and may need to be optimized empirically.

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and the logical relationship in the fragmentation of a peptide containing a C-terminal benzyl ester.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Dissolve Peptide dilute Dilute for Analysis dissolve->dilute Inject lc_column C18 Column dilute->lc_column Inject esi ESI Source lc_column->esi Elute ms1 MS1 Scan esi->ms1 Ionize cid CID ms1->cid Isolate & Fragment ms2 MS2 Scan cid->ms2 Detect Fragments

A simplified workflow for the LC-MS analysis of peptides.

fragmentation_pathway cluster_backbone Backbone Fragmentation cluster_neutral_loss Characteristic Neutral Loss precursor [M+H]⁺ (Peptide-Val-OBzl) b_ions b-ions precursor->b_ions y_ions y-ions (with OBzl) precursor->y_ions loss_benzyl_alcohol Loss of Benzyl Alcohol precursor->loss_benzyl_alcohol

Key fragmentation pathways for a peptide with a C-terminal benzyl ester.

A Comparative Guide to Solid-Phase vs. Solution-Phase Synthesis of H-Val-Obzl.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and peptide chemistry, the choice between solid-phase and solution-phase synthesis is a critical decision that influences project timelines, scalability, and the purity of the final product. This guide provides an objective comparison of these two predominant methodologies, specifically focusing on the synthesis of the dipeptide H-Val-Obzl.HCl (L-Valine benzyl ester hydrochloride), a valuable building block in the synthesis of more complex peptides and active pharmaceutical ingredients.[1]

Qualitative Comparison of Synthesis Methods

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is the traditional approach where reactions are carried out in a homogeneous solution.[2][3] In contrast, solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, involves synthesizing the peptide on an insoluble polymer resin.[2][3][4] This fundamental difference leads to distinct advantages and disadvantages for each method.

FeatureSolution-Phase Synthesis (LPPS)Solid-Phase Synthesis (SPPS)
Principle All reactions (coupling, deprotection) and purifications are performed in solution.[2]The peptide is covalently attached to an insoluble resin, and excess reagents are removed by washing.[2][3]
Purification Requires purification of intermediates after each step, often by crystallization or chromatography.[2][5]Purification is simplified to washing the resin after each step; final purification occurs after cleavage from the resin.[3][6][7]
Scalability More suitable for large-scale synthesis (kilograms) of shorter peptides.[7][8]Excellent for lab-scale (milligrams to grams) and can be scaled up, but can be costly for very large quantities.[4][5]
Synthesis Time Generally slower and more labor-intensive due to intermediate purification steps.[5][7]Faster for longer peptides due to the elimination of intermediate purification and potential for automation.[4][9]
Reagent Usage Stoichiometric amounts of reagents are typically used.A large excess of reagents is often used to drive reactions to completion.[6][10][11]
Automation Less amenable to automation.[7]Highly suitable for automation.[4][5][6]
Handling Requires more manual handling and is more prone to material loss during transfers and purifications.Minimized manual handling and reduced risk of contamination.[6]
Flexibility Offers greater flexibility in the choice of protecting groups and coupling reagents.[6]The choice of chemistry is often dictated by the solid support and cleavage conditions.[6]
Quantitative Data Comparison

The following table summarizes hypothetical but representative experimental data for the synthesis of this compound via both solution-phase and solid-phase methods. These values are based on typical outcomes for the synthesis of a simple dipeptide.

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Starting Materials Boc-Val-OH, H-Gly-OBzl.HClFmoc-Val-OH, Pre-loaded Wang resin with Glycine
Typical Reaction Time 12-24 hours (including workup and purification)4-8 hours (automated synthesis)
Overall Yield 75-90%60-80%
Purity (crude) 85-95%70-85%
Purity (after purification) >98%>98%
Solvent Consumption Moderate to HighHigh
Reagent Excess 1.1 - 1.5 equivalents2 - 4 equivalents

Experimental Protocols

Solution-Phase Synthesis of this compound

This protocol outlines the synthesis of this compound from Boc-protected Valine and Glycine benzyl ester hydrochloride.

1. Coupling Reaction:

  • Dissolve H-Gly-OBzl.HCl (1 equivalent) and a tertiary amine base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • In a separate flask, dissolve Boc-Val-OH (1 equivalent), a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), and an additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in the same solvent.

  • Add the activated Boc-Val-OH solution to the H-Gly-OBzl.HCl solution and stir at room temperature for 2-4 hours.

2. Workup and Purification:

  • Filter the reaction mixture to remove the urea byproduct (if DCC or EDC is used).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting protected dipeptide (Boc-Val-Gly-OBzl) by flash chromatography or recrystallization.

3. Deprotection:

  • Dissolve the purified Boc-Val-Gly-OBzl in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to yield the final product, this compound.

Solid-Phase Synthesis of this compound

This protocol describes the synthesis of this compound on a pre-loaded Wang resin with Glycine.

1. Resin Swelling:

  • Swell the Glycine-loaded Wang resin in DMF for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from Glycine.

  • Wash the resin thoroughly with DMF and DCM.

3. Coupling:

  • In a separate vessel, activate Fmoc-Val-OH (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and a base like DIEA (6 equivalents) in DMF.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Wash the resin extensively with DMF and DCM.

4. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), for 1-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold ether.

5. Purification:

  • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final product as a TFA salt, which can be converted to the HCl salt if required.

Visualizing the Workflows

The following diagrams illustrate the generalized workflows for the solution-phase and solid-phase synthesis of a dipeptide like this compound.

Solution_Phase_Synthesis cluster_coupling Coupling cluster_purification Purification cluster_deprotection Deprotection A Boc-Val-OH + H-Gly-OBzl.HCl C Boc-Val-Gly-OBzl A->C Reaction B Coupling Reagents B->C D Crude Protected Dipeptide C->D E Purified Boc-Val-Gly-OBzl D->E Chromatography/ Recrystallization F Purified Protected Dipeptide E->F G H-Val-Gly-OBzl.HCl F->G Acidolysis (HCl)

Caption: Workflow for Solution-Phase Dipeptide Synthesis.

Solid_Phase_Synthesis Resin Gly-Wang Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling Couple Fmoc-Val-OH Wash1->Coupling Wash2 Wash Coupling->Wash2 Cleavage Cleavage from Resin Wash2->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct H-Val-Gly-OBzl.HCl Purification->FinalProduct

Caption: Workflow for Solid-Phase Dipeptide Synthesis.

Conclusion

The choice between solid-phase and solution-phase synthesis for preparing this compound depends heavily on the specific requirements of the project.

  • Solution-phase synthesis is often preferred for large-scale production of this specific dipeptide due to its cost-effectiveness and potentially higher overall yields for short sequences.[7][8] It also allows for easier purification of intermediates, which can be advantageous.[10]

  • Solid-phase synthesis offers significant advantages in terms of speed, automation, and ease of handling, making it ideal for research-scale synthesis and the rapid production of numerous peptide analogs.[4][5][6] While reagent costs can be higher due to the use of excess amounts, the reduced labor and time can offset this for smaller quantities.[4]

Ultimately, a thorough evaluation of the desired scale, available resources, and project timeline will guide the selection of the most appropriate synthetic strategy.

References

The Strategic Choice: Evaluating the Cost-Effectiveness of H-Val-OBzl·HCl for Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding landscape of large-scale peptide manufacturing for pharmaceutical and research applications, the selection of raw materials is a critical determinant of process efficiency, product quality, and overall cost-effectiveness. H-Val-OBzl·HCl, the hydrochloride salt of L-valine benzyl ester, represents a key building block, particularly within the well-established Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. This guide provides an objective comparison of H-Val-OBzl·HCl with alternative approaches, supported by performance data and detailed experimental protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their large-scale synthesis needs.

H-Val-OBzl·HCl: A Profile

H-Val-OBzl·HCl is a derivative of the amino acid L-valine where the C-terminal carboxylic acid is protected by a benzyl (Bzl) ester. This protection is crucial in peptide synthesis to prevent unwanted side reactions during the sequential addition of amino acids.[1] The benzyl ester's primary advantage lies in its stability under the acidic conditions required to remove the temporary N-terminal Boc protecting group, a cornerstone of the Boc/Bzl orthogonal protection scheme.[2][3]

Cost Analysis for Large-Scale Applications

The economic viability of any raw material is paramount in large-scale synthesis. The pricing of H-Val-OBzl·HCl is competitive, with significant cost reductions at bulk quantities, making it an attractive option for commercial manufacturing.

QuantityEstimated Price (USD)Price per Gram (USD)
10 g$42$4.20
25 g$80$3.20
100 g$176$1.76
500 g$405$0.81
>100 gQuote-dependent-

Note: Prices are based on publicly available data and may vary by supplier and market conditions.[4] This table serves as a representative example for cost evaluation.

Performance Comparison: Benzyl Ester vs. Alternatives

The choice of a C-terminal protecting group significantly impacts yield, purity, and the overall synthesis strategy. The benzyl ester, utilized in H-Val-OBzl·HCl, is often compared with methyl and tert-butyl esters.

Protecting GroupTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Benzyl Ester 85-95>95Stable to a wide range of reagents; Removable by hydrogenolysis, avoiding strong acid cleavage if desired.[2]Requires catalytic transfer hydrogenation or strong acids for removal; Potential for catalyst poisoning.[2]
Methyl Ester 90-98>95Easily introduced; Removable by saponification.[2]Saponification conditions (strong base) can cause racemization and other side reactions.[2]
tert-Butyl Ester 80-90>90Removable under moderately acidic conditions (e.g., TFA), compatible with the popular Fmoc/tBu strategy.[2][5]Less stable to the repeated acidic conditions used for Boc deprotection.

For large-scale manufacturing, liquid-phase peptide synthesis (LPPS) can offer a more cost-effective alternative to SPPS by eliminating the need for specialized equipment and reducing the use of excess raw materials.[6] However, SPPS remains a rapid and widely used platform technology.[7]

Experimental Protocols

Detailed and robust experimental protocols are essential for successful and scalable peptide synthesis.

Protocol 1: Deprotection of C-Terminal Benzyl Ester via Catalytic Hydrogenolysis

This method is advantageous when avoiding the use of strong acids for final cleavage is desired.

  • Dissolution: The peptide-resin conjugate is suspended in a suitable solvent such as methanol (MeOH) or dimethylformamide (DMF).

  • Catalyst Addition: A palladium on carbon (Pd/C) catalyst (typically 5-10% w/w) is added to the suspension.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen gas (H₂) atmosphere, often using a balloon or a Parr hydrogenator, with vigorous stirring.

  • Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Filtration: Upon completion, the catalyst is carefully removed by filtration through a pad of Celite.

  • Isolation: The solvent is removed under reduced pressure to yield the deprotected peptide.[2]

Protocol 2: Cleavage and Deprotection in Boc/Bzl SPPS using Strong Acid

This is a standard final step in the Boc/Bzl strategy, simultaneously cleaving the peptide from the resin and removing benzyl-based side-chain protecting groups.

  • Resin Preparation: The peptide-resin is washed and dried thoroughly.

  • Cleavage Cocktail: The resin is treated with a strong acid, typically anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers (e.g., anisole, thioanisole) are included to prevent side reactions with reactive cations generated during deprotection.

  • Reaction: The cleavage reaction is typically carried out at 0°C for 1-2 hours.

  • Peptide Precipitation: The crude peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether.

  • Washing and Extraction: The precipitated peptide is washed multiple times with cold ether to remove residual acid and scavengers.

  • Purification: The crude peptide is then dissolved in an appropriate aqueous buffer and purified using preparative HPLC.

Visualizing the Workflow and Strategies

Diagrams illustrating the chemical pathways and strategic choices provide clarity for process development.

Boc_SPPS_Workflow Start Start with Amino Acid-loaded Resin (e.g., Val-Bzl-Resin) Boc_Deprotection Boc Deprotection (TFA in DCM) Start->Boc_Deprotection Wash1 Wash Boc_Deprotection->Wash1 Coupling Couple next Boc-Amino Acid Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Final_Cleavage Final Cleavage (e.g., HF, TFMSA) Wash2->Final_Cleavage After last cycle Repeat->Boc_Deprotection Purification Purification (HPLC) Final_Cleavage->Purification End Pure Peptide Purification->End

Caption: Workflow of Boc-SPPS with a C-terminal benzyl ester.

Orthogonal_Strategies cluster_Boc Boc/Bzl Strategy cluster_Fmoc Fmoc/tBu Strategy Boc_N N-α Protection Boc (tert-Butoxycarbonyl) Boc_Side Side-Chain/C-Terminus Benzyl (Bzl) based Fmoc_N N-α Protection Fmoc (Fluorenylmethyloxycarbonyl) Boc_Deprotect Deprotection N-α: Mild Acid (TFA) Side: Strong Acid (HF) Fmoc_Side Side-Chain/C-Terminus tert-Butyl (tBu) based Fmoc_Deprotect Deprotection N-α: Base (Piperidine) Side: Acid (TFA)

Caption: Comparison of Boc/Bzl and Fmoc/tBu orthogonal strategies.

Hydrogenolysis_Workflow Start Peptide-Bzl-Resin Dissolve Suspend in Solvent (e.g., DMF, MeOH) Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenate Hydrogenate (H₂ gas) Add_Catalyst->Hydrogenate Monitor Monitor by HPLC/TLC Hydrogenate->Monitor Monitor->Hydrogenate Incomplete Filter Filter through Celite to remove Catalyst Monitor->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate End Deprotected Peptide Evaporate->End

Caption: Workflow for Catalytic Hydrogenolysis Deprotection.

Conclusion

H-Val-OBzl·HCl remains a highly relevant and cost-effective building block for large-scale peptide synthesis, particularly for organizations employing the Boc/Bzl strategy. Its stability, predictable performance, and the availability of well-established deprotection protocols contribute to its value. While alternatives compatible with the widely used Fmoc/tBu strategy exist, the choice ultimately depends on the specific peptide sequence, required scale, existing manufacturing infrastructure, and overall economic considerations. For very large-scale campaigns, exploring liquid-phase synthesis may also offer significant cost advantages. A thorough evaluation of these factors will enable the selection of the most strategic and economically sound approach to peptide manufacturing.

References

A Researcher's Guide to Valine Incorporation in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of peptides is paramount. The incorporation of sterically hindered amino acids, such as valine, presents a significant challenge in automated solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the prevalent strategies and reagents used to optimize the incorporation of valine, ensuring high yield and purity of the final peptide product.

While derivatives such as H-Val-Obzl.HCl (Valine benzyl ester hydrochloride) are valuable in specific contexts like solution-phase synthesis, they are not directly utilized for chain elongation in automated SPPS.[1][2] Automated synthesizers require an N-terminally protected amino acid to control the stepwise assembly of the peptide chain. The standard and appropriate choices for this purpose are Fmoc-Val-OH and Boc-Val-OH. This guide will focus on the performance of these derivatives and the key factors influencing their success in automated synthesis.

Comparing N-Terminal Protection Strategies: Fmoc vs. Boc

The two dominant chemistries in automated peptide synthesis are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies.[3] The choice between them can significantly impact the synthesis of peptides containing challenging residues like valine.

The Fmoc/tBu strategy is often preferred for its milder deprotection conditions, which are compatible with a wider range of sensitive peptide modifications.[3][][5] Conversely, the Boc/Bzl strategy, with its strong acid deprotection, can be advantageous for synthesizing hydrophobic peptides prone to aggregation, as the acidic conditions help to disrupt secondary structures.[][6]

FeatureFmoc/tBu StrategyBoc/Bzl StrategyRationale & Impact on Valine Incorporation
Nα-Protection Fmoc (Base-labile)Boc (Acid-labile)Fmoc is removed with a base (e.g., piperidine), offering milder conditions.[3][]
Deprotection 20-50% piperidine in DMFStrong acid (e.g., TFA)Repeated acid exposure in Boc chemistry can be harsh on sensitive sequences.[7]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (e.g., Bzl), cleaved with strong acid (HF)Orthogonal scheme of Fmoc allows for more flexibility with acid-sensitive side chains.[][6]
Aggregation Issues More frequent, especially for hydrophobic sequencesLess frequent due to protonation of the N-terminus after deprotection.[6]For valine-rich, hydrophobic peptides, the Boc strategy may offer higher purity.[6]
Automation Easily automated and widely used.[3][5]Requires specialized equipment resistant to strong acids.[6]Most modern automated synthesizers are optimized for Fmoc chemistry.
Final Cleavage TFA cocktailStrong acids like HF or TFMSAFmoc cleavage is generally milder and safer.[3][6]
The Challenge of Steric Hindrance with Valine

Valine is a β-branched amino acid, which means its side chain creates significant steric hindrance around the alpha-carbon. This bulkiness can impede the approach of the activated carboxyl group of the incoming amino acid to the free amine of the growing peptide chain, leading to incomplete or slow coupling reactions. This is a primary challenge in synthesizing peptides containing valine and other hindered amino acids like isoleucine and threonine.[8]

To overcome this, the selection of an appropriate coupling reagent is critical. These reagents activate the carboxylic acid of the N-protected amino acid, forming a highly reactive intermediate that facilitates amide bond formation.

Performance of Coupling Reagents for Valine Incorporation

A variety of coupling reagents are available, each with its own advantages in terms of reactivity, cost, and side reactions. For hindered couplings involving valine, aminium/uronium and phosphonium salt-based reagents are generally the most effective.

Reagent ClassExamplesPerformance in Hindered CouplingsKey Considerations
Carbodiimides DCC, DICOften inefficient for hindered couplings, leading to low yields and slow reactions when used alone.[9] Requires an additive like HOBt or Oxyma.DCC can produce an insoluble urea byproduct, making it less suitable for SPPS. DIC is preferred.[10]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUHigh Efficiency. These are the most commonly used reagents in automated synthesis. HATU and COMU are generally considered the most reactive and effective for difficult couplings.[10][11]Uronium reagents can cause guanidinylation of the N-terminal amine, a terminating side reaction. COMU incorporates Oxyma, making it safer than HOBt/HOAt-based reagents and reducing allergenic potential.[10]
Phosphonium Salts PyBOP, PyAOPHigh Efficiency. Similar in reactivity to aminium salts. PyAOP is highly effective for hindered couplings.[9] They do not cause guanidinylation, leading to cleaner reactions, especially if the reagent is used in excess.Generally have better solubility in DMF than uronium salts, allowing for more concentrated reaction conditions.

Experimental Protocols

Standard Fmoc-Val-OH Coupling Cycle in an Automated Synthesizer

This protocol outlines a typical cycle for coupling Fmoc-Val-OH onto a resin-bound peptide chain with a free N-terminal amine using an automated peptide synthesizer.

1. Materials:

  • Fmoc-protected peptide-resin

  • Amino Acid: Fmoc-Val-OH (4-5 equivalents over resin loading)

  • Coupling Reagent: HBTU (4-5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIEA) (8-10 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

2. Deprotection Step:

  • The resin is swelled in DMF.

  • The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for a specified period (e.g., 2 x 10 minutes). This exposes the free amine for the next coupling step.

  • The resin is thoroughly washed with DMF to remove piperidine and the cleaved Fmoc-adduct.

3. Coupling Step:

  • In a separate vessel, the Fmoc-Val-OH is pre-activated by dissolving it in DMF with HBTU and DIEA. The solution is allowed to react for several minutes.

  • This activated amino acid solution is then transferred to the reaction vessel containing the deprotected peptide-resin.

  • The coupling reaction is allowed to proceed for a set time (e.g., 1-2 hours). For a hindered amino acid like valine, this time may be extended, or a double coupling protocol may be employed where the step is repeated.

  • The progress of the coupling can be monitored using a qualitative method like the Kaiser test.

4. Washing Step:

  • After the coupling is complete, the resin is drained and washed extensively with DMF and DCM to remove excess reagents and byproducts.[12]

5. Cycle Repetition:

  • The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

Workflow and Chemistry Visualizations

SPPS_Workflow cluster_cycle Automated Synthesis Cycle (Repeated for each Amino Acid) cluster_final Final Steps Resin Start: Peptide-Resin (N-terminally Protected) Deprotection 1. Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 2. Washing (Remove Deprotection Reagent) Deprotection->Wash1 Coupling 3. Coupling (Add Activated Fmoc-AA) Wash1->Coupling Wash2 4. Washing (Remove Excess Reagents) Coupling->Wash2 Elongated End of Cycle: Peptide-Resin (n+1) Wash2->Elongated Cleavage 5. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Elongated->Cleavage After final AA Purification 6. Purification (e.g., HPLC) Cleavage->Purification Protection_Strategies cluster_fmoc Fmoc/tBu Strategy cluster_boc Boc/Bzl Strategy Fmoc_Protected Fmoc-NH-Peptide Fmoc_Deprotect Add Base (Piperidine) Fmoc_Protected->Fmoc_Deprotect Cycle Deprotection Fmoc_FreeAmine H2N-Peptide Fmoc_Deprotect->Fmoc_FreeAmine Cycle Deprotection Fmoc_SideChain Side-Chain-tBu Fmoc_Cleavage Add TFA (Final Step) Fmoc_SideChain->Fmoc_Cleavage Final Cleavage Fmoc_Deprotected_SideChain Side-Chain-H Fmoc_Cleavage->Fmoc_Deprotected_SideChain Final Cleavage Boc_Protected Boc-NH-Peptide Boc_Deprotect Add Acid (TFA) Boc_Protected->Boc_Deprotect Cycle Deprotection Boc_FreeAmine H3N+-Peptide Boc_Deprotect->Boc_FreeAmine Cycle Deprotection Boc_SideChain Side-Chain-Bzl Boc_Cleavage Add Strong Acid (HF) (Final Step) Boc_SideChain->Boc_Cleavage Final Cleavage Boc_Deprotected_SideChain Side-Chain-H Boc_Cleavage->Boc_Deprotected_SideChain Final Cleavage

References

The Strategic Role of H-Val-OBzl.HCl in the Synthesis of Notable Peptides: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

H-Valine-OBzl.HCl (Valine benzyl ester hydrochloride) stands as a cornerstone building block in the intricate art of peptide synthesis. Its strategic application, particularly in solution-phase methodologies, allows for the controlled and sequential assembly of amino acids to form complex peptide chains with significant biological activity. This guide provides a comparative analysis of its use in notable peptide syntheses, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by experimental data and detailed protocols.

Performance in Dipeptide Synthesis: The Case of Glycyl-L-Valine Benzyl Ester

A fundamental demonstration of H-Val-OBzl.HCl's utility is in the synthesis of the dipeptide H-Gly-Val-OBzl. This reaction serves as a model for understanding the coupling efficiency and reaction conditions typically employed.

Conventional Solution-Phase Synthesis of Boc-Gly-Val-OBzl

A prevalent method for the synthesis of the protected dipeptide, Boc-Gly-Val-OBzl, involves the coupling of N-Boc-protected glycine with this compound. This approach is a classic example of solution-phase peptide synthesis.

Experimental Protocol:

  • Neutralization of this compound: this compound is neutralized using a tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) to yield the free amino ester.

  • Activation of Boc-Gly-OH: The carboxylic acid of N-Boc-glycine is activated to facilitate amide bond formation. Common activating agents include dicyclohexylcarbodiimide (DCC) often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.

  • Coupling Reaction: The activated Boc-Gly-OH is then added to the solution of the free H-Val-OBzl to form the peptide bond. The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is worked up to remove byproducts, such as dicyclohexylurea (DCU) if DCC is used, and unreacted starting materials. This usually involves filtration, washing with acidic and basic aqueous solutions, and drying of the organic phase. The final product is then purified, commonly by column chromatography.

The overall workflow for this conventional synthesis can be visualized as follows:

G cluster_neutralization Neutralization cluster_activation Activation cluster_coupling Coupling cluster_purification Work-up & Purification HValOBzlHCl This compound TEA TEA/DIPEA in DCM/DMF HValOBzlHCl->TEA HValOBzl H-Val-OBzl (free amine) TEA->HValOBzl Coupling Peptide Bond Formation HValOBzl->Coupling BocGlyOH Boc-Gly-OH DCC_HOBt DCC/HOBt in DCM/DMF BocGlyOH->DCC_HOBt ActivatedBocGly Activated Boc-Gly-OH DCC_HOBt->ActivatedBocGly ActivatedBocGly->Coupling BocGlyValOBzl_crude Crude Boc-Gly-Val-OBzl Coupling->BocGlyValOBzl_crude Workup Aqueous Wash BocGlyValOBzl_crude->Workup Purification Column Chromatography Workup->Purification BocGlyValOBzl_pure Pure Boc-Gly-Val-OBzl Purification->BocGlyValOBzl_pure G Start Amino Acid 1 (N-Protected) Activate Activate Carboxyl Group Start->Activate AA2 Amino Acid 2 (C-Protected, e.g., H-Val-OBzl) Couple Form Peptide Bond AA2->Couple Activate->Couple Deprotect Remove N-Protecting Group Couple->Deprotect Elongate Couple with next N-Protected Amino Acid Deprotect->Elongate Final_Deprotect Final Deprotection Elongate->Final_Deprotect Peptide Final Peptide Final_Deprotect->Peptide

A Researcher's Guide to Validating Peptide Sequence Integrity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise amino acid sequence of a synthetic peptide is paramount. The biological function and therapeutic efficacy of a peptide are dictated by its primary structure. Any deviation, such as deletions, insertions, or modifications, can lead to a loss of activity or even immunogenicity. This guide provides a comprehensive comparison of the primary analytical techniques used to validate peptide sequence integrity.

While reagents like H-Val-Obzl.HCl (L-Valine benzyl ester hydrochloride) are not directly used in the validation process, they are critical components in the synthesis of peptides. This compound is a protected amino acid, where the benzyl group (-Obzl) safeguards the carboxylic acid functionality of valine during peptide bond formation. The integrity of the final peptide sequence begins with the quality and purity of such raw materials. Using high-purity, well-characterized amino acid derivatives minimizes the introduction of impurities and side-products during synthesis, simplifying subsequent purification and validation.

This guide will focus on the four cornerstone methods for confirming the integrity of a synthesized peptide: Mass Spectrometry (MS), Edman Degradation, Amino Acid Analysis (AAA), and High-Performance Liquid Chromatography (HPLC).

The Crucial Role of High-Purity Raw Materials

The journey to a validated peptide sequence begins with its synthesis. Solid-Phase Peptide Synthesis (SPPS) is the most common method, involving the sequential addition of protected amino acids to a growing peptide chain on a solid support. The quality of these building blocks, such as this compound, is a critical determinant of the final product's purity and sequence accuracy.

Impurities in amino acid derivatives can lead to the incorporation of incorrect amino acids or the premature termination of peptide chains, resulting in a complex mixture of peptidic impurities that can be challenging and costly to remove. Therefore, a robust quality control strategy for raw materials is the first and most vital step in ensuring the integrity of the final peptide product.

Comparative Analysis of Peptide Validation Methods

The selection of a suitable analytical method for peptide validation depends on the specific requirements of the research, including the desired level of detail, sample amount, and budget. The following table provides a quantitative comparison of the most common techniques.

FeatureMass Spectrometry (MS)Edman DegradationAmino Acid Analysis (AAA)High-Performance Liquid Chromatography (HPLC)
Primary Function Sequence confirmation, molecular weight determination, PTM analysisN-terminal sequencingAmino acid composition and quantificationPurity assessment and quantification
Typical Sensitivity High (femtomole to picomole)Moderate (low picomole)Moderate (picomole to nanomole)Low to Moderate (picomole to nanomole)
Sequence Coverage Can provide full sequence coverage (bottom-up) or terminal sequence (top-down)N-terminal sequence only (typically up to 30-50 residues)No sequence information, only compositionNo sequence information
Throughput HighLowModerateHigh
Cost per Sample Moderate to HighHighModerateLow
Key Advantage Speed, sensitivity, and ability to identify post-translational modificationsUnambiguous N-terminal sequence determinationAccurate quantification of peptide concentrationHigh precision for purity determination
Key Limitation Indirect sequencing, potential for ambiguous results for isobaric residuesCannot sequence blocked N-termini, slow, limited sequence lengthDestructive to the peptide, provides no sequence informationDoes not provide sequence information

Experimental Protocols

Mass Spectrometry (Tandem MS/MS) for Peptide Sequencing

Principle: This technique measures the mass-to-charge ratio of ionized peptides. In tandem MS (MS/MS), peptides are fragmented, and the masses of the fragments are used to deduce the amino acid sequence.

Protocol:

  • Sample Preparation:

    • The purified peptide is dissolved in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

    • For "bottom-up" proteomics, proteins are first digested into smaller peptides using a protease like trypsin.

  • Chromatographic Separation (LC-MS/MS):

    • The peptide solution is injected into a liquid chromatography system (typically reverse-phase HPLC) coupled to the mass spectrometer.

    • Peptides are separated based on their hydrophobicity.

  • Ionization:

    • As peptides elute from the LC column, they are ionized, most commonly by Electrospray Ionization (ESI).

  • MS1 Scan:

    • The mass spectrometer performs a full scan to determine the mass-to-charge ratios of the intact peptide ions.

  • Peptide Fragmentation (MS2 Scan):

    • Selected peptide ions are isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • The resulting fragment ion spectra are analyzed by sequencing algorithms that match the experimental fragmentation pattern to theoretical patterns from a protein sequence database or perform de novo sequencing.

N-Terminal Sequencing by Edman Degradation

Principle: This method involves the sequential removal and identification of amino acids from the N-terminus of a peptide.

Protocol:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions, which attaches to the N-terminal amino group.

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid (e.g., trifluoroacetic acid).

  • Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.

  • Identification: The PTH-amino acid is identified by chromatography (typically HPLC) by comparing its retention time to that of known standards.

  • Cycle Repetition: The remaining peptide, now one residue shorter, re-enters the cycle for the next amino acid to be identified.

Quantitative Amino Acid Analysis (AAA)

Principle: This technique determines the amino acid composition of a peptide by hydrolyzing it into its constituent amino acids, which are then separated, identified, and quantified.

Protocol:

  • Hydrolysis: The peptide is completely hydrolyzed into its individual amino acids by heating in a strong acid (e.g., 6 M HCl) at approximately 110°C for 24 hours.

  • Derivatization: The freed amino acids are derivatized with a reagent (e.g., PITC) to make them detectable by UV or fluorescence.

  • Chromatographic Separation: The derivatized amino acids are separated by reverse-phase HPLC.

  • Quantification: The amount of each amino acid is determined by comparing the peak areas to those of a standard mixture of amino acids of known concentrations.

Peptide Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. The purity is determined by the relative area of the main peptide peak.

Protocol:

  • Sample Preparation: The peptide is dissolved in a suitable solvent, often the initial mobile phase.

  • Injection: The sample is injected onto an RP-HPLC column (e.g., C18).

  • Elution: A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used to elute the peptides from the column. More hydrophobic peptides elute at higher organic solvent concentrations.

  • Detection: Peptides are typically detected by UV absorbance at 214 nm (peptide bond) or 280 nm (aromatic residues).

  • Purity Calculation: The purity of the peptide is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Visualizing Workflows and Relationships

To better illustrate the processes and comparisons discussed, the following diagrams are provided in the DOT language for Graphviz.

Peptide_Synthesis_and_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_validation Validation raw_materials High-Purity Raw Materials (e.g., this compound) spps Solid-Phase Peptide Synthesis raw_materials->spps cleavage Cleavage & Deprotection spps->cleavage crude_peptide Crude Peptide cleavage->crude_peptide purification HPLC Purification crude_peptide->purification purified_peptide Purified Peptide purification->purified_peptide ms Mass Spectrometry purified_peptide->ms edman Edman Degradation purified_peptide->edman aaa Amino Acid Analysis purified_peptide->aaa hplc_purity HPLC Purity purified_peptide->hplc_purity final_product Validated Peptide ms->final_product edman->final_product aaa->final_product hplc_purity->final_product

Caption: Workflow from peptide synthesis to validation.

Validation_Method_Comparison center Peptide Validation MS MS center->MS Sequence & PTMs Edman Edman center->Edman N-Term Sequence AAA AAA center->AAA Composition HPLC HPLC center->HPLC Purity

Caption: Comparison of peptide validation methods.

MAPK_Signaling_Pathway GrowthFactor Growth Factor (e.g., Validated Peptide Ligand) Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors activates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse induces

Caption: Example signaling pathway involving a peptide ligand.

Conclusion

The validation of a peptide's sequence integrity is a multi-faceted process that is critical for its application in research and drug development. While the quality of raw materials like this compound lays the foundation for a successful synthesis, a combination of orthogonal analytical methods is required for comprehensive validation. Mass spectrometry offers a powerful, high-throughput approach for sequence confirmation and the detection of modifications. Edman degradation provides unambiguous N-terminal sequencing, while Amino Acid Analysis delivers precise quantification of the peptide's composition. Finally, HPLC is an indispensable tool for assessing the purity of the final product. By understanding the strengths and limitations of each technique, researchers can design a robust validation strategy that ensures the quality and reliability of their synthetic peptides.

Safety Operating Guide

Safe Disposal of H-Val-Obzl.HCl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of L-Valine benzyl ester hydrochloride (H-Val-Obzl.HCl), a common reagent in peptide synthesis.

Core Principles of Chemical Waste Management

The primary principle governing the disposal of this compound is adherence to all federal, state, and local environmental control regulations.[1][2] Waste disposal should always be managed by a licensed and qualified waste disposal company.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes:

  • Respiratory Protection: A dust respirator is recommended, especially where dust may be generated.[4]

  • Hand Protection: Wear suitable protective gloves.[4]

  • Eye Protection: Safety glasses with side shields are essential.[1][4]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.[4]

2. Handling Unused or Waste Product:

  • Avoid Dust Generation: When handling the solid material, take care to prevent the dispersion of dust.[3][4]

  • Containerization: Place the waste this compound into a suitable, airtight container.[4] This container should be clearly labeled with the chemical name and any associated hazards.

3. Managing Spills:

  • Small Spills: For minor spills, carefully sweep up the solid material and place it into a designated waste disposal container.[1]

  • Large Spills: In the event of a larger spill, use a shovel to collect the material and place it into a convenient waste disposal container.[2]

  • Ventilation: Ensure the area is well-ventilated during cleanup.[1][4]

  • Prevent Environmental Contamination: Do not allow the product to enter drains or waterways.[1][3]

4. Disposal of Contaminated Packaging:

  • Empty Containers: Before disposing of the original container, ensure it is completely empty.[3]

  • Regulatory Compliance: Dispose of contaminated packaging in accordance with local and national regulations.[3] This may involve triple-rinsing with a suitable solvent and collecting the rinsate as chemical waste.

5. Professional Disposal:

  • Licensed Waste Disposal Company: The final and most critical step is to entrust the collected waste to a licensed waste disposal company.[3] These companies have the expertise and facilities to handle and dispose of chemical waste in a safe and environmentally sound manner.

  • Alternative Disposal Method: In some cases, it may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[4] This should only be performed by a qualified and licensed facility.

Quantitative Data

Safety Data Sheets for this compound and similar compounds do not typically provide extensive quantitative data regarding disposal parameters. The following table summarizes the available information.

ParameterValueSource
Occupational Exposure Limits No data availableTCI Chemicals, AAPPTec
Ecotoxicity No data availableTCI Chemicals, AAPPTec
Melting Point 138°CTCI Chemicals
Physical State Solid (Crystal - Powder)TCI Chemicals
Color White to Almost WhiteTCI Chemicals

Experimental Protocols

The provided information focuses on disposal procedures rather than experimental use. The key "protocol" in this context is the waste management workflow.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste or Spill Residue assess_waste->solid_waste Solid contaminated_packaging Contaminated Packaging assess_waste->contaminated_packaging Packaging collect_solid Sweep/Shovel into Labeled, Closed Container solid_waste->collect_solid empty_container Ensure Container is Completely Empty contaminated_packaging->empty_container store_waste Store Securely in Designated Waste Accumulation Area collect_solid->store_waste empty_container->store_waste contact_disposal Contact Licensed Waste Disposal Company store_waste->contact_disposal end End: Waste Transferred for Compliant Disposal contact_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling H-Val-Obzl.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of H-Val-Obzl.HCl (L-Valine benzyl ester hydrochloride). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Effective protection against potential exposure is critical. The following table summarizes the recommended personal protective equipment when handling this compound, which is a white to off-white crystalline powder.[1]

Protection Type Equipment Specification Source
Eye/Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
EyeshieldsStandard laboratory eyeshields.
Skin Protection GlovesImpermeable and resistant to the chemical.
Protective ClothingFire/flame resistant and impervious clothing.[2]
Respiratory Protection Dust Mask/RespiratorType N95 (US) or a dust respirator should be used, especially when dust is generated.[1]
Full-face RespiratorRecommended if exposure limits are exceeded or irritation occurs.[2]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is crucial for minimizing exposure and preventing contamination. This involves working in a well-ventilated area and avoiding the formation of dust.[2][3]

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_spill 4. Accidental Spill prep_1 Ensure proper ventilation (fume hood or local exhaust) prep_2 Don appropriate PPE prep_1->prep_2 handling_1 Weigh the required amount in a contained manner prep_2->handling_1 Proceed to handling handling_2 Transfer to reaction vessel, avoiding dust generation handling_1->handling_2 post_1 Tightly close the container handling_2->post_1 After use spill_1 Evacuate and ventilate area handling_2->spill_1 In case of spill post_2 Store in a cool, dry, and well-ventilated area post_1->post_2 post_3 Clean work area and remove PPE correctly post_2->post_3 spill_2 Contain the spill spill_1->spill_2 spill_3 Sweep up solid material into a designated waste container spill_2->spill_3 spill_4 Clean the area with appropriate solvent spill_3->spill_4

Safe Handling Workflow for this compound

First-Aid Measures

In the event of exposure, immediate action is necessary:

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact : Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[2]

  • Eye Contact : Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Solid Waste : Unused this compound and materials used for spill cleanup (e.g., absorbent pads) should be collected in a clearly labeled, sealed container.

  • Contaminated PPE : Used gloves, lab coats, and other disposable PPE should be placed in a designated, sealed waste bag.

Disposal Procedure:

All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3] It is recommended to contact a licensed professional waste disposal service to ensure proper disposal. Do not allow the chemical to enter drains or waterways.[3][4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Val-Obzl.HCl
Reactant of Route 2
Reactant of Route 2
H-Val-Obzl.HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.